1,2,2,6,6-Pentamethylpiperidin-4-ol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,2,2,6,6-pentamethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h8,12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNXXMYEICZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044411 | |
| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-89-6 | |
| Record name | 1,2,2,6,6-Pentamethyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2403-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,6,6-pentamethylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PIPERIDINOL, 1,2,2,6,6-PENTAMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR520BAM5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: The Unseen Workhorse of Material Science and Synthetic Chemistry
An In-depth Technical Guide to 1,2,2,6,6-Pentamethylpiperidin-4-ol (CAS 2403-89-6)
To the dedicated researcher, the success of a complex synthesis or the longevity of a high-performance material often hinges on the integrity of its foundational components. This compound (PMP-ol), CAS 2403-89-6, is one such critical, yet often overlooked, intermediate. Its unique molecular architecture, defined by a sterically encumbered piperidine core, imparts exceptional stability and versatile reactivity. This guide moves beyond a simple recitation of properties to provide a senior scientist’s perspective on the causality behind its function, the rationale for its synthetic routes, and the technical nuances of its application. Herein, we dissect PMP-ol not merely as a chemical entity, but as a strategic tool for innovation in polymer science and drug discovery.
Molecular Identity and Physicochemical Profile
This compound is a sterically hindered piperidine derivative whose significance in organic chemistry and materials science is substantial.[1][2] The molecule's structure is distinguished by a piperidine ring with extensive methyl substitutions and a hydroxyl group at the 4-position.[1] This pentamethylation is the source of its unique properties, conferring remarkable thermal and oxidative stability.[1][2]
Caption: Chemical Structure of this compound.
The strategic placement of five methyl groups creates significant steric hindrance around the nitrogen atom. This has two profound consequences:
-
Reduced Basicity: The lone pair of electrons on the tertiary amine nitrogen is sterically shielded, making it less available for protonation or alkylation. This renders PMP-ol a non-nucleophilic base.[1]
-
Enhanced Stability: The bulky substituents protect the core structure from thermal and oxidative degradation. This is the foundational principle behind its utility as a precursor to Hindered Amine Light Stabilizers (HALS), as it protects the crucial nitroxyl radical intermediate formed during the stabilization cycle.[1]
Core Properties and Identifiers
All quantitative data are summarized in the table below for efficient reference.
| Property | Value | Source(s) |
| CAS Number | 2403-89-6 | [1][3][4][5] |
| Molecular Formula | C₁₀H₂₁NO | [1][4] |
| Molecular Weight | 171.28 g/mol | [1][4] |
| Appearance | White to light yellow crystalline solid or flakes | [1][3][5] |
| Melting Point | 70-76 °C | [1][3][5][6] |
| Boiling Point | 238 °C (at 760 mmHg) | [1][3][6] |
| Density | 0.967 g/cm³ (at 20 °C) | [1][3][5] |
| Flash Point | 118 °C | [6] |
| Water Solubility | 4.8 g/L | [3] |
| pKa | 14.93 ± 0.60 (Predicted) | [3] |
Spectroscopic Profile
Characterization is fundamental to verifying purity and structure. The following data are representative for PMP-ol.
| Spectroscopy | Data (Solvent: CDCl₃) | Source |
| ¹H NMR (500 MHz) | δ 1.01 (s, 6H), 1.15 (s, 6H), 1.36 (dd, 2H), 1.83 (d, 2H), 2.22 (s, 3H), 3.91 (m, 1H) | [7] |
| ¹³C NMR (125 MHz) | δ 20.54, 28.04, 33.28, 50.06, 55.34, 63.91 | [7] |
| GC-MS (m/z) | 171 (M+, 10%), 156 (M-15, 100%) | [7] |
Synthesis and Mechanistic Considerations
The efficient synthesis of PMP-ol is critical for its commercial and research applications. While several routes exist, the most prevalent and scalable method involves the N-methylation of its precursor, 2,2,6,6-tetramethylpiperidin-4-ol.[1] An alternative pathway proceeds through the reduction of the corresponding ketone, 1,2,2,6,6-pentamethyl-4-piperidone.[1][8]
Caption: Primary synthetic pathways to PMP-ol.
Protocol: N-Methylation via Eschweiler-Clarke Reaction
This protocol is a classic and highly efficient example of reductive amination, chosen for its high yield and use of common laboratory reagents. The causality is clear: formic acid acts as both the hydride source and a catalyst, while formaldehyde provides the methyl group.
Objective: To synthesize this compound from 2,2,6,6-tetramethylpiperidin-4-ol.
Materials:
-
2,2,6,6-Tetramethylpiperidin-4-ol (1.5 g)
-
Formalin (37% formaldehyde solution, 2 mL)
-
Formic acid (0.5 mL)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Ice
-
Standard reflux and extraction glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,2,6,6-tetramethylpiperidin-4-ol (1.5 g), formalin (2 mL), and formic acid (0.5 mL).[7]
-
Heating: Heat the mixture to reflux and maintain for 7 hours. The reaction progress can be monitored by TLC.
-
Quenching & Basification: After cooling, pour the reaction mixture into ice. Carefully make the solution basic with KOH. This step is crucial to deprotonate the product and facilitate its extraction into an organic solvent.
-
Extraction: Extract the aqueous solution with diethyl ether. The product, being organic-soluble, will partition into the ether layer.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.
-
Validation: The expected yield is approximately 85%.[7] The product's identity and purity should be confirmed via NMR and GC-MS, comparing the results to the reference data in Table 2.
Caption: Experimental workflow for the N-methylation of the precursor.
Core Applications in Science and Industry
The utility of PMP-ol stems from its dual role as a precursor to high-performance polymer additives and as a versatile building block for complex organic molecules.[1][2]
Foundational Intermediate for Hindered Amine Light Stabilizers (HALS)
The primary industrial application of PMP-ol is as a key intermediate in the synthesis of HALS.[1][9] HALS are essential for protecting polymers like polyolefins and polyurethanes from degradation caused by UV radiation and thermal oxidation.[10]
Mechanism of Action (The Denisov Cycle): Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they function by scavenging free radicals generated during the photo-oxidation of the polymer.[11] This is a regenerative, catalytic cycle that provides long-term protection.
-
The hindered amine (>N-CH₃) reacts with peroxy radicals (ROO•) in the polymer, forming a stable aminoxyl radical (>NO•).
-
The aminoxyl radical then traps alkyl radicals (R•) in the polymer.
-
Through a series of subsequent reactions, the parent amine is regenerated, allowing it to participate in the cycle again.
The steric bulk originating from the PMP-ol structure is paramount; it stabilizes the aminoxyl radical, preventing side reactions and ensuring the high efficiency and longevity of the HALS.[1][11]
Caption: The regenerative radical scavenging cycle of HALS.
PMP-ol is also used to create advanced polymeric and dendritic HALS, which exhibit reduced migration and superior long-term performance compared to smaller, more volatile stabilizers.[1][12]
Versatile Building Block in Organic Synthesis
The hydroxyl group at the 4-position of PMP-ol provides a reactive handle for further functionalization, allowing the sterically hindered piperidine moiety to be incorporated into more complex molecules.[1][2] This has made it a valuable intermediate in drug development and specialty chemicals.
Documented applications include:
-
Pharmaceutical Synthesis: Used in the synthesis of Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibitors.[3][13]
-
Functional Dyes & Sensors: Serves as a reactant for creating photostable blue-emitting naphthalimides and fluorescent pH chemosensors.[3][13]
-
Specialty Chemicals: Employed in the synthesis of spiropyrans, spirooxazines, and as an intermediate for epoxy resin cross-linking agents.[1][3][13][14]
Safety, Handling, and Toxicology
As with any active chemical intermediate, a thorough understanding of its hazards is essential for safe laboratory practice. PMP-ol is classified as a hazardous chemical.[6]
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed (Oral, Category 4).[6][15]
-
Corrosivity: Causes severe skin burns and eye damage (Category 1).[6][15]
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[15]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment:
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][15] Do not eat, drink, or smoke in the work area.[6][15]
First Aid and Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[6]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[15]
Storage and Disposal
-
Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][16] Keep away from incompatible materials such as acids and acid chlorides.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Toxicology Summary
The toxicological properties have not been fully investigated.[6] However, an Initial Threshold Screening Level (ITSL) of 0.1 μg/m³ (based on an annual averaging time) has been established.[3][13]
References
- 1. This compound|CAS 2403-89-6 [benchchem.com]
- 2. This compound|CAS 2403-89-6 [benchchem.com]
- 3. 2403-89-6 | CAS DataBase [chemicalbook.com]
- 4. CAS 2403-89-6: 1,2,2,6,6-Pentamethyl-4-piperidinol [cymitquimica.com]
- 5. 1,2,2,6,6-pentamethyl-4-piperidinol(PMP)-Rianlon [rianlon.com]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. 1,2,2,6,6-五甲基-4-哌啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents [patents.google.com]
- 10. mpi.eu [mpi.eu]
- 11. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,2,6,6-Pentamethyl-4-piperidinol | 2403-89-6 [chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Introduction: The Architectural Significance of a Hindered Amine
An In-depth Technical Guide to the Molecular Structure of 1,2,2,6,6-Pentamethylpiperidin-4-ol
This compound, often abbreviated as PMP, is a sterically hindered piperidine derivative of considerable importance in both industrial and research settings.[1] Its molecular architecture, featuring a heavily substituted piperidine ring, is not merely a matter of chemical curiosity but is the very foundation of its utility. While it serves as a versatile building block in organic synthesis and as an intermediate for pharmaceuticals, its most prominent role is as a crucial precursor for the synthesis of Hindered Amine Light Stabilizers (HALS). These HALS are indispensable additives that protect polymeric materials from degradation induced by UV radiation and thermal oxidation, significantly extending their lifespan and performance.[2] This guide elucidates the molecular structure of this compound, details its spectroscopic signature, outlines its synthesis, and explains how its unique structure dictates its function.
Molecular Structure and Physicochemical Properties
The core of this compound is a saturated six-membered heterocycle, the piperidine ring. Its uniqueness arises from the extensive methylation pattern: a methyl group is attached to the nitrogen atom (position 1), and two methyl groups are located on each of the carbon atoms adjacent to the nitrogen (positions 2 and 6).[1] A hydroxyl group (-OH) is situated at the 4-position. This specific arrangement confers exceptional thermal and oxidative stability.[1] The five methyl groups create significant steric hindrance around the nitrogen atom, a key feature that is fundamental to the radical-scavenging activity of the HALS derived from it.[2]
The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The hydroxyl group at the C-4 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more thermodynamically stable.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2403-89-6 | [1][3] |
| Molecular Formula | C₁₀H₂₁NO | [1][3] |
| Molecular Weight | 171.28 g/mol | [1] |
| Appearance | White to light yellow crystalline solid/flakes | [1][4][5] |
| Melting Point | 72-76 °C | [1][3][5] |
| Boiling Point | 238 °C | [1][3][5] |
| Density | 0.967 g/mL | [1][3] |
| Flash Point | 118 °C | [5] |
| Water Solubility | 4.8 g/100 mL (at 20 °C) | [3][6] |
Spectroscopic Elucidation of the Molecular Structure
The precise arrangement of atoms in this compound has been unequivocally confirmed through various spectroscopic techniques. This data provides a definitive fingerprint of the molecule, validating its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound in CDCl₃, the characteristic signals are:
-
~1.01 ppm & ~1.15 ppm (singlets, 12H total): These two sharp singlets correspond to the four methyl groups at the C-2 and C-6 positions. The geminal methyl groups are diastereotopic, leading to slightly different chemical shifts.[7]
-
~1.36 ppm & ~1.83 ppm (multiplets, 4H total): These signals arise from the methylene protons (CH₂) on the piperidine ring at the C-3 and C-5 positions.[7]
-
~2.22 ppm (singlet, 3H): This singlet is characteristic of the N-methyl group.[7]
-
~3.91 ppm (multiplet, 1H): This signal corresponds to the proton attached to the carbon bearing the hydroxyl group (the C-4 proton).[7]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this molecule shows six distinct signals, confirming the molecular symmetry.[7]
-
~20.54 ppm & ~33.28 ppm: Resonances for the methyl groups at C-2 and C-6.[7]
-
~28.04 ppm: Resonance for the N-methyl group.[7]
-
~50.06 ppm: Resonance for the methylene carbons at C-3 and C-5.[7]
-
~55.34 ppm: Resonance for the quaternary carbons at C-2 and C-6.[7]
-
~63.91 ppm: Resonance for the carbon atom bonded to the hydroxyl group (C-4).[7]
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak is observed at m/z = 171, corresponding to the molecular weight of the compound.[7]
-
Major Fragment: A prominent peak is seen at m/z = 156, which corresponds to the loss of a methyl group ([M-15]⁺), a very common fragmentation pathway for molecules containing gem-dimethyl groups. This is often the base peak in the spectrum.[7]
Synthesis Protocol: The Eschweiler-Clarke Reaction
A common and efficient method for synthesizing this compound is through the N-methylation of 2,2,6,6-Tetramethylpiperidin-4-ol using the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.
Experimental Protocol
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,2,6,6-Tetramethylpiperidin-4-ol (1.0 eq).
-
Reagent Addition: Add formalin (a 37% aqueous solution of formaldehyde, ~1.3 eq) and formic acid (~0.9 eq).[7]
-
Reaction: Heat the mixture to reflux and maintain for approximately 7 hours.[7]
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Basification: Make the solution basic by the careful addition of a strong base such as potassium hydroxide (KOH).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via crystallization or distillation. This procedure typically affords the product in high yield (~85%).[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of PMP via the Eschweiler-Clarke reaction.
Structural Basis for Applications
The utility of this compound is a direct consequence of its molecular structure.
Precursor to Hindered Amine Light Stabilizers (HALS)
The primary application of this molecule is as a key intermediate for HALS. The protective mechanism of HALS, known as the Denisov Cycle, involves scavenging harmful free radicals that are formed during the photo-oxidation of polymers.[2]
-
The sterically hindered secondary amine within the HALS molecule reacts with peroxy radicals (ROO•) in the polymer, forming an aminoxyl radical (R₂NO•).
-
This aminoxyl radical then reacts with alkyl radicals (R•) in the polymer.
-
Through a complex, cyclic series of reactions, the original amine is regenerated, allowing a single HALS molecule to neutralize many radical species.[2]
The structure of this compound is ideal because:
-
The steric hindrance provided by the methyl groups at positions 2 and 6 protects the reactive amine functionality, ensuring its stability and longevity.[1]
-
The hydroxyl group at position 4 serves as a convenient chemical handle. It can be readily functionalized, most commonly through esterification, to attach the piperidine moiety to other molecules.[1] This allows for the synthesis of a wide variety of HALS with tailored properties, such as high molecular weight HALS that are less prone to migrating out of the polymer matrix. A prominent example is the synthesis of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate, a highly effective light stabilizer.[1][8]
HALS Radical Scavenging Cycle
Caption: Simplified diagram of the HALS regenerative radical scavenging cycle.
Role in Drug Development and Organic Synthesis
Beyond polymer science, this compound serves as a valuable intermediate in organic synthesis. The reactive hydroxyl group allows for its incorporation into more complex molecular frameworks.[1] It has been identified as a reactant for the synthesis of Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibitors, highlighting its potential in medicinal chemistry and drug development.[4]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as harmful if swallowed and causes severe skin burns and eye damage.[5][9][10] It may also cause an allergic skin reaction.[9][10]
-
Precautions: Handling should be performed in a well-ventilated area.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, is mandatory to avoid contact with skin and eyes.[5]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air. If ingested, rinse mouth with water and call a physician immediately; do not induce vomiting.[5]
-
Storage: The container should be stored tightly closed in a dry, cool, and well-ventilated place.[9]
Conclusion
The molecular structure of this compound is a masterful example of chemical design, where steric and electronic properties converge to create a highly functional and stable molecule. Its heavily substituted piperidine core provides the necessary steric hindrance for its role in radical scavenging, while the hydroxyl group offers a versatile point of attachment for creating more complex and effective Hindered Amine Light Stabilizers. The detailed characterization through NMR and mass spectrometry confirms its structure, and established synthesis protocols allow for its efficient production. This unique combination of features solidifies its status as an indispensable intermediate in materials science and a valuable building block for the broader chemical research community.
References
- 1. This compound|CAS 2403-89-6 [benchchem.com]
- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 3. 1,2,2,6,6-Pentamethyl-4-piperidinol | CAS#:2403-89-6 | Chemsrc [chemsrc.com]
- 4. 1,2,2,6,6-Pentamethyl-4-piperidinol | 2403-89-6 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. rsc.org [rsc.org]
- 8. Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | C30H56N2O4 | CID 586744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4-Piperidinol, 1,2,2,6,6-pentamethyl- | C10H21NO | CID 75472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Centrality of a Sterically Hindered Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,2,6,6-Pentamethylpiperidin-4-ol
In the realm of advanced materials and specialty chemicals, certain molecular architectures serve as indispensable platforms for innovation. This compound (CAS No. 2403-89-6), hereafter referred to as PMP-ol, is a prime example of such a foundational intermediate.[1][2] Characterized by a piperidine ring heavily substituted with methyl groups and a reactive hydroxyl functionality, PMP-ol possesses a unique combination of steric hindrance and chemical accessibility.[3] This structure confers exceptional thermal and oxidative stability, making it a critical precursor for high-performance additives, most notably Hindered Amine Light Stabilizers (HALS).[3]
This guide offers a comprehensive technical exploration of PMP-ol, moving beyond a simple recitation of data to explain the causal relationships between its structure, properties, and applications. The content herein is designed for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of this versatile compound.
Part 1: Core Physicochemical and Structural Properties
The unique behavior of PMP-ol is a direct consequence of its molecular structure. The five methyl groups surrounding the piperidine nitrogen create significant steric hindrance. This bulkiness is not a liability; rather, it is the cornerstone of the molecule's utility. It protects the amine functionality, preventing unwanted side reactions and enabling the formation of highly stable nitroxide radicals, a critical feature for its role in HALS.[4][5] The hydroxyl group at the 4-position provides a convenient and reactive site for chemical modification, allowing PMP-ol to be readily incorporated into larger, more complex molecular systems via reactions like esterification.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2403-89-6 | [1][2] |
| Molecular Formula | C₁₀H₂₁NO | [3] |
| Molecular Weight | 171.28 g/mol | [3] |
| Appearance | White to light yellow crystalline solid/flakes | [1][3][6] |
| Melting Point | 70 - 76 °C | [3][6] |
| Boiling Point | ~238 °C @ 760 mmHg | [3][6] |
| Density | ~0.967 g/mL | [3] |
| Flash Point | ~118 °C | [6][7] |
| Water Solubility | 4.8 g/100 mL (20 °C) | |
| pH | 11.1 (4 g/L aqueous solution) | [6] |
Part 2: Synthesis and Mechanistic Insights
The reliable synthesis of PMP-ol is crucial for its widespread application. The most prevalent and well-documented laboratory method is the N-methylation of its precursor, 2,2,6,6-tetramethyl-4-piperidinol, via the Eschweiler-Clarke reaction.
Causality of the Eschweiler-Clarke Reaction
This reaction is an elegant example of reductive amination. Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate when the secondary amine of the precursor attacks the formaldehyde. The formate anion then delivers a hydride to the iminium carbon, completing the methylation and releasing carbon dioxide. The choice of this method is driven by its high yield, use of inexpensive reagents, and straightforward workup.[8][9]
Caption: Workflow for the Eschweiler-Clarke synthesis of PMP-ol.
Experimental Protocol: Laboratory-Scale Synthesis of PMP-ol
This protocol is a self-validating system; successful completion yields a product whose physical and spectroscopic properties can be readily confirmed against established data.
-
Reagent Charging: In a round-bottomed flask equipped with a reflux condenser, combine 2,2,6,6-tetramethyl-4-hydroxypiperidine (1.0 eq), an aqueous solution of formaldehyde (37%, ~1.2 eq), and formic acid (~2.0 eq).[8][9]
-
Reaction: Heat the mixture on a steam bath or in a heating mantle to reflux for approximately 7 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8][9]
-
Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully pour it into ice water. Make the solution basic (pH > 10) by the slow addition of a strong base, such as sodium hydroxide or potassium hydroxide. This step is crucial to deprotonate the product and facilitate its extraction.[8][9]
-
Workup - Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract it multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.[8]
-
Isolation and Purification: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[9]
-
Final Purification: The resulting white solid can be further purified by sublimation or recrystallization to yield high-purity PMP-ol.[9] A typical yield for this procedure is around 85%.[8]
For industrial-scale production, alternative methods such as catalytic hydrogenation using paraformaldehyde and a solid catalyst in a fixed-bed reactor are often employed due to improved safety, efficiency, and environmental considerations.[10]
Part 3: The Core Application - A Gateway to Hindered Amine Light Stabilizers (HALS)
The primary industrial value of PMP-ol is its role as a precursor to HALS.[3] Polymers, when exposed to UV radiation and oxygen, undergo photo-oxidative degradation, a process that generates destructive free radicals. This leads to material failure, characterized by discoloration, brittleness, and loss of mechanical strength. HALS are additives that dramatically inhibit this degradation.[4][11]
Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by scavenging the free radicals produced during photo-oxidation.[11][12] This is accomplished through a regenerative catalytic process known as the Denisov Cycle .[4][13]
The Denisov Cycle: A Regenerative Scavenging Mechanism
The efficacy and longevity of HALS are due to their ability to be regenerated rather than consumed during the stabilization process.[4][11]
-
Activation: The hindered amine (N-H or N-R) is oxidized to a stable aminoxyl (nitroxyl) radical (R₂NO•).
-
Trapping: This nitroxyl radical is a highly efficient scavenger. It traps polymer alkyl radicals (P•) to form an amino ether (NOR).
-
Regeneration: The amino ether can then react with a polymer peroxy radical (POO•), regenerating the nitroxyl radical and forming non-radical, stable products.[13]
This cyclic process allows a single HALS molecule to neutralize many radicals, providing exceptionally long-term protection to the polymer matrix.[5][11]
Caption: The regenerative Denisov Cycle for polymer stabilization by HALS.
Part 4: Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of synthesized PMP-ol. The following data are indicative of the correct structure.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Signals / Observations | Source(s) |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.9 (m, 1H, -CHOH), ~2.2 (s, 3H, N-CH₃), ~1.8 (d, 2H), ~1.4 (dd, 2H), ~1.1 (s, 6H), ~1.0 (s, 6H) | [8] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~63.9 (-CHOH), ~55.3, ~50.1, ~33.3 (N-CH₃), ~28.0, ~20.5 | [8] |
| Mass Spec. (GC-MS) | m/z: 171 (M⁺), 156 ([M-15]⁺, loss of CH₃) | [2][8] |
| FTIR | Broad peak ~3300-3500 cm⁻¹ (O-H stretch), multiple peaks ~2800-3000 cm⁻¹ (C-H stretch) | [2][14] |
| Raman | Strong C-H stretching and bending modes characteristic of the alkyl framework. | [14][15] |
Part 5: Safety, Handling, and Hazard Mitigation
As with any laboratory chemical, a thorough understanding of the associated hazards is critical for safe handling. PMP-ol is classified as a hazardous substance.
-
Hazard Identification:
-
Recommended Handling Protocols:
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield to prevent skin and eye contact.[6]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
-
Spill Management: In case of a spill, avoid dust formation. Evacuate personnel and remove all sources of ignition. Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[7]
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[6][7]
-
-
Disposal: Dispose of contents and container to an approved chemical waste disposal plant in accordance with local, state, and federal regulations.[6][7]
Conclusion
This compound is more than a mere chemical intermediate; it is an enabling molecule whose unique sterically hindered structure is fundamental to the performance of modern polymer stabilizers. Its synthesis is well-understood, its reactivity is versatile, and its primary application in HALS technology provides critical long-term protection to materials exposed to environmental stressors. A thorough understanding of its chemical properties, synthesis, and handling requirements, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its capabilities in the development of advanced materials, pharmaceuticals, and other specialty chemicals.
References
- 1. 1,2,2,6,6-Pentamethyl-4-piperidinol | 2403-89-6 [chemicalbook.com]
- 2. 4-Piperidinol, 1,2,2,6,6-pentamethyl- | C10H21NO | CID 75472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 2403-89-6 [benchchem.com]
- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents [patents.google.com]
- 11. welltchemicals.com [welltchemicals.com]
- 12. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
The Pivotal Role of the C4-Hydroxyl Group in the Reactivity and Application of 1,2,2,6,6-Pentamethylpiperidin-4-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Dual Character
1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP-ol, CAS 2403-89-6) is a fascinating and industrially significant molecule that sits at the intersection of polymer science and synthetic organic chemistry.[1] Its structure is characterized by two defining features: a sterically encumbered piperidine ring and a reactive secondary hydroxyl group at the C4 position.[1] The extensive methylation, particularly the gem-dimethyl groups at the C2 and C6 positions, creates a profound steric shield around the tertiary amine nitrogen. This hindrance dramatically reduces the nucleophilicity and basicity of the nitrogen atom, rendering it largely unreactive in typical amine chemistry.[1] Consequently, the chemical personality of the molecule is almost entirely dictated by the accessible and functionalizable hydroxyl group, making it the central locus of reactivity and the key to the molecule's utility.
This guide provides a detailed exploration of the C4-hydroxyl group's role, explaining how this single functional group enables the transformation of PMP-ol from a stable building block into a range of high-value derivatives, most notably as a critical precursor for advanced Hindered Amine Light Stabilizers (HALS).[1]
Figure 1: Core structural features of this compound.
The C4-Hydroxyl: A Gateway for Functionalization
The hydroxyl group is the molecule's primary handle for synthetic modification. Its reactivity allows for the introduction of various functionalities, enabling the incorporation of the stable pentamethylpiperidine moiety into larger, more complex structures.[1] This is the cornerstone of its application in materials science.
Esterification and Transesterification: Anchoring the Stabilizer
The most critical reaction involving the hydroxyl group is esterification. This reaction is the principal method for synthesizing a vast array of HALS derivatives, where the PMP-ol unit is covalently bonded to other molecular scaffolds. For instance, it can be reacted with acryloyl chloride to form polymerizable HALS monomers like 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine.[1][2] These monomers can then be copolymerized into a polymer backbone, minimizing migration and loss of the stabilizer over the material's lifetime.[1][2]
Transesterification is another powerful strategy. Studies have shown the successful reaction between PMP-ol and dimethyl sebacate to produce bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate, a widely used HALS.[3] The choice of catalyst is critical to overcome the steric hindrance around the hydroxyl group.
| Catalyst | Relative Activity | Optimal Conditions | Product Yield (bis-ester) | Reference |
| Tetraisopropyl orthotitanate | Highest | 180°C, 6h, 0.31% catalyst | 73% | [3] |
| Lithium amide | Moderate | 120°C, 1h (in xylene) | Not specified | [4] |
| Di-n-octyltin oxide | Lower | Not specified | Not specified | [3] |
| Table 1: Comparison of catalysts for the transesterification of PMP-ol with dimethyl sebacate.[3][4] |
The data clearly indicates that organotitanates are highly effective catalysts for this transformation, driving the reaction to high yields under optimized conditions.[3] This choice is a direct consequence of the need for a Lewis acidic catalyst that can coordinate to both the ester and the alcohol to facilitate nucleophilic attack despite the steric bulk.
Figure 2: Generalized workflow for HALS synthesis via transesterification.
Oxidation: From Alcohol to Ketone and Nitroxyl Radical
The secondary alcohol of PMP-ol can be readily oxidized to its corresponding ketone, 1,2,2,6,6-pentamethyl-4-piperidone.[1] This ketone is itself a valuable intermediate in organic synthesis.[1]
More importantly, the entire hindered amine moiety can be oxidized to a stable nitroxyl radical.[5] While PMP-ol itself is the precursor, the active species in the HALS cycle is the corresponding nitroxyl radical. The hydroxyl group's presence is often leveraged in the synthesis of the unmethylated precursor, 4-hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOL), which is a stable radical itself and a key intermediate.[6][7][8] The N-methyl group in PMP-ol is installed on this TEMPOL precursor or its reduced form.[9][10]
The function of HALS relies on a catalytic cycle known as the Denisov Cycle. The hindered amine is oxidized to a nitroxyl radical, which then scavenges polymer radicals (P•) and peroxy radicals (POO•), preventing the propagation of degradation reactions. The HALS is regenerated in the process, allowing a small amount of stabilizer to protect the polymer over a long period.[5] The ability to form this stable nitroxyl radical is a direct consequence of the sterically hindered piperidine structure, for which PMP-ol is a key building block.[1]
Figure 3: Simplified Denisov cycle for HALS radical scavenging.
Experimental Methodologies
To ensure scientific integrity, the following protocols are provided based on established literature, offering a self-validating framework for researchers.
Protocol 1: Synthesis of this compound (N-methylation)
This procedure is based on the Eschweiler–Clarke reaction, a well-established method for the N-methylation of amines.[9]
Objective: To synthesize this compound from 2,2,6,6-tetramethylpiperidin-4-ol.
Materials:
-
2,2,6,6-Tetramethylpiperidin-4-ol (1.0 eq)
-
Formalin (37% formaldehyde solution in water)
-
Formic acid
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,2,6,6-tetramethylpiperidin-4-ol (e.g., 1.5 g), formalin (e.g., 2 mL), and formic acid (e.g., 0.5 mL).[9]
-
Heat the mixture to reflux and maintain for 7 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.[9]
-
Basify the aqueous solution by the slow addition of solid KOH until the solution is strongly alkaline (pH > 12).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The product, this compound, can be further purified by vacuum distillation or recrystallization to afford a white crystalline solid.[1][10] A yield of approximately 85% can be expected.[9]
Protocol 2: Esterification via EDCI Coupling
This protocol describes the synthesis of an ester derivative using a modern carbodiimide coupling agent, which is effective under mild conditions.[9]
Objective: To couple a carboxylic acid (e.g., Mono-benzyl-phthalate) to the hydroxyl group of PMP-ol.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
DMAP (4-Dimethylaminopyridine) (catalytic amount, ~0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve PMP-ol (e.g., 0.35 g), the carboxylic acid (e.g., 0.68 g), and a catalytic amount of DMAP in anhydrous DCM (e.g., 20 mL) in a flame-dried flask under a nitrogen atmosphere.[9]
-
Cool the mixture to 0°C in an ice bath.
-
Add EDCI (e.g., 0.55 g) to the reaction mixture portion-wise while maintaining the temperature at 0°C.[9]
-
Allow the reaction to slowly warm to room temperature and stir for 15 hours.[9]
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude ester by column chromatography on silica gel to obtain the final product.
Conclusion
The C4-hydroxyl group is the indispensable functional anchor of this compound. While the sterically hindered piperidine core provides exceptional stability and the basis for radical scavenging, it is the hydroxyl group that imparts the synthetic versatility required for its widespread application.[1] Through reactions like esterification and oxidation, this hydroxyl group allows for the covalent integration of the stabilizing piperidine moiety into a diverse range of molecular architectures, from small-molecule additives to polymer backbones.[1][2] Understanding the reactivity of this functional group is therefore fundamental to designing and synthesizing next-generation, high-performance stabilizers for advanced materials.
References
- 1. This compound|CAS 2403-89-6 [benchchem.com]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 6. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of 1,2,2,6,6-Pentamethylpiperidin-4-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1,2,2,6,6-Pentamethylpiperidin-4-ol, a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS) and a valuable building block in pharmaceutical development. A deep understanding of its solubility in various organic solvents is critical for its effective application in polymer formulations, coatings, and synthetic chemistry. This document synthesizes available quantitative and qualitative solubility data, outlines the theoretical principles governing its solubility, and provides detailed experimental protocols for accurate solubility determination. Furthermore, it explores the practical implications of solvent selection on the performance of HALS in stabilizing polymers against photodegradation.
Introduction: The Significance of this compound
This compound (CAS 2403-89-6) is a tertiary amine and a structural analog of 2,2,6,6-tetramethylpiperidine.[1] Its sterically hindered amine functionality is the cornerstone of its utility as a precursor to a major class of polymer additives known as Hindered Amine Light Stabilizers (HALS).[2][3] HALS are highly efficient scavengers of free radicals, which are generated within polymers upon exposure to ultraviolet (UV) radiation.[3] By interrupting the radical chain reactions of photodegradation, HALS significantly extend the service life of polymeric materials.[3] The solubility of this compound and its derivatives in organic solvents is a crucial parameter that dictates their incorporation and compatibility with various polymer matrices and coating formulations.[2]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁NO | [4][5][6] |
| Molecular Weight | 171.28 g/mol | [4][5][6] |
| Appearance | White to light yellow crystalline powder or flakes | [5] |
| Melting Point | 70-76 °C | [4][5][6] |
| Boiling Point | 238 °C | [5][6] |
| Density | 0.967 g/mL | [6] |
| Flash Point | 118 °C | [4] |
| Water Solubility | 4.8 g/100 mL (at 20 °C) | [4][5][6][7] |
Principles of Solubility: A Molecular Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound, featuring both polar and non-polar moieties, results in a nuanced solubility profile.
-
Polar Interactions: The hydroxyl (-OH) group and the tertiary amine (-N-) are capable of hydrogen bonding and dipole-dipole interactions. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. These polar groups contribute to its solubility in polar solvents.
-
Non-Polar Interactions: The pentamethyl-substituted piperidine ring constitutes a significant non-polar, sterically hindered hydrocarbon backbone. This bulky, lipophilic portion of the molecule drives its solubility in non-polar organic solvents through London dispersion forces.
The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
References
- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 4. chembk.com [chembk.com]
- 5. 1,2,2,6,6-Pentamethyl-4-piperidinol CAS#: 2403-89-6 [m.chemicalbook.com]
- 6. 1,2,2,6,6-Pentamethyl-4-piperidinol | CAS#:2403-89-6 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
Spectroscopic Profile of 1,2,2,6,6-Pentamethylpiperidin-4-ol: A Comprehensive Technical Guide
Introduction
1,2,2,6,6-Pentamethylpiperidin-4-ol is a key intermediate in the synthesis of various chemical entities, most notably as a precursor to advanced Hindered Amine Light Stabilizers (HALS). HALS are crucial additives in the polymer industry, renowned for their ability to protect materials from photodegradation by scavenging free radicals. The efficacy and purity of this pivotal molecule are paramount, necessitating a robust and unambiguous analytical characterization. This technical guide provides an in-depth exploration of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and material science, offering a detailed analysis and interpretation of the spectral data, alongside field-proven experimental protocols.
The structural integrity of this compound directly influences the performance of its derivatives. Therefore, a thorough understanding of its spectroscopic signature is not merely an academic exercise but a critical quality control parameter. This guide is structured to provide a holistic view, explaining the causality behind experimental choices and ensuring that the presented data and protocols are self-validating.
Molecular Structure and Spectroscopic Correlation
The unique sterically hindered environment of the piperidine ring in this compound gives rise to a distinct and interpretable spectroscopic fingerprint. Understanding the correlation between the molecular structure and the spectral data is fundamental to its characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.
¹H NMR Analysis
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), exhibits a set of well-resolved signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.91 | m | 1H | H-4 (proton on the carbon bearing the hydroxyl group) |
| 2.22 | s | 3H | N-CH₃ (protons of the methyl group on the nitrogen) |
| 1.83 | d | 2H | Axial protons at C-3 and C-5 |
| 1.36 | dd | 2H | Equatorial protons at C-3 and C-5 |
| 1.15 | s | 6H | Two equatorial methyl groups at C-2 and C-6 |
| 1.01 | s | 6H | Two axial methyl groups at C-2 and C-6 |
Data sourced from The Royal Society of Chemistry[1]
Interpretation and Causality:
-
The downfield chemical shift of the proton at C-4 (3.91 ppm) is a direct consequence of the deshielding effect of the adjacent electronegative oxygen atom of the hydroxyl group. Its multiplet (m) nature arises from coupling with the neighboring methylene protons at C-3 and C-5.
-
The sharp singlet at 2.22 ppm, integrating to three protons, is characteristic of the N-methyl group. The free rotation around the C-N bond and the absence of adjacent protons result in a single, unsplit signal.
-
The diastereotopic nature of the methylene protons at C-3 and C-5 is a key feature. The rigid chair conformation of the piperidine ring leads to distinct chemical environments for the axial and equatorial protons, resulting in separate signals at 1.83 ppm (doublet, d) and 1.36 ppm (doublet of doublets, dd).
-
Similarly, the four methyl groups at the C-2 and C-6 positions are also diastereotopic. This results in two distinct singlets at 1.15 ppm and 1.01 ppm, each integrating to six protons, corresponding to the two equatorial and two axial methyl groups, respectively.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.
| Chemical Shift (δ, ppm) | Assignment |
| 63.91 | C-4 (carbon bearing the hydroxyl group) |
| 55.34 | C-2 and C-6 (quaternary carbons) |
| 50.06 | Methylene carbons C-3 and C-5 |
| 33.28 | N-CH₃ (methyl carbon on the nitrogen) |
| 28.04 | Equatorial methyl carbons at C-2 and C-6 |
| 20.54 | Axial methyl carbons at C-2 and C-6 |
Data sourced from The Royal Society of Chemistry[1]
Interpretation and Causality:
-
The carbon atom bonded to the hydroxyl group (C-4) resonates at the most downfield position (63.91 ppm) due to the strong deshielding effect of the oxygen atom.
-
The quaternary carbons at C-2 and C-6 appear at 55.34 ppm. Their chemical shift is influenced by the steric hindrance and the presence of the nitrogen atom.
-
The methylene carbons at C-3 and C-5 are observed at 50.06 ppm.
-
The N-methyl carbon resonates at 33.28 ppm.
-
The non-equivalence of the geminal methyl groups at C-2 and C-6 is also evident in the ¹³C NMR spectrum, with the equatorial methyl carbons appearing at 28.04 ppm and the axial methyl carbons at a more upfield position of 20.54 ppm.
References
toxicology and safety data for 1,2,2,6,6-Pentamethylpiperidin-4-ol
An In-Depth Technical Guide to the Toxicology and Safety of 1,2,2,6,6-Pentamethylpiperidin-4-ol
Foreword: A Proactive Approach to Chemical Safety Assessment
For researchers and developers, understanding the toxicological profile of a chemical intermediate like this compound (CAS No. 2403-89-6) is not merely a regulatory hurdle; it is a cornerstone of responsible innovation. This sterically hindered amine is a pivotal building block in the synthesis of advanced materials, particularly as a precursor to Hindered Amine Light Stabilizers (HALS).[1] Its unique molecular structure imparts stability, yet also necessitates a thorough evaluation of its potential biological impact.[1]
This guide provides a comprehensive analysis of the currently available safety and toxicology data for this compound. However, a critical aspect of this analysis is the identification of significant data gaps in areas such as chronic toxicity, mutagenicity, and reproductive effects.[2] Rather than viewing these gaps as limitations, we present them as an opportunity for proactive, scientifically-grounded investigation. This document, therefore, serves a dual purpose: to summarize what is known and to provide a clear, actionable framework for the essential studies required to build a complete safety profile. We will delve into the causality behind experimental choices, proposing robust protocols that embody a self-validating system of inquiry, ensuring that as we innovate with this molecule, we do so with the highest commitment to safety and scientific integrity.
Chemical and Physical Identity
A foundational understanding of a substance's physical and chemical properties is essential as it governs its behavior, potential exposure routes, and environmental fate.
| Property | Value | Reference |
| CAS Number | 2403-89-6 | |
| EC Number | 219-292-8 | |
| Molecular Formula | C₁₀H₂₁NO | |
| Molecular Weight | 171.28 g/mol | |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine, HOPEMP, PMDP | [4] |
| Appearance | Light yellow flakes or white crystalline solid | [1][2] |
| Melting Point | 70-76 °C | [1][4] |
| Boiling Point | 238 °C | [1][4] |
| Flash Point | 118 °C | [4] |
| Solubility | Water: 4.8% (20°C); Ethanol: 55% (20°C); Acetone: 38% (20°C) | [4] |
Toxicological Profile: Known Hazards
The existing data, primarily from safety data sheets and regulatory summaries, establishes a clear profile for acute toxicity, irritation, and sensitization.
GHS Hazard Classification
Globally Harmonized System (GHS) classifications provide a standardized summary of the primary hazards.
| Hazard Class | Category | Signal Word | Hazard Statement | Reference |
| Acute Toxicity (Oral) | Category 4 | Danger | H302: Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | Category 1B/1A | Danger | H314: Causes severe skin burns and eye damage | [3][5] |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage | [3] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction | [2][3] |
| Hazardous to the Aquatic Environment (Long-term) | Chronic 2 | - | H411: Toxic to aquatic life with long lasting effects | [2][3] |
Acute Toxicity
Skin and Eye Irritation
The compound is classified as causing severe skin burns and eye damage.[3][5] This corrosive nature necessitates stringent handling procedures, including the use of appropriate personal protective equipment (PPE) to prevent any direct contact.[5]
Skin Sensitization
There is a potential for this compound to cause an allergic skin reaction upon contact, as indicated by its classification as a skin sensitizer.[2][3] This means that initial exposure may not cause a reaction, but subsequent contact can lead to a significant allergic response. Contaminated work clothing should not be allowed out of the workplace.[7]
Ecotoxicological Profile
This compound is classified as toxic to aquatic life with long-lasting effects.[2] This is a critical consideration for managing industrial waste streams and preventing environmental release.
| Organism | Endpoint | Value | Exposure Time | Reference |
| Fish | LC50 | 97.2 mg/L | 96 h | [2] |
| Daphnia sp. (Aquatic invertebrates) | EC50 | 8.2 mg/L | 48 h | [2] |
| Algae | EC50 | 2.6 mg/L | 96 h | [2] |
| Vibrio fisheri (Microorganisms) | EC50 | 257 mg/L | 15 min | [2] |
Addressing Critical Data Gaps: A Proposed Evaluation Strategy
A striking feature of the available data is the absence of information regarding repeated dose toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.[2] While some data can be inferred from structurally related compounds, direct testing of this compound is essential for a definitive risk assessment.
The following sections outline a logical, tiered approach to generating this crucial data, based on internationally recognized OECD guidelines. This strategy ensures a systematic evaluation, starting with foundational genetic toxicology and moving towards more complex, long-term studies as needed.
Caption: Proposed tiered workflow for toxicological evaluation.
Toxicokinetics and Metabolism
Rationale: Understanding how the substance is absorbed, distributed, metabolized, and excreted (ADME) is fundamental. No toxicokinetics data are currently available.[6] However, it is hypothesized that this compound is a primary metabolite of larger HALS, such as Decanedioic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester (PEDA), via phase I hydrolysis.[6] This makes understanding its own metabolic fate crucial.
Caption: Assumed metabolic generation of the target compound.[6]
Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
Objective: To assess the potential of this compound to induce gene mutations in bacteria. This is a primary screening test for genotoxic potential.[8]
Methodology:
-
Strain Selection: Utilize a range of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, which should include cytotoxic levels. The maximum recommended concentration is 5000 µ g/plate .[8]
-
Exposure: In the pre-incubation method, mix the test substance, bacterial culture, and S9 mix (if applicable) and incubate at 37°C before plating on minimal glucose agar.
-
Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli).
-
Data Analysis: A positive response is defined as a concentration-related increase in revertant colonies to at least twice the spontaneous background rate.
Protocol: In Vitro Mammalian Cell Micronucleus Test - OECD 487
Objective: To detect chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity). This test is a crucial follow-up to the Ames test.
Methodology:
-
Cell Line: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6).
-
Metabolic Activation: As with the Ames test, perform experiments with and without S9 metabolic activation.
-
Dose & Exposure: Treat cultures with a minimum of three analyzable concentrations of the test substance for a short duration (e.g., 3-6 hours) followed by a recovery period, and for a longer duration without S9.
-
Harvest & Staining: Harvest cells at a time point sufficient to allow for chromosome damage to lead to micronucleus formation (approximately 1.5-2 normal cell cycles post-treatment). Use a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one division. Stain cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 bi-nucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Protocol: 28-Day Repeated Dose Oral Toxicity Study - OECD 407
Objective: To evaluate the systemic toxicity after repeated daily exposure over 28 days. This study identifies target organs and helps establish a No-Observed-Adverse-Effect Level (NOAEL).
Methodology:
-
Animal Model: Use a standard rodent species, typically the Sprague-Dawley or Wistar rat. Use young, healthy adults (e.g., 10 males and 10 females per group).
-
Administration: Administer the test substance daily by oral gavage. The vehicle should be appropriate for the solubility of the compound (e.g., corn oil, water).
-
Dose Groups: Include a control group (vehicle only) and at least three dose levels. Doses should be selected based on acute toxicity data to elicit toxicity at the high dose, a NOAEL at the low dose, and intermediate effects.
-
Observations: Conduct daily clinical observations for signs of toxicity. Record body weight weekly and food/water consumption.
-
Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.
-
Pathology: Perform a full gross necropsy on all animals. Weigh key organs (liver, kidneys, brain, spleen, etc.). Preserve organs and tissues for histopathological examination.
-
Data Analysis: Analyze all data for statistically significant, dose-related changes compared to the control group to determine target organs and the NOAEL.
Safe Handling and Personal Protective Equipment (PPE)
Given the known hazards, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid formation and inhalation of dusts and aerosols.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[2]
-
First Aid:
-
Eyes: Immediately rinse with water for at least 15 minutes and seek urgent medical attention.[5]
-
Skin: Take off all contaminated clothing immediately. Rinse skin with water/shower. Seek medical attention.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
-
Inhalation: Remove victim to fresh air and keep at rest. Seek medical attention.[5]
-
Conclusion
This compound is a compound with a well-defined profile of acute hazards, including oral toxicity, severe skin and eye corrosivity, and skin sensitization potential. Its ecotoxicity profile also warrants careful management to prevent environmental release. The primary challenge for researchers and drug development professionals lies in the significant lack of data for chronic, genetic, and reproductive toxicity.
This guide has outlined a clear, tiered, and scientifically robust strategy for generating the necessary data to complete the toxicological assessment. By systematically conducting studies based on established OECD guidelines, the scientific community can build a comprehensive understanding of this molecule's safety profile. This proactive approach is indispensable for ensuring that the continued use and development of materials derived from this compound are conducted with the highest standards of safety for both human health and the environment.
References
- 1. This compound|CAS 2403-89-6 [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-Piperidinol, 1,2,2,6,6-pentamethyl- | C10H21NO | CID 75472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,2,6,6-Pentamethyl-4-piperidinol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Mutagenicity and genotoxicity studies of aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2,2,6,6-Pentamethylpiperidin-4-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Building Block
1,2,2,6,6-Pentamethylpiperidin-4-ol is a sterically hindered secondary alcohol of significant interest in both materials science and medicinal chemistry.[1] Its unique molecular architecture, characterized by a piperidine ring heavily substituted with methyl groups, imparts exceptional thermal and oxidative stability.[1] This makes it a crucial intermediate in the synthesis of high-performance Hindered Amine Light Stabilizers (HALS) and a valuable scaffold in the development of novel therapeutics.[2] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on the underlying chemical principles and practical methodologies.
Physicochemical Properties
This compound is typically a white to light yellow crystalline solid or flakes.[2] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2403-89-6 | [3][4] |
| Molecular Formula | C₁₀H₂₁NO | [1][3] |
| Molecular Weight | 171.28 g/mol | [1][3][4] |
| Melting Point | 72-76 °C | [1][3][4] |
| Boiling Point | 238 °C | [1][3] |
| Density | 0.967 g/mL | [1][3] |
| Flash Point | 118 °C | [4][5] |
| Water Solubility | 4.8 g/100 mL (20 °C) | [3] |
Synthesis of this compound
The most common and industrially relevant synthesis of this compound involves the N-methylation of its precursor, 2,2,6,6-tetramethylpiperidin-4-ol.[1] Several methods have been developed to achieve this transformation efficiently.
Method 1: Eschweiler-Clarke Reaction
A widely used laboratory and industrial method is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid to methylate the secondary amine.[6]
Reaction:
Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction[9]
Materials:
-
2,2,6,6-Tetramethylpiperidin-4-ol
-
Formalin (37% formaldehyde solution)
-
Formic acid
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,2,6,6-tetramethylpiperidin-4-ol, formalin, and formic acid.
-
Heat the mixture to reflux and maintain for approximately 7 hours.
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully make the solution basic by adding potassium hydroxide.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. A typical yield for this procedure is around 85%.[7]
Method 2: Catalytic Hydrogenation and N-methylation
An alternative route involves the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine) to 2,2,6,6-tetramethylpiperidin-4-ol, followed by N-methylation.[8]
Reaction Steps:
-
Reduction: 4-oxo-2,2,6,6-tetramethylpiperidine + H₂ (catalyst) → 2,2,6,6-tetramethylpiperidin-4-ol
-
N-methylation: 2,2,6,6-tetramethylpiperidin-4-ol + CH₂O + HCOOH → this compound + CO₂ + H₂O
This method can be performed as a one-pot synthesis without the isolation of the intermediate alcohol.[8]
Method 3: Solid Acid Catalysis
Recent advancements have explored the use of solid acid catalysts for the N-methylation of 2,2,6,6-tetramethylpiperidin-4-ol with formaldehyde.[9] This approach offers several advantages, including high catalytic efficiency, milder reaction conditions, and simplified product purification.[9]
Key Features:
-
Catalysts: Heteropoly acids, acidic resins, or molecular sieves.[9]
-
Conditions: The reaction is typically carried out by refluxing the reactants in the presence of the solid acid catalyst.[9]
-
Benefits: This method is environmentally friendly and suitable for industrial-scale production.[9][10]
Applications
The unique structural features of this compound make it a versatile intermediate for a range of applications.
Hindered Amine Light Stabilizers (HALS)
The primary industrial application of this compound is as a key precursor in the synthesis of Hindered Amine Light Stabilizers (HALS). HALS are highly effective additives used to protect polymers from degradation caused by exposure to UV radiation and heat.[1][11] They function through a regenerative radical scavenging cycle, providing long-lasting protection to materials such as polyolefins and polyurethanes.[1][12]
The hydroxyl group of this compound can be readily esterified with various carboxylic acids to produce a diverse range of HALS with tailored properties.[1] A prominent example is the synthesis of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate, a highly effective light stabilizer, often produced via transesterification of dimethyl sebacate.[1]
HALS do not absorb UV radiation but instead inhibit polymer degradation by trapping free radicals generated during photo-oxidation.[12][13] This cyclic process, known as the Denisov Cycle, involves the oxidation of the hindered amine to a stable nitroxide radical, which then scavenges polymer alkyl radicals. The resulting amino-ether is then capable of reacting with peroxy radicals to regenerate the nitroxide radical, allowing the cycle to continue.[12]
Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.
Pharmaceutical Synthesis
The piperidine scaffold is a common motif in many approved drugs.[14] The chiral nature and specific substitution pattern of this compound and its derivatives make it a valuable building block in the design and synthesis of novel pharmaceutical agents.[2] It is used in the synthesis of various compounds, including Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibitors.[2]
Precursor for Nitroxide Radicals
This compound can be oxidized to form stable nitroxide radicals. These radicals, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives, are widely used as catalysts for selective oxidation reactions in organic synthesis, as spin labels in biological studies, and as contrast agents in magnetic resonance imaging (MRI).[15][16] The steric hindrance provided by the pentamethyl substitution enhances the stability of the corresponding nitroxide radical.[16]
Conclusion
This compound is a cornerstone intermediate with significant industrial and research value. Its robust synthesis routes and versatile reactivity enable the production of high-performance materials and complex pharmaceutical molecules. As research continues to uncover new applications for hindered amines and their derivatives, the importance of this foundational chemical is set to grow, driving innovation in polymer science, medicinal chemistry, and beyond.
References
- 1. This compound|CAS 2403-89-6 [benchchem.com]
- 2. 1,2,2,6,6-Pentamethyl-4-piperidinol | 2403-89-6 [chemicalbook.com]
- 3. 1,2,2,6,6-Pentamethyl-4-piperidinol | CAS#:2403-89-6 | Chemsrc [chemsrc.com]
- 4. 五甲基哌啶醇 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. US4816507A - 1,2,2,6,6-pentamethyl-4-piperidylaminotriazine derivatives and their use as stabilizers - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine - Google Patents [patents.google.com]
- 9. CN110655487A - Synthetic method of 1,2,2,6, 6-pentamethylpiperidinol - Google Patents [patents.google.com]
- 10. CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents [patents.google.com]
- 11. welltchemicals.com [welltchemicals.com]
- 12. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 13. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.de [thieme-connect.de]
- 15. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals [mdpi.com]
- 16. Unexpected rapid aerobic transformation of 2,2,6,6-tetraethyl-4-oxo(piperidin-1-yloxyl) radical by cytochrome P450 in the presence of NADPH: Evidence against a simple reduction of the nitroxide moiety to the hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Guardian: A Technical Guide to the Discovery and History of Hindered Amine Light Stabilizers
This guide delves into the fascinating discovery and rich history of Hindered Amine Light Stabilizers (HALS), a cornerstone of modern polymer protection. We will explore the scientific journey from the initial observation of light-induced polymer degradation to the development of these sophisticated and regenerative stabilizing systems. This document is intended for researchers, scientists, and professionals in drug development and material science who seek a deeper understanding of the chemistry that preserves the integrity of countless materials in our daily lives.
The Dawn of Polymer Degradation: A Problem in Search of a Solution
The widespread adoption of polymeric materials in the mid-20th century brought with it a significant challenge: their susceptibility to degradation upon exposure to sunlight. This photo-oxidation process, driven by ultraviolet (UV) radiation, led to a cascade of undesirable effects, including discoloration, embrittlement, cracking, and a general loss of mechanical properties.[1][2] Early attempts to mitigate this damage primarily involved the use of UV absorbers, compounds that function by absorbing harmful UV radiation and dissipating it as heat. While effective to a degree, these UV absorbers had a finite lifespan as they were consumed in the process, offering only temporary protection. The need for a more robust and long-lasting solution was evident, setting the stage for a paradigm shift in polymer stabilization.
A Serendipitous Discovery: The Birth of Hindered Amines
The breakthrough came in the 1970s with the discovery of a new class of compounds: Hindered Amine Light Stabilizers.[3] These molecules, based on the 2,2,6,6-tetramethylpiperidine moiety, exhibited a remarkable and previously unseen mechanism of protection.[4][5] Unlike their predecessors, HALS do not primarily absorb UV radiation.[4][5] Instead, they act as potent scavengers of the free radicals that are the primary culprits in the photo-oxidative degradation cascade.[1][2]
Pioneering research and development by companies such as Ciba-Geigy (now a part of BASF) and Sankyo led to the commercialization of the first generation of HALS.[6] One of the most notable early examples is Tinuvin 770, a low-molecular-weight HALS that demonstrated exceptional efficacy in protecting a wide range of polymers, particularly polyolefins.[7][8][9]
The key to their success lies in their unique, regenerative mechanism known as the Denisov Cycle .
The Engine of Longevity: Unraveling the Denisov Cycle
The true genius of HALS technology is the Denisov Cycle, a catalytic process that allows a single HALS molecule to neutralize numerous free radicals, thus providing exceptionally long-term protection.[3][4][5][10] This regenerative cycle is the reason for the high efficiency and longevity of HALS.[4] The mechanism, while complex, can be broadly understood through the following key steps:
-
Activation: The secondary amine of the HALS molecule is oxidized to a stable nitroxyl radical (R₂NO•). This is the active form of the stabilizer.
-
Radical Scavenging: The nitroxyl radical reacts with and traps the damaging polymer alkyl radicals (R•) and polymer peroxy radicals (ROO•) that are formed during photo-oxidation.[4][11]
-
Formation of Non-Radical Species: This scavenging action forms non-radical species, effectively halting the chain reaction of degradation.
-
Regeneration: Through a series of subsequent reactions with other radical species, the nitroxyl radical is regenerated, ready to scavenge more free radicals.[4]
This continuous cycle of scavenging and regeneration is what sets HALS apart from sacrificial stabilizers and is the foundation of their remarkable performance.
Caption: The Denisov Cycle: a regenerative mechanism of HALS.
The Evolution of HALS: A Generational Leap in Performance
The initial success of monomeric HALS like Tinuvin 770 spurred further research, leading to the development of subsequent generations with improved properties. This evolution was driven by the need to address limitations such as volatility, migration, and compatibility with different polymer systems and processing conditions.
| Generation | Type | Key Characteristics | Advantages | Disadvantages |
| First | Monomeric | Low molecular weight (e.g., Tinuvin 770) | High mobility and efficiency in surface protection | Prone to migration and volatility at high temperatures |
| Second | Polymeric/Oligomeric | High molecular weight | Reduced migration and volatility, improved thermal stability | Lower mobility, potentially reduced surface protection efficiency |
| Third | Non-interacting | Modified structures to reduce basicity | Reduced interaction with acidic components (e.g., pigments, flame retardants) | May have slightly lower stabilizing efficiency in some systems |
| Fourth | Synergistic Combinations | Blends of HALS with other stabilizers (e.g., UV absorbers) | Broader protection, synergistic effects leading to enhanced performance | More complex formulations, potential for antagonistic interactions if not formulated correctly |
This generational progression reflects a sophisticated understanding of the structure-property relationships of HALS and a continuous drive to tailor their performance to specific applications.
Caption: The four generations of HALS technology.
Experimental Validation: Quantifying the Protective Efficacy of HALS
The development and validation of HALS have been underpinned by rigorous experimental testing. These protocols are designed to simulate real-world weathering conditions and quantify the extent of polymer degradation.
Accelerated Weathering
To expedite the evaluation of stabilizer performance, accelerated weathering tests are employed. These tests expose polymer samples to controlled cycles of UV radiation, temperature, and humidity, mimicking the damaging effects of prolonged outdoor exposure.
Experimental Protocol: Accelerated Weathering (based on ASTM G154) [12][13]
-
Sample Preparation: Prepare multiple identical polymer samples, with and without the HALS of interest, in the form of flat panels of a specified thickness.
-
Apparatus: Utilize a fluorescent UV accelerated weathering apparatus.
-
Exposure Cycle: Program the apparatus to a specified cycle of UV exposure and condensation. A common cycle is 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).
-
Exposure Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Evaluation: At specified intervals, remove samples for analysis of physical and chemical properties.
Evaluation of Physical Properties
The physical manifestations of polymer degradation are key indicators of stabilizer efficacy.
Experimental Protocol: Color and Gloss Measurement
-
Color Measurement (based on ASTM D2244): [14][15][16][17]
-
Use a spectrophotometer to measure the color of the samples before and after weathering.
-
Quantify the color change (ΔE*) to assess the degree of discoloration.
-
-
Gloss Measurement (based on ASTM D523): [18][19][20][21][22]
-
Use a gloss meter to measure the specular gloss of the samples at a specified angle (e.g., 60°).
-
A significant decrease in gloss indicates surface degradation.
-
Analysis of Chemical Changes
Spectroscopic techniques provide insight into the chemical changes occurring within the polymer matrix.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy [23][24][25][26][27]
-
Sample Analysis: Obtain FTIR spectra of the polymer samples before and after weathering.
-
Spectral Analysis: Monitor the formation of carbonyl groups (C=O), a key indicator of photo-oxidation, by observing the increase in absorbance in the corresponding region of the infrared spectrum (typically around 1700-1750 cm⁻¹).
-
Quantification: Calculate the carbonyl index to quantify the extent of oxidation.
Caption: Experimental workflow for evaluating HALS performance.
The Future of Hindered Amine Light Stabilizers
The journey of HALS is far from over. Current and future research is focused on developing even more sophisticated and sustainable solutions. Key areas of innovation include:
-
Enhanced Thermal Stability: Developing HALS that can withstand higher processing temperatures without degradation.
-
Improved Compatibility: Designing HALS with better compatibility in a wider range of polymer matrices and with other additives.
-
Synergistic Systems: Further exploration of synergistic combinations with other stabilizers to achieve unprecedented levels of protection.
-
Sustainable Solutions: The development of bio-based and more environmentally friendly HALS to meet the growing demand for sustainable materials.
Conclusion
From their serendipitous discovery to their current status as indispensable tools in polymer science, Hindered Amine Light Stabilizers have revolutionized our ability to protect materials from the ravages of sunlight. Their unique regenerative mechanism, the Denisov Cycle, provides a masterclass in elegant and efficient chemistry. As we continue to push the boundaries of material science, the ongoing evolution of HALS technology will undoubtedly play a pivotal role in creating more durable, reliable, and sustainable products for the future.
References
- 1. 3vsigmausa.com [3vsigmausa.com]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. researchgate.net [researchgate.net]
- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 8. First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles: A New Concern for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welltchemicals.com [welltchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 13. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 14. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 15. Color Analysis (ASTM E1347 with ASTM D2244) [intertek.com]
- 16. smithers.com [smithers.com]
- 17. micomlab.com [micomlab.com]
- 18. micomlab.com [micomlab.com]
- 19. trl.com [trl.com]
- 20. industrialphysics.com [industrialphysics.com]
- 21. Gloss ASTM D2457, ASTM D523 [intertek.com]
- 22. ASTM D523 and ASTM D2457 Standard for Gloss Meter [prestogroup.com]
- 23. researchgate.net [researchgate.net]
- 24. "TGA/FTIR: An Extremely Useful Technique for Studying Polymer Degradati" by Charles A. Wilkie [epublications.marquette.edu]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. azom.com [azom.com]
Methodological & Application
The Versatile Building Block: Application Notes and Protocols for 1,2,2,6,6-Pentamethylpiperidin-4-ol in Organic Synthesis
Introduction: Unveiling the Potential of a Sterically Hindered Piperidine
In the landscape of modern organic synthesis, 1,2,2,6,6-Pentamethylpiperidin-4-ol emerges as a pivotal building block with significant utility across diverse fields, from materials science to pharmaceutical development.[1][2] Its unique structural architecture, featuring a sterically encumbered piperidine core and a reactive hydroxyl group, bestows upon it a combination of high thermal and oxidative stability, making it an invaluable intermediate for crafting complex molecular structures.[1]
This technical guide provides an in-depth exploration of this compound as a synthetic precursor. We will delve into its primary applications, supported by detailed, field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging this versatile molecule to its full potential.
Core Applications and Synthetic Strategies
The primary utility of this compound lies in its role as a precursor to Hindered Amine Light Stabilizers (HALS), a critical class of polymer additives.[3] Furthermore, its functionalizable hydroxyl group serves as a gateway to a myriad of organic transformations, enabling its incorporation into novel molecular frameworks, including active pharmaceutical ingredients (APIs).[4]
I. Synthesis of this compound
The efficient synthesis of this compound is a crucial first step. A common and effective method involves the N-methylation of 2,2,6,6-tetramethylpiperidin-4-ol. The Eschweiler-Clarke reaction, utilizing formaldehyde and formic acid, is a well-established protocol for this transformation.
This protocol details the N-methylation of 2,2,6,6-tetramethylpiperidin-4-ol to yield this compound.
Reaction Scheme:
A schematic of the Eschweiler-Clarke reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| 2,2,6,6-Tetramethylpiperidin-4-ol | 2403-88-5 | 157.25 | 1.5 g | 0.0095 |
| Formalin (37% formaldehyde solution) | 50-00-0 | 30.03 | 2 mL | - |
| Formic acid | 64-18-6 | 46.03 | 0.5 mL | - |
| Potassium hydroxide (KOH) | 1310-58-3 | 56.11 | For basification | - |
| Diethyl ether | 60-29-7 | 74.12 | For extraction | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying | - |
Experimental Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,2,6,6-tetramethylpiperidin-4-ol (1.5 g).
-
Add formalin (2 mL) and formic acid (0.5 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 7 hours.
-
After cooling to room temperature, pour the reaction mixture into ice.
-
Basify the solution with potassium hydroxide (KOH) until a pH > 12 is achieved.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the product by recrystallization or column chromatography to yield this compound.
Expected Yield: Approximately 85%.
II. Application in the Synthesis of Hindered Amine Light Stabilizers (HALS)
The most prominent application of this compound is in the synthesis of HALS. These molecules protect polymers from degradation by scavenging free radicals. The hydroxyl group of the pentamethylpiperidinol is typically functionalized, often through esterification, to create larger, more complex HALS structures.
This protocol describes the synthesis of a diester HALS precursor through the transesterification of a long-chain diester with this compound.
Reaction Scheme:
Transesterification to form a HALS precursor.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| Ethyl 4-(2-oxo-1-azepinyl)-2,2,6,6-tetramethylpiperidin-1-ylacetate | Not specified | 366.52 | 7.5 g | 0.022 |
| This compound | 2403-89-6 | 171.28 | 4.2 g | 0.024 |
| Xylene | 1330-20-7 | 106.16 | 50 mL | - |
| Lithium amide | 7782-89-0 | 22.96 | 0.1 g | - |
| Acetic acid | 64-18-6 | 60.05 | 4 drops | - |
Experimental Procedure:
-
In a reaction vessel equipped with a distillation apparatus, dissolve ethyl 4-(2-oxo-1-azepinyl)-2,2,6,6-tetramethylpiperidin-1-ylacetate (7.5 g) and this compound (4.2 g) in xylene (50 mL).
-
Add lithium amide (0.1 g) as a catalyst.
-
Heat the solution to 120°C for one hour.
-
Increase the temperature to 150°C to slowly distill off the xylene-ethanol azeotrope.
-
Continue the reaction for a total of five hours.
-
Cool the reaction mixture and add four drops of acetic acid to quench the catalyst.
-
Remove the xylene solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Mechanistic Insight: The Role of Steric Hindrance in Esterification
The esterification of the sterically hindered hydroxyl group in this compound requires careful consideration of reaction conditions. Direct Fischer esterification with a carboxylic acid under strong acid catalysis can be challenging due to steric hindrance around the alcohol. The bulky methyl groups adjacent to the nitrogen and on the piperidine ring impede the approach of the carboxylic acid.
To overcome this, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) are often employed. These reagents activate the carboxylic acid, making it a better electrophile and facilitating the nucleophilic attack by the hindered alcohol.
Mechanism of EDCI/DMAP-mediated esterification.
III. Application in Pharmaceutical Synthesis
The sterically hindered piperidine moiety is a valuable pharmacophore in drug design. Its incorporation can enhance metabolic stability and modulate the physicochemical properties of a drug candidate. This compound has been identified as a building block in the synthesis of Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibitors, which are targets in oncology.
This protocol provides a general procedure for the etherification of this compound, which can be adapted for the synthesis of pharmaceutical intermediates. Due to the steric hindrance of the alcohol, a strong base and a reactive electrophile are typically required.
Reaction Scheme:
References
Synthesis of Hindered Amine Light Stabilizers from 1,2,2,6,6-Pentamethylpiperidin-4-ol: Application Notes and Protocols
An In-Depth Technical Guide
Authored by: A Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of advanced Hindered Amine Light Stabilizers (HALS) using 1,2,2,6,6-pentamethylpiperidin-4-ol as a core building block. We will delve into the mechanistic principles, provide field-proven experimental protocols, and explain the causality behind critical process choices.
The Critical Role of Hindered Amine Light Stabilizers (HALS)
Polymers and other organic materials are susceptible to degradation from environmental factors, primarily ultraviolet (UV) radiation. This photodegradation leads to undesirable effects such as discoloration, cracking, and loss of mechanical strength. Hindered Amine Light Stabilizers (HALS) are a class of additives that significantly extend the lifetime of polymers by inhibiting this degradation.[1][2]
Unlike UV absorbers, which function by absorbing UV radiation, HALS operate through a regenerative radical scavenging mechanism.[2] This process, known as the Denisov Cycle, allows a single HALS molecule to neutralize multiple free radicals, making them exceptionally efficient and long-lasting protectors.[1][2][3][4]
Mechanism of Action: The Denisov Cycle
The protective action of HALS is a complex, catalytic cycle. Broadly, the hindered amine is oxidized to a stable nitroxyl radical (R₂NO•). This nitroxyl radical then traps the alkyl radicals (R•) and peroxy radicals (ROO•) that are formed during polymer photo-oxidation, preventing chain degradation. Through a series of subsequent reactions, the original hindered amine is regenerated, allowing it to repeat the cycle.[1][3][4] This regenerative capability is the key to the long-term stabilizing effect of HALS.[2]
Caption: The Denisov Cycle illustrates the regenerative radical scavenging mechanism of HALS.
This compound: A Superior Precursor
While traditional HALS are based on 2,2,6,6-tetramethylpiperidine derivatives (containing an N-H bond), N-methylated analogues like this compound (PMP-OH) offer distinct advantages. The N-CH₃ group reduces the basicity of the amine, making the resulting HALS more compatible with acidic environments and additives, thereby broadening their application scope.[5] PMP-OH serves as a versatile intermediate for creating high-performance, low-basicity monomeric and oligomeric HALS.
Synthesis of the Key Intermediate: this compound (PMP-OH)
The most common and efficient method for N-methylation of the parent 2,2,6,6-tetramethylpiperidin-4-ol (TMP-OH) is the Eschweiler-Clarke reaction. This reductive amination uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.
Protocol 2.1: N-methylation via Eschweiler-Clarke Reaction
Principle: The reaction proceeds via the formation of an intermediate iminium ion from the reaction of the secondary amine (TMP-OH) with formaldehyde. This ion is then reduced by formate (from formic acid), which acts as a hydride donor, yielding the N-methylated product (PMP-OH).
Caption: Workflow for the synthesis of PMP-OH via the Eschweiler-Clarke reaction.
Materials & Reagents:
| Reagent | Formula | M.W. | CAS No. |
|---|---|---|---|
| 2,2,6,6-Tetramethylpiperidin-4-ol (TMP-OH) | C₉H₁₉NO | 157.25 | 2403-88-5 |
| Formaldehyde Solution | CH₂O | 30.03 | 50-00-0 |
| Formic Acid | CH₂O₂ | 46.03 | 64-18-6 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 1310-58-3 |
| Diethyl Ether (or Toluene) | C₄H₁₀O | 74.12 | 60-29-7 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,2,6,6-tetramethylpiperidin-4-ol (1.0 eq), formaldehyde solution (37 wt. % in H₂O, ~2.2 eq), and formic acid (85-90%, ~2.0 eq).[6][7]
-
Heating: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 7-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Basification: After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Slowly add a concentrated solution of potassium hydroxide (KOH) with stirring until the mixture is strongly basic (pH > 10). This neutralizes the formic acid and deprotonates the amine.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.[8]
Synthesis of Monomeric HALS via (Trans)esterification
Esterification is the most prevalent method for converting PMP-OH into functional HALS. This involves reacting the C4-hydroxyl group with a dicarboxylic acid or its ester derivative to create a dimeric HALS molecule. A prime example is the synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, an analogue of the widely used Tinuvin 770.[9][10]
Protocol 3.1: Synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
Principle: This synthesis is a transesterification reaction between dimethyl sebacate and PMP-OH.[11] A catalyst, typically a titanium alkoxide like tetraisopropyl orthotitanate, is used to facilitate the reaction.[11] The reaction is driven to completion by removing the methanol byproduct via distillation. Alternatively, direct esterification with sebacic acid can be performed, where water is removed azeotropically.[12]
Caption: Workflow for transesterification synthesis of a dimeric ester-HALS.
Materials & Reagents:
| Reagent | Formula | M.W. | CAS No. |
|---|---|---|---|
| This compound (PMP-OH) | C₁₀H₂₁NO | 171.28 | 2403-89-6 |
| Dimethyl Sebacate | C₁₂H₂₂O₄ | 230.30 | 106-79-6 |
| Tetraisopropyl Orthotitanate (TIPT) | C₁₂H₂₈O₄Ti | 284.22 | 546-68-9 |
| Xylene (or Toluene) | C₈H₁₀ | 106.16 | 1330-20-7 |
| Heptane (for recrystallization) | C₇H₁₆ | 100.21 | 142-82-5 |
Step-by-Step Protocol:
-
Reaction Setup: Charge a multi-neck flask equipped with a mechanical stirrer, thermometer, and a distillation head with PMP-OH (2.0-2.2 eq), dimethyl sebacate (1.0 eq), and a high-boiling solvent like xylene.
-
Catalyst Addition: Add the catalyst, tetraisopropyl orthotitanate (typically 0.2-0.5% by weight of total reactants), to the mixture.[11]
-
Heating and Distillation: Heat the mixture to reflux (around 180°C).[11] Methanol will be generated as a byproduct and should be slowly distilled off to drive the reaction equilibrium toward the product. Monitor the reaction progress by tracking the amount of methanol collected.
-
Reaction Completion: The reaction is typically complete within 6-8 hours, once methanol evolution ceases.[11]
-
Work-up: Cool the reaction mixture. The catalyst can be deactivated/hydrolyzed by the addition of a small amount of water, followed by filtration.
-
Purification: Remove the solvent (xylene) under reduced pressure. The resulting crude solid or oil is then purified by recrystallization from a suitable solvent such as heptane or acetone to yield the final product as a white crystalline solid.
Data and Process Insights:
| Parameter | Value / Condition | Rationale / Causality |
|---|---|---|
| Molar Ratio (PMP-OH:Ester) | ~2.1 : 1.0 | A slight excess of the alcohol ensures complete conversion of the diester. |
| Reaction Temperature | 160-190°C | High temperature is required to facilitate transesterification and distill the methanol byproduct. |
| Catalyst | Titanium(IV) alkoxides | Highly effective for transesterification.[11] Other catalysts like lithium amide can also be used.[13] |
| Key Challenge | Incomplete Reaction | Failure to efficiently remove the methanol byproduct will prevent the reaction from reaching completion. |
| Expected Yield | > 90% | This is an efficient, high-yielding reaction when driven to completion.[11] |
Synthesis of Polymerizable HALS Monomers
To create HALS with improved permanence and reduced migration, they can be covalently bonded into a polymer backbone. This requires synthesizing a HALS monomer containing a polymerizable functional group, such as an acrylate or methacrylate.
Protocol 4.1: Synthesis of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP)
Principle: This is a direct esterification reaction between PMP-OH and acryloyl chloride. A tertiary amine base, such as triethylamine, is used to scavenge the HCl byproduct generated during the reaction. The reaction is typically performed at low temperatures to prevent polymerization of the acryloyl chloride and the product.
Materials & Reagents:
| Reagent | Formula | M.W. | CAS No. |
|---|---|---|---|
| This compound (PMP-OH) | C₁₀H₂₁NO | 171.28 | 2403-89-6 |
| Acryloyl Chloride | C₃H₃ClO | 90.51 | 814-68-6 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
Step-by-Step Protocol:
-
Reaction Setup: In a flask cooled in an ice-water bath (0-5°C), dissolve PMP-OH (1.0 eq) and triethylamine (1.1-1.2 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: While maintaining the low temperature and stirring vigorously, add acryloyl chloride (1.05 eq) dropwise to the solution. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Reaction: Allow the reaction to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 3-4 hours.[14]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the DCM under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure polymerizable monomer.
References
- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 2. welltchemicals.com [welltchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 5. longchangchemical.com [longchangchemical.com]
- 6. rsc.org [rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents [patents.google.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102382039A - Synthesizing technology of hindered amine light stabilizer Tinuvin-770 - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. scielo.br [scielo.br]
Application Notes and Protocols: 1,2,2,6,6-Pentamethylpiperidin-4-ol as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,2,6,6-Pentamethylpiperidin-4-ol (CAS: 2403-89-6), a sterically hindered piperidine derivative, is a pivotal intermediate in modern organic synthesis.[1][2] While extensively recognized for its role as a precursor to Hindered Amine Light Stabilizers (HALS), its application in the pharmaceutical industry as a sophisticated building block is of increasing significance.[1][3][4] This document provides an in-depth guide to the synthesis, functional group manipulation, and strategic application of this compound in the context of pharmaceutical development, with a focus on its incorporation into kinase inhibitors. Detailed, field-proven protocols are provided to enable researchers to leverage the unique steric and electronic properties of this versatile molecule.
Introduction: The Strategic Value of the Pentamethylpiperidine Moiety
The 1,2,2,6,6-pentamethylpiperidine core is a unique structural motif characterized by significant steric hindrance around the nitrogen atom.[2] This feature imparts exceptional thermal and oxidative stability to its derivatives.[2] In a pharmaceutical context, the incorporation of this moiety can influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[5] this compound serves as an ideal starting point for introducing this sterically encumbered scaffold into active pharmaceutical ingredients (APIs).[3][6] Its hydroxyl group at the 4-position provides a reactive handle for a variety of chemical transformations, allowing for its versatile integration into complex drug molecules.[2][6]
Key Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 2403-89-6 | [1][2][7] |
| Molecular Formula | C₁₀H₂₁NO | [1][2][7] |
| Molecular Weight | 171.28 g/mol | [2][7] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Melting Point | 72-76 °C | [2][7] |
| Boiling Point | 238 °C | [2] |
| Density | 0.967 g/mL | [2] |
Synthesis of the Intermediate: this compound
The most common and efficient laboratory-scale synthesis of this compound involves the N-methylation of 2,2,6,6-tetramethylpiperidin-4-ol. This is typically achieved through the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent. This method is advantageous due to its high yield, operational simplicity, and the use of readily available reagents.
Protocol 2.1: Synthesis via Eschweiler-Clarke Reaction
This protocol is adapted from a procedure described by the Royal Society of Chemistry.[8]
Materials:
-
2,2,6,6-Tetramethylpiperidine-4-ol
-
Formalin (37% formaldehyde solution in water)
-
Formic acid (88-98%)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Ice
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2,2,6,6-tetramethylpiperidine-4-ol (1.0 eq), formalin (approx. 2.5 eq of formaldehyde), and formic acid (approx. 1.5 eq).
-
Causality: Formic acid protonates the intermediate iminium ion formed from the reaction of the secondary amine and formaldehyde, which is then reduced by the formate anion, regenerating the amine in its methylated form. The excess reagents drive the reaction to completion.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 7-8 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.
-
Basification: Slowly add a concentrated solution of potassium hydroxide (KOH) with stirring until the solution is strongly basic (pH > 12). This step neutralizes the excess formic acid and deprotonates the product, rendering it soluble in organic solvents.
-
Extraction: Transfer the basic solution to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a white to off-white solid, is often of high purity (>85%).[8] If necessary, it can be further purified by recrystallization from a suitable solvent like hexane or by sublimation.
Expected Yield: 85-95%.[8]
Functional Group Transformation: From Alcohol to Key Amine Intermediate
For many pharmaceutical applications, particularly in the synthesis of kinase inhibitors, the hydroxyl group of this compound is a precursor to an amine. The resulting 4-amino-1,2,2,6,6-pentamethylpiperidine is a critical building block for creating C-N bonds with heterocyclic scaffolds common in kinase inhibitors.
A robust method for this transformation involves a two-step sequence:
-
Activation and Displacement: The hydroxyl group is first converted to a better leaving group (e.g., a tosylate or mesylate) and then displaced with an azide nucleophile (e.g., sodium azide).
-
Reduction: The resulting azide is then reduced to the primary amine.
Alternatively, a Mitsunobu reaction followed by reduction of the resulting phthalimide can be employed. A more direct, albeit classical, approach involves hydrolysis of an amide precursor.
Protocol 3.1: Synthesis of 4-Amino-1,2,2,6,6-pentamethylpiperidine via Amide Hydrolysis
This protocol is based on a described synthesis of the target amine from its benzoylamide precursor.[1]
Part A: Synthesis of 4-Benzoylamino-1,2,2,6,6-pentamethylpiperidine (Precursor)
(This is a representative amidation; the direct synthesis from the alcohol would typically proceed via activation (e.g., tosylation) and substitution with an amine equivalent).
Part B: Hydrolysis to 4-Amino-1,2,2,6,6-pentamethylpiperidine
Materials:
-
4-Benzoylamino-1,2,2,6,6-pentamethylpiperidine
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Methylene chloride (DCM)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Dissolve 4-benzoylamino-1,2,2,6,6-pentamethylpiperidine (1.0 eq) in concentrated hydrochloric acid in a round-bottom flask equipped for reflux.
-
Reflux: Heat the solution to reflux and maintain for 10 hours. The amide bond is hydrolyzed under these harsh acidic conditions.
-
Trustworthiness: This is a standard, robust method for the cleavage of stable amide bonds. Monitoring by TLC or LC-MS can confirm the disappearance of the starting material and the appearance of the more polar amine product.
-
-
Work-up and Basification: After cooling, carefully neutralize the reaction mixture by adding a concentrated NaOH solution until the pH is strongly alkaline. This deprotonates the ammonium salt of the product to the free amine.
-
Extraction: Extract the aqueous layer multiple times with methylene chloride. The free amine is soluble in the organic solvent.
-
Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.
-
Purification: Purify the residual oil by vacuum distillation to yield pure 4-amino-1,2,2,6,6-pentamethylpiperidine.[1]
Application in Kinase Inhibitor Synthesis
The piperidine moiety is a common feature in many approved kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK) and Phosphoinositide 3-kinase (PI3K).[1][9] The 4-amino-1,2,2,6,6-pentamethylpiperidine intermediate is an ideal nucleophile for building the core structure of these inhibitors, typically through a Nucleophilic Aromatic Substitution (SNAr) reaction with a halogenated pyrimidine or a related heterocycle.
A prominent example of a drug containing a similar structural motif is Ceritinib (LDK378) , a second-generation ALK inhibitor.[10][11] Its chemical name is 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine.[10][12] While the industrial synthesis may follow a different pathway, the core assembly strategy often involves coupling a piperidine-containing fragment to the pyrimidine core.
Protocol 4.1: Representative SNAr for Kinase Inhibitor Scaffold Synthesis
This generalized protocol illustrates the key C-N bond-forming reaction. Conditions must be optimized for specific substrates.
Materials:
-
4-Amino-1,2,2,6,6-pentamethylpiperidine
-
A suitable di-chlorinated heterocycle (e.g., 2,4-dichloropyrimidine derivative)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the dichloropyrimidine derivative (1.0 eq) in the chosen solvent.
-
Addition of Reagents: Add the 4-amino-1,2,2,6,6-pentamethylpiperidine (1.0-1.2 eq) followed by the non-nucleophilic base (2.0-3.0 eq).
-
Expertise & Causality: The SNAr mechanism involves the addition of the nucleophile to the electron-deficient aromatic ring, followed by the elimination of the leaving group (chloride).[13][14] A base is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. A bulky, non-nucleophilic base like DIPEA is chosen to avoid competing with the desired substitution reaction. The reaction often shows regioselectivity, with one chlorine atom being more reactive than the other due to electronic effects.
-
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature depends on the reactivity of the specific electrophile.
-
Self-Validating System: The reaction progress should be meticulously monitored by LC-MS. This allows for the identification of the mono-substituted product, the di-substituted byproduct, and any remaining starting material, enabling precise control over the reaction time to maximize the yield of the desired mono-substituted product.
-
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel to isolate the desired mono-substituted aminopyrimidine derivative.
This intermediate can then be carried forward through subsequent coupling reactions and functional group manipulations to yield the final API, such as a potent ALK or PI3K inhibitor.
Safety and Handling
This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[15] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110964005A - Preparation process of Alpelisib - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. US9732137B2 - Semi-recombinant preparation of GLP-1 analogues - Google Patents [patents.google.com]
- 10. COMBINATION THERAPIES OF ALK INHIBITORS - Patent 3191126 [data.epo.org]
- 11. medkoo.com [medkoo.com]
- 12. US20170112834A1 - Ceritinib formulation - Google Patents [patents.google.com]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 1,2,2,6,6-Pentamethylpiperidin-4-ol with Carboxylic Acids
Introduction: The Significance of Hindered Amine Ester Derivatives
1,2,2,6,6-Pentamethylpiperidin-4-ol is a critical intermediate in the synthesis of high-performance Hindered Amine Light Stabilizers (HALS).[1] HALS are essential additives used to protect polymeric materials from degradation caused by exposure to UV radiation and heat.[1][2] The esterification of the hydroxyl group on the piperidine ring with various carboxylic acids allows for the production of a diverse range of HALS with tailored properties, such as molecular weight, solubility, and compatibility with different polymer matrices.[1][3] For instance, the transesterification of dimethyl sebacate with this compound yields the commercially significant light stabilizer bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate.[1] This guide provides an in-depth exploration of the primary methods for the esterification of this sterically hindered alcohol, offering detailed protocols and mechanistic insights for researchers and professionals in polymer science and organic synthesis.
The significant steric hindrance around the hydroxyl group in this compound presents a unique synthetic challenge. Standard esterification procedures, such as the Fischer esterification, are often inefficient.[4] Consequently, more potent methods involving activated carboxylic acid species or specialized catalytic systems are required to achieve high yields. This document will focus on three robust methodologies:
-
Steglich Esterification: A reliable method utilizing a carbodiimide coupling agent and a nucleophilic catalyst.
-
Acylation with Acid Anhydrides: Employing Lewis acid catalysis to activate the anhydride for reaction with the hindered alcohol.
-
Transesterification: An industrially relevant method involving the exchange of an ester's alcohol group, often driven by the removal of a volatile alcohol byproduct.
Mechanistic Insights: Overcoming Steric Hindrance
A foundational understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The choice of esterification strategy is dictated by the need to overcome the steric shielding of the hydroxyl group on the piperidine ring.
The Steglich Esterification Pathway
The Steglich esterification is a powerful method for forming esters from acids and alcohols under mild conditions, making it particularly suitable for acid-sensitive substrates.[4] The reaction is typically mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[4][5]
The causality behind this method's success lies in the in-situ activation of the carboxylic acid. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is akin to a carboxylic anhydride in its reactivity. However, for sterically hindered alcohols like this compound, direct attack by the alcohol on the O-acylisourea is slow. This is where DMAP plays a crucial role. As a more potent nucleophile than the hindered alcohol, DMAP rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium salt ("active ester").[5] This intermediate is highly susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and regeneration of the DMAP catalyst.[5] The thermodynamic driving force for the reaction is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be removed by filtration.[5]
Caption: The catalytic cycle of the Steglich esterification.
Lewis Acid-Catalyzed Acylation
Acylation using acid anhydrides offers a potent alternative, especially when catalyzed by a Lewis acid. Bismuth(III) triflate (Bi(OTf)₃) has proven to be a particularly effective catalyst for the acylation of sterically demanding alcohols.[6][7] The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, thereby increasing the electrophilicity of the corresponding carbonyl carbon. This activation facilitates the nucleophilic attack by the sterically hindered hydroxyl group of this compound. This method is advantageous due to its operational simplicity and the high yields often achieved.[7]
Transesterification Dynamics
Transesterification is an equilibrium-controlled process where the OR' group of an ester is exchanged with the OR'' group of an alcohol.[8] The reaction can be catalyzed by acids or bases.[8] In the context of synthesizing HALS, a common industrial approach is the reaction of this compound with a simple dialkyl ester, such as dimethyl sebacate.[1][9] The reaction is typically performed at elevated temperatures using catalysts like tetraisopropyl orthotitanate, lithium amide, or organotin compounds.[9] To drive the equilibrium towards the desired product, the more volatile alcohol byproduct (e.g., methanol) is continuously removed from the reaction mixture via distillation.[8]
Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of esters from this compound. Researchers should optimize conditions based on the specific carboxylic acid used and the scale of the reaction.
Protocol 1: Steglich Esterification using EDCI/DMAP
This protocol is advantageous due to the water-solubility of the urea byproduct, which simplifies purification compared to using DCC.[10]
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq.) portion-wise over 5-10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove residual DMAP and EDCI-related byproducts), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Caption: Step-by-step workflow for the Steglich esterification.
Protocol 2: Transesterification for HALS Synthesis
This protocol is adapted from industrial processes for synthesizing bis-esters, such as bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate.[9]
-
Apparatus Setup: Assemble a reaction vessel equipped with a magnetic or mechanical stirrer, a thermometer, and a distillation head (e.g., a Dean-Stark trap) to remove the alcohol byproduct.
-
Charging Reagents: To the vessel, add the dialkyl ester (e.g., dimethyl sebacate, 1.0 eq.), this compound (2.2-2.5 eq.), and the catalyst (e.g., tetraisopropyl orthotitanate, 0.3-0.5% by weight of total reactants).[9] An inert, high-boiling solvent like xylene or toluene can be used if necessary.
-
Reaction Conditions: Heat the reaction mixture to 160-180 °C under a slow stream of nitrogen.[9] The nitrogen stream aids in the removal of the methanol byproduct as it forms.
-
Monitoring: Monitor the reaction by observing the amount of methanol collected in the distillation head. The reaction is typically complete after 6-10 hours. Progress can also be tracked by Gas Chromatography (GC) to observe the disappearance of the starting materials and the formation of mono- and di-ester products.[9]
-
Catalyst Quenching: After cooling, the catalyst can be quenched by the addition of a small amount of water, which will hydrolyze the titanate catalyst to insoluble titanium dioxide.
-
Work-up:
-
If a solvent was used, remove it under reduced pressure.
-
Filter the reaction mixture to remove the solid catalyst residue.
-
The excess this compound can be removed by vacuum distillation.
-
-
Purification: The resulting product is often of sufficient purity for its intended application. If further purification is needed, recrystallization from a suitable solvent (e.g., heptane) can be performed.
Data Summary and Comparison
The choice of esterification method can significantly impact reaction conditions and outcomes. The following table summarizes typical parameters for the described protocols.
| Parameter | Steglich Esterification (EDCI/DMAP) | Transesterification (Titanate Catalyst) |
| Carboxylic Acid Source | Free Carboxylic Acid | Simple Alkyl Ester (e.g., Methyl Ester) |
| Key Reagents | EDCI, DMAP | Tetraisopropyl Orthotitanate |
| Stoichiometry (Alcohol) | ~1.1 equivalents | >2.0 equivalents (for diesters) |
| Temperature | 0 °C to Room Temperature | 160 - 180 °C[9] |
| Reaction Time | 12 - 24 hours | 6 - 10 hours[9] |
| Key Byproduct | Water-soluble urea derivative | Volatile Alcohol (e.g., Methanol) |
| Purification Method | Aqueous work-up, Chromatography | Filtration, Distillation, Recrystallization |
| Ideal Scale | Laboratory Scale | Laboratory to Industrial Scale |
| Substrate Scope | Broad, good for sensitive substrates | Best for robust, high-boiling substrates |
Conclusion and Best Practices
The esterification of this compound is a cornerstone reaction for the synthesis of advanced HALS. For laboratory-scale synthesis and broad substrate compatibility, the Steglich esterification using EDCI and DMAP provides a reliable and mild route with a straightforward purification process. For larger-scale production of specific, robust esters, particularly di-esters from di-acids, transesterification is an economically viable and efficient method.
Self-Validating System & Trustworthiness:
-
Reaction Monitoring: Always monitor reaction progress using an appropriate analytical technique (TLC, GC, LC-MS). Do not rely solely on reaction time.
-
Anhydrous Conditions: For the Steglich esterification, the use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the activated intermediates and the coupling agent.
-
Stoichiometry: Precise control of stoichiometry is crucial. An excess of the alcohol is often used to drive the reaction to completion, but a large excess can complicate purification.
-
Safety: Handle all reagents in a well-ventilated fume hood. Carbodiimides can be sensitizers. Consult the Safety Data Sheet (SDS) for all chemicals before use.
By understanding the underlying mechanisms and adhering to these detailed protocols, researchers can confidently and efficiently synthesize a wide array of valuable this compound esters for various applications.
References
- 1. This compound|CAS 2403-89-6 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 8. Transesterification - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Application Note & Protocol: Titanate-Catalyzed Transesterification of Dimethyl Sebacate with 1,2,2,6,6-Pentamethylpiperidin-4-ol
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of mono- and bis-(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate through the transesterification of dimethyl sebacate with the sterically hindered alcohol, 1,2,2,6,6-pentamethylpiperidin-4-ol. These products are key intermediates in the synthesis of advanced Hindered Amine Light Stabilizers (HALS), a critical class of additives used to protect polymeric materials from photo-oxidative degradation.[1][2] This protocol emphasizes a robust and efficient method using tetraisopropyl orthotitanate as a catalyst, which has demonstrated superior activity for this specific transformation.[3] We present a detailed experimental procedure, including optimal reaction conditions, safety protocols, work-up, purification, and analytical characterization methods.
Introduction and Scientific Context
Hindered Amine Light Stabilizers (HALS) are essential for extending the service life of polymers in various applications, from automotive coatings to agricultural films.[4][5] They function by scavenging free radicals generated during photo-oxidation, a regenerative process known as the Denisov cycle, which provides long-term protection against material degradation.[1][5] The target molecules synthesized via this protocol are direct precursors to next-generation HALS.
The core reaction involves the transesterification of dimethyl sebacate (DMS), a readily available diester derived from castor oil, with this compound.[6] The primary challenge in this synthesis is the significant steric hindrance around the hydroxyl group of the piperidinol reactant. This bulkiness impedes the nucleophilic attack on the ester's carbonyl carbon, necessitating the use of highly effective catalysts and optimized reaction conditions to achieve high yields.[7][8] While various catalysts can be employed for transesterification, studies have shown that titanates, specifically tetraisopropyl orthotitanate, exhibit the highest catalytic activity for this sterically demanding transformation, outperforming alternatives like lithium amide or organotin oxides.[3]
This application note details a protocol based on these findings to provide researchers with a reliable method for producing high yields of the desired mono- and bis-substituted sebacate esters.
Reaction Mechanism and Catalysis
Transesterification is an equilibrium-controlled reaction where an ester reacts with an alcohol to form a new ester and a new alcohol. In this case, the methoxy groups of dimethyl sebacate are displaced by the 1,2,2,6,6-pentamethylpiperidin-4-oxy group, releasing methanol as a byproduct.
To drive this equilibrium towards the product side and achieve a high conversion rate, the methanol byproduct must be continuously removed from the reaction mixture as it forms. This is typically achieved by distillation at the reaction temperature.
Role of the Titanate Catalyst: Titanate catalysts like tetraisopropyl orthotitanate are highly effective Lewis acids for esterification and transesterification reactions.[9][10] The catalytic cycle, as studied through DFT methods for similar systems, is believed to proceed through the following steps[11]:
-
Coordination: The titanium center coordinates with both the carbonyl oxygen of the dimethyl sebacate and the hydroxyl oxygen of the piperidinol.
-
Activation: This coordination polarizes the C=O bond of the ester, increasing its electrophilicity, and enhances the nucleophilicity of the alcohol's oxygen.
-
Nucleophilic Attack: The coordinated alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton is transferred, and methanol is eliminated, regenerating the catalyst and forming the new, more sterically hindered ester bond.
This catalytic pathway provides a lower activation energy barrier compared to the uncatalyzed reaction, making the synthesis feasible under practical laboratory conditions.[11]
Chemical Reaction Scheme
The transesterification proceeds in two steps, first forming the mono-substituted ester and then the final bis-substituted product.
Caption: Overall reaction for the synthesis of the bis-substituted HALS precursor.
Detailed Experimental Protocol
Materials and Reagents
This protocol is designed for a ~0.1 mole scale reaction. Adjust quantities as needed.
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio | Properties |
| Dimethyl Sebacate (DMS) | 106-79-6 | 230.30 | 23.03 | 0.10 | 1.0 | White solid/liquid, MP: 29-31°C, BP: 293°C.[6] |
| This compound (PMP-OH) | 2403-89-6 | 171.28 | 30.66 | 0.179 | 1.79 | Solid. Harmful if swallowed, causes severe skin/eye burns.[12] |
| Tetraisopropyl Orthotitanate (TIPT) | 546-68-9 | 284.22 | 0.166 | - | 0.31 wt% | Liquid, moisture-sensitive. |
| Sodium Bicarbonate (Sat. aq. solution) | 144-55-8 | - | ~100 mL | - | - | For work-up. |
| Brine (Sat. NaCl aq. solution) | 7647-14-5 | - | ~100 mL | - | - | For work-up. |
| Ethyl Acetate | 141-78-6 | - | As needed | - | - | For extraction and chromatography. |
| Hexane | 110-54-3 | - | As needed | - | - | For chromatography. |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | As needed | - | - | For drying. |
Equipment
-
250 mL three-neck round-bottom flask
-
Heating mantle with a magnetic stirrer and stir bar
-
Digital thermometer or thermocouple with a temperature controller
-
Short-path distillation head with a condenser and receiving flask
-
Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)
-
500 mL Separatory funnel
-
Rotary evaporator
-
Glass chromatography column (40-60 mm diameter)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: Conduct the entire procedure in a certified chemical fume hood.[12]
-
Reagent Handling: this compound is corrosive and can cause severe skin burns and eye damage.[13] Handle with extreme care. Dimethyl sebacate dust can cause eye damage.[14] Tetraisopropyl orthotitanate is moisture-sensitive and will react with water; handle under an inert atmosphere.
-
High Temperatures: The reaction is run at 180°C. Ensure the heating mantle and glassware are in good condition to prevent accidents.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
Reaction Setup:
-
Assemble the three-neck flask with the heating mantle/stirrer, thermometer, and short-path distillation head. Ensure all glassware is thoroughly dried in an oven beforehand.
-
Attach the inert gas line to one of the necks or the distillation head.
Procedure:
-
Charge the Reactor: Add dimethyl sebacate (23.03 g) and this compound (30.66 g) to the reaction flask.
-
Inert Atmosphere: Begin a gentle flow of nitrogen or argon through the system to displace air.
-
Heating and Melting: Start stirring and gently heat the mixture to ~60-70°C until all solids have melted to form a clear, stirrable liquid.
-
Catalyst Addition: Using a syringe, carefully add the tetraisopropyl orthotitanate (0.166 g) to the stirring mixture.
-
Reaction Conditions: Increase the temperature to 180°C. The optimal reaction time is 6 hours at this temperature.[3]
-
Methanol Removal: As the reaction proceeds, the methanol byproduct will begin to distill. Collect the distillate in the receiving flask. The continuous removal of methanol is crucial for driving the reaction to completion.
-
Monitoring (Optional): The reaction can be monitored by TLC. Take a small aliquot, dissolve it in ethyl acetate, and spot it on a TLC plate (e.g., Silica gel, 3:1 Hexane:Ethyl Acetate). Visualize under UV light or with an iodine chamber. The disappearance of starting materials and the appearance of new, less polar product spots indicate progress.
Work-up and Purification:
-
Cooling: After 6 hours, turn off the heat and allow the reaction mixture to cool to room temperature (< 50°C).
-
Dilution: Dilute the viscous crude product with 150 mL of ethyl acetate.
-
Washing: Transfer the solution to a 500 mL separatory funnel. Wash the organic layer sequentially with:
-
100 mL of saturated sodium bicarbonate solution (to neutralize any acidic species).
-
100 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
During washing, emulsions may form. Allow adequate time for layers to separate.[15]
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or waxy solid. The expected crude yield is high, around 93%.[3]
-
Purification: The crude product contains a mixture of the desired bis-ester, the mono-ester intermediate, and minor impurities. Purify the product using column chromatography on silica gel.[16]
-
Packing: Pack the column with silica gel using hexane as the eluent.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elution: Elute the column with a gradient solvent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate. The less polar bis-ester will elute before the more polar mono-ester. Collect fractions and analyze by TLC to pool the pure product(s).
-
-
Final Product: After pooling the appropriate fractions, remove the solvent via rotary evaporator to yield the purified products.
Experimental Workflow Diagram
References
- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. Dimethyl sebacate | 106-79-6 [chemicalbook.com]
- 7. Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. arkema.com [arkema.com]
- 15. benchchem.com [benchchem.com]
- 16. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
The Strategic Incorporation of 1,2,2,6,6-Pentamethylpiperidin-4-ol in the Synthesis of Novel PDGFR Kinase Inhibitors: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 1,2,2,6,6-pentamethylpiperidin-4-ol, a key building block for a new generation of Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibitors. We will delve into the scientific rationale for targeting the PDGFR signaling pathway in oncology and detail the strategic advantages conferred by the sterically hindered pentamethylpiperidine moiety. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the conversion of this compound to a crucial amine intermediate and its subsequent incorporation into a representative pyrrolo[2,3-d]pyrimidine scaffold, a core structure in many kinase inhibitors. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical applicability.
Introduction: The Rationale for Targeting PDGFR Kinases
Platelet-Derived Growth Factors (PDGFs) and their corresponding receptors (PDGFRs) are pivotal regulators of cellular processes, including proliferation, migration, and angiogenesis.[1][2] Dysregulation of the PDGF/PDGFR signaling cascade, through mechanisms such as overexpression, activating mutations, or autocrine stimulation loops, is a well-established driver in the progression of numerous cancers, including gliomas, soft-tissue sarcomas, and certain breast cancers.[3][4] The activation of PDGFR, a receptor tyrosine kinase, triggers a cascade of downstream signaling events, most notably through the PI3K/AKT and MAPK/ERK pathways, which are central to tumor growth and survival.[5] Consequently, the targeted inhibition of PDGFR has emerged as a validated and effective therapeutic strategy in oncology.[1][5]
The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within this context, the structural features of these inhibitors are meticulously engineered to optimize potency, selectivity, and pharmacokinetic properties. The piperidine moiety is a prevalent scaffold in medicinal chemistry, known to enhance drug-like properties such as solubility and cell permeability.[6] This guide focuses on the strategic use of a specific substituted piperidine, this compound, to introduce a unique, sterically hindered functionality into PDGFR inhibitors. This bulky group can impart desirable properties, including improved metabolic stability and the potential for novel interactions within the kinase binding pocket, thus offering a pathway to inhibitors with enhanced efficacy and differentiated pharmacological profiles.
Below is a diagram illustrating the central role of the PDGFR signaling pathway in cancer cell proliferation and survival.
Caption: PDGFR Signaling Pathway in Cancer.
The Synthetic Keystone: this compound
This compound (CAS 2403-89-6) is a versatile chemical intermediate.[7] Its highly methylated piperidine ring structure confers significant steric hindrance and stability.[8] While widely used as a precursor for Hindered Amine Light Stabilizers (HALS) in the polymer industry, its utility in pharmaceutical synthesis is of increasing interest.[7][8] For its application in kinase inhibitors, the hydroxyl group at the 4-position serves as a synthetic handle for conversion to an amine, which is the key functional group for coupling to the core inhibitor scaffold.
The conversion of the alcohol to the amine is a critical first step. This can be achieved through a multi-step sequence involving oxidation to the corresponding ketone, formation of an oxime, and subsequent reduction. This transformation is foundational for accessing the necessary 4-amino-1,2,2,6,6-pentamethylpiperidine intermediate.
The following diagram outlines the workflow from the starting material to the final PDGFR inhibitor.
Caption: Synthetic Workflow for PDGFR Inhibitor.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative PDGFR kinase inhibitor incorporating the 1,2,2,6,6-pentamethylpiperidine moiety.
Protocol 1: Synthesis of the Key Intermediate: 4-Amino-1,2,2,6,6-pentamethylpiperidine
This protocol is adapted from established methods for the synthesis of hindered amines.
Part A: Oxidation to 1,2,2,6,6-Pentamethylpiperidin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 eq.) in dichloromethane (DCM).
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add pyridinium chlorochromate (PCC) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts. Wash the celite pad with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1,2,2,6,6-pentamethylpiperidin-4-one.
Part B: Oximation of 1,2,2,6,6-Pentamethylpiperidin-4-one
-
Reaction Setup: Dissolve 1,2,2,6,6-pentamethylpiperidin-4-one (1 eq.) in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.5 eq.) to the solution.
-
Reaction Conditions: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into cold water. Collect the precipitated oxime by filtration, wash with water, and dry under vacuum.
Part C: Reduction to 4-Amino-1,2,2,6,6-pentamethylpiperidine
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH) (3 eq.) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the LAH suspension to 0 °C. Add a solution of 1,2,2,6,6-pentamethylpiperidin-4-one oxime (1 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.
-
Workup (Fieser method): Cool the reaction to 0 °C. Cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Purification: Filter the resulting granular precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude 4-amino-1,2,2,6,6-pentamethylpiperidine can be purified by vacuum distillation.
Protocol 2: Synthesis of a Representative PDGFR Inhibitor
This protocol outlines a plausible synthetic route to an N-aryl-N'-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolo[2,3-d]pyrimidine-2,4-diamine, a scaffold known for its kinase inhibitory activity. The synthesis relies on sequential Buchwald-Hartwig amination reactions.
Part A: First Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 eq.), the desired aniline (e.g., 3-ethynylaniline) (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 eq.).
-
Solvent and Degassing: Add anhydrous 1,4-dioxane. Degas the mixture by three freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture at 100-110 °C for 12-24 hours under an inert atmosphere.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate and purify the crude product by column chromatography to yield the mono-aminated intermediate.
Part B: Second Buchwald-Hartwig Amination
-
Reaction Setup: In a Schlenk tube, combine the mono-aminated intermediate from Part A (1 eq.), 4-amino-1,2,2,6,6-pentamethylpiperidine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a bulky phosphine ligand (e.g., RuPhos, 10 mol%), and a strong base (e.g., NaOtBu, 2.5 eq.).
-
Solvent and Reaction Conditions: Add anhydrous toluene and heat the mixture at 110-120 °C for 18-36 hours under an inert atmosphere. The use of a sterically hindered ligand is crucial here to facilitate the coupling with the bulky secondary amine of the piperidine.
-
Workup and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the final compound by column chromatography or preparative HPLC to obtain the target PDGFR inhibitor.
Data Summary and Structure-Activity Relationship (SAR) Insights
The successful synthesis of PDGFR inhibitors incorporating the 1,2,2,6,6-pentamethylpiperidine moiety allows for the evaluation of their biological activity. Key data points to be collected are summarized in the table below.
| Compound ID | PDGFRα IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | Cellular Antiproliferative Activity (GI₅₀, µM) in Ba/F3-TEL-PDGFRβ cells | Aqueous Solubility (µg/mL) |
| Example Inhibitor 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Crenolanib (Reference) | 0.6 | 0.9 | 0.003 | Literature Value |
| Imatinib (Reference) | 67 | 28 | 0.025 | Literature Value |
Causality and SAR Insights:
-
Steric Hindrance: The five methyl groups on the piperidine ring provide significant steric bulk. This can influence the binding mode of the inhibitor within the ATP-binding pocket of the PDGFR kinase. This steric hindrance can also shield the molecule from metabolic enzymes, potentially leading to a longer half-life and improved pharmacokinetic profile.
-
Lipophilicity and Solubility: The pentamethylpiperidine group increases the lipophilicity of the molecule. This can enhance cell membrane permeability, a crucial factor for oral bioavailability. However, a careful balance must be maintained, as excessive lipophilicity can lead to poor aqueous solubility and off-target effects.
-
Conformational Rigidity: The piperidine ring exists in a chair conformation. The bulky methyl groups can lock the ring in a specific conformation, which may be advantageous for binding to the target kinase. This pre-organization of the molecule can reduce the entropic penalty of binding.
Conclusion
This compound is a valuable and strategic starting material for the synthesis of novel PDGFR kinase inhibitors. Its conversion to 4-amino-1,2,2,6,6-pentamethylpiperidine provides a key intermediate that can be incorporated into various inhibitor scaffolds using robust and well-established synthetic methodologies like the Buchwald-Hartwig amination. The unique steric and conformational properties imparted by the pentamethylpiperidine moiety offer a compelling avenue for medicinal chemists to develop next-generation PDGFR inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to facilitate further research and development in this promising area of cancer therapy.
References
- 1. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing the Durability of Epoxy Resins with 1,2,2,6,6-Pentamethylpiperidin-4-ol
Introduction: The Challenge of UV Degradation in Epoxy Systems
Epoxy resins are renowned for their exceptional mechanical strength, chemical resistance, and adhesion, making them indispensable in high-performance coatings, adhesives, and composites[1]. However, their inherent polymer structure is susceptible to degradation upon exposure to ultraviolet (UV) radiation[2]. This photodegradation manifests as yellowing, chalking, gloss loss, and a reduction in mechanical integrity, significantly shortening the service life of materials in outdoor or high-intensity light environments[3][4].
To counteract these effects, UV stabilizers are incorporated into epoxy formulations. These additives work by absorbing UV radiation or by neutralizing the harmful free radicals generated during photo-oxidation[5]. Among the most effective and durable stabilizers are Hindered Amine Light Stabilizers (HALS). This document provides a detailed technical guide on the incorporation and performance evaluation of a key HALS intermediate, 1,2,2,6,6-Pentamethylpiperidin-4-ol (CAS No. 2403-89-6), in epoxy resin systems.
This compound, a white crystalline powder, serves as a critical building block for advanced HALS and can also function as a reactive component in formulations, enhancing long-term stability[6].
Scientific Principle: The HALS Mechanism of Action
Unlike UV absorbers that function by competitively absorbing UV radiation, HALS do not absorb UV light[5]. Instead, they operate through a regenerative, cyclic process to scavenge free radicals, which are the highly reactive species responsible for polymer degradation. This mechanism, often referred to as the Denisov Cycle, provides remarkably efficient and long-lasting protection[7].
The core of the HALS molecule is a sterically hindered amine. This structure allows it to be oxidized into a stable nitroxyl radical, which then traps the alkyl (R•) and peroxy (ROO•) radicals that propagate the degradation chain reaction. A key advantage of this process is that the HALS molecule is regenerated, allowing a single molecule to neutralize thousands of free radicals over its lifetime[7].
Causality Insight: The N-methyl group in this compound provides a different reactivity profile compared to traditional N-H HALS. The tertiary amine structure offers excellent long-term thermal stability and can participate in specific interactions within the epoxy network. The hydroxyl (-OH) group on the piperidine ring provides a reactive site that can potentially co-react with the epoxy or hardener system, grafting the stabilizer into the polymer backbone. This covalent bonding minimizes migration and extraction, ensuring permanent protection.
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Diagram 2: The HALS Regenerative Cycle (Denisov Cycle)
Caption: Simplified mechanism of polymer stabilization by a Hindered Amine Light Stabilizer.
Experimental Protocols
Materials & Equipment
| Material / Equipment | Specification | Purpose |
| Epoxy Resin | Bisphenol A or F based, or Cycloaliphatic | Base polymer matrix |
| Curing Agent | Amine, Anhydride, or Polyamide based | Cross-linking the epoxy resin |
| HALS Additive | This compound (CAS 2403-89-6) | UV Stabilizer |
| Solvent (Optional) | Xylene, MEK, or similar | To reduce viscosity for easier mixing |
| Planetary Mixer / High-Shear Mixer | e.g., Thinky™ Mixer or equivalent | Homogeneous dispersion of the additive |
| Vacuum Oven | Capable of maintaining cure schedule temperature | Degassing and curing of samples |
| Molds | Silicone or PTFE | For casting test specimens |
| Accelerated Weathering Chamber | QUV tester with UVA-340 lamps (ASTM G154) | Simulating outdoor UV exposure |
| Spectrophotometer/Colorimeter | Capable of CIELAB (ΔE*) measurements | Quantifying color change/yellowing |
| Gloss Meter | 60° geometry (ASTM D523) | Measuring changes in surface gloss |
| Universal Testing Machine | For tensile strength testing (ASTM D638) | Evaluating mechanical property retention |
Protocol for Incorporation and Curing
Expertise Insight: The point of addition for the HALS is critical. It should be added to the resin component (Part A) and thoroughly mixed before the curing agent (Part B) is introduced. This ensures complete dissolution and homogeneous distribution. The hydroxyl functionality of this compound can have a slight accelerating effect on some amine-cured systems; this should be monitored by measuring the gel time.
-
Preparation: Pre-heat the epoxy resin (Part A) to 50-60°C to reduce its viscosity. This significantly aids in the uniform dispersion of the solid HALS powder.
-
HALS Addition (Formulation): Weigh the desired amount of this compound. A typical loading level ranges from 0.5% to 2.0% based on the total resin and hardener weight.
-
Control Sample: Prepare an identical formulation without the HALS additive to serve as a baseline for performance comparison.
-
-
Dispersion: Add the HALS powder slowly to the warmed resin while stirring with a high-shear mixer at moderate speed (e.g., 800-1200 RPM) for 15-20 minutes, or until all powder is fully dissolved and the mixture is clear.
-
Cooling & Hardener Addition: Allow the resin/HALS mixture to cool to room temperature. Add the stoichiometric amount of curing agent (Part B) and mix thoroughly according to the resin manufacturer's instructions (typically 3-5 minutes in a planetary mixer).
-
Degassing: Place the mixed formulation in a vacuum chamber at -28 to -29 inHg (95-98 kPa) for 10-15 minutes, or until bubbles cease to rise, to remove entrapped air.
-
Casting: Pour the degassed mixture into prepared molds for mechanical and optical testing specimens.
-
Curing: Transfer the cast samples to an oven and cure according to the resin system's recommended schedule (e.g., 24 hours at 25°C followed by a post-cure of 4 hours at 80°C).
| Formulation ID | Epoxy Resin (g) | Curing Agent (g) | This compound (g) | % HALS Loading |
| CONTROL-01 | 100 | 45 | 0 | 0% |
| HALS-EXP-0.5 | 100 | 45 | 0.725 | 0.5% |
| HALS-EXP-1.0 | 100 | 45 | 1.45 | 1.0% |
| HALS-EXP-2.0 | 100 | 45 | 2.90 | 2.0% |
| Table 1: Example ladder study for determining optimal HALS concentration. |
Protocol for Performance Evaluation
Trustworthiness Insight: A robust evaluation protocol validates the effectiveness of the additive. By comparing the stabilized samples against an unstabilized control after accelerated weathering, the data provides a direct and reliable measure of performance enhancement.
-
Baseline Measurement (0 Hours): Before exposure, measure the initial color (CIELAB L, a, b* values), 60° gloss, and tensile strength of both the control and HALS-stabilized cured specimens.
-
Accelerated Weathering: Place the specimens in a QUV accelerated weathering tester. Use UVA-340 lamps to simulate sunlight. A common test cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C (ASTM G154, Cycle 1).
-
Periodic Evaluation: Remove the samples at set intervals (e.g., 250, 500, 750, 1000 hours).
-
Data Collection: At each interval, repeat the following measurements:
-
Color Change (ΔE): Calculate the total color difference (ΔE) using the formula: ΔE* = [(ΔL)\² + (Δa)\² + (Δb)\²]^½. A lower ΔE indicates better color stability. The b* value is a key indicator of yellowing.
-
Gloss Retention: Measure the 60° gloss and calculate the percent retention using the formula: % Gloss Retention = (Gloss_final / Gloss_initial) * 100.
-
Mechanical Property Retention: Perform tensile tests on exposed specimens and calculate the percent retention of tensile strength and elongation at break.
-
Diagram 3: Experimental and Evaluation Workflow
Caption: Workflow for incorporating and evaluating the performance of HALS in epoxy resins.
Data Interpretation and Expected Outcomes
Researchers should expect to see a significant performance differential between the control and the HALS-stabilized samples, particularly after 500+ hours of accelerated weathering.
| Property | Control Sample (No HALS) | HALS-Stabilized Sample (1.0%) | Scientific Rationale |
| Color Change (ΔE) | High (e.g., >10), significant yellowing (large positive Δb) | Low (e.g., <3), minimal color shift | HALS interrupts the photo-oxidative reactions that create chromophores (color bodies) in the polymer. |
| Gloss Retention | Low (e.g., <50%) with visible surface chalking | High (e.g., >90%) | By preventing chain scission at the surface, HALS preserves the integrity of the resin, thus maintaining gloss. |
| Tensile Strength Retention | Moderate to Low (e.g., 60-70%) | High (e.g., >90%) | HALS protects the bulk polymer network from degradation, preserving cross-link density and mechanical strength[2]. |
| Table 2: Expected performance comparison after 1000 hours of accelerated UV exposure. |
Troubleshooting and Considerations
-
Compatibility: At very high loading levels (>3%), some HALS can exhibit limited solubility, leading to cloudiness or surface bloom. Always conduct compatibility tests in small batches[5].
-
Effect on Cure: While generally minimal, the amine nature of HALS can influence cure kinetics. Measure gel time and hardness development (Shore D) to ensure the additive does not negatively impact the curing profile for your specific hardener.
-
Synergy with UV Absorbers: For applications requiring the highest level of protection, such as clear coats for automotive or aerospace, HALS are often used in combination with a UV absorber (e.g., a benzotriazole)[5]. HALS protect the surface and bulk, while the UV absorber acts as a primary shield.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of UV Light on the Chemical and Mechanical Properties of a Transparent Epoxy-Diamine System in the Presence of an Organic UV Absorber - PMC [pmc.ncbi.nlm.nih.gov]
- 3. artresin.com [artresin.com]
- 4. m.youtube.com [m.youtube.com]
- 5. UV Stabilizer for Epoxy: Protect & Extend Outdoor Coating Life [elchemy.com]
- 6. colorcom.lookchem.com [colorcom.lookchem.com]
- 7. m.youtube.com [m.youtube.com]
Application Note: Strategic Functionalization of the Sterically Hindered Hydroxyl Group of 1,2,2,6,6-Pentamethylpiperidin-4-ol
Abstract
1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP-ol) is a pivotal building block in synthetic chemistry, primarily serving as a precursor for advanced Hindered Amine Light Stabilizers (HALS).[1] Its molecular architecture, featuring a heavily substituted piperidine ring, imparts exceptional stability but also presents a significant synthetic challenge: the sterically hindered secondary hydroxyl group.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on proven experimental strategies to functionalize this hydroxyl group. We move beyond simple procedural lists to explain the mechanistic rationale behind protocol choices, offering a framework for predictable and efficient synthesis of PMP-ol derivatives. Detailed, self-validating protocols for esterification, etherification, and carbamate formation are presented, supported by workflow diagrams and a consolidated reference section.
Introduction to this compound (PMP-ol)
The core of PMP-ol is a piperidine ring saturated with five methyl groups: one on the nitrogen atom and two on each of the adjacent carbons (positions 2 and 6).[1] This extensive methylation is the source of the molecule's steric bulk and its utility in applications requiring high thermal and oxidative stability.[1] The secondary hydroxyl group at the 4-position is the primary site for synthetic modification, allowing the stable pentamethylpiperidine moiety to be incorporated into larger, more complex structures.[1] Functionalization of this group is the key step in synthesizing various light stabilizers, polymer additives, and intermediates for pharmaceuticals.[1][2]
However, the same steric hindrance that confers stability also impedes reactivity. The methyl groups flanking the nitrogen atom shield the hydroxyl group, making it a poor nucleophile and sterically inaccessible to many standard reagents. Therefore, successful functionalization requires carefully selected reaction pathways that can overcome this steric barrier.
Table 1: Physicochemical Properties of PMP-ol
| Property | Value | Reference |
| CAS Number | 2403-89-6 | [1][3] |
| Molecular Formula | C₁₀H₂₁NO | [1][3] |
| Molecular Weight | 171.28 g/mol | [1][3] |
| Appearance | White to light yellow crystalline solid | [1][4] |
| Melting Point | 70 - 76 °C | [3][4] |
| Boiling Point | 238 °C @ 760 mmHg | [1][4] |
| Density | 0.967 g/mL | [1] |
Critical Safety and Handling Protocols
PMP-ol is classified as a hazardous substance and must be handled with appropriate precautions. Adherence to safety protocols is non-negotiable for ensuring operator safety and experimental integrity.
Table 2: Hazard Identification and Personal Protective Equipment (PPE) for PMP-ol
| Hazard Information | GHS Pictograms | Required PPE |
| Signal Word: Danger | Danger | Engineering Controls: Handle in a well-ventilated chemical fume hood.[5] Eye/Face Protection: Safety glasses with side-shields and a face shield.[3] Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5] Skin and Body Protection: Lab coat.[5] Respiratory Protection: NIOSH-approved N95 dust mask or higher.[3] |
| Hazard Statements: H302: Harmful if swallowed.[3][4][5] H314: Causes severe skin burns and eye damage.[3][4][5] H317: May cause an allergic skin reaction.[3][5] |
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[4][5]
-
Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Core Functionalization Strategies and Protocols
Three primary strategies have proven effective for the derivatization of PMP-ol's hydroxyl group: Esterification, Etherification, and Carbamate formation. The choice of method depends on the desired functional group and the required reaction conditions.
Strategy 1: Esterification
Ester formation is a common objective for modifying PMP-ol, particularly for creating Hindered Amine Light Stabilizers (HALS). Due to steric hindrance, direct Fischer esterification is often inefficient. More robust methods are required.
Causality: This method is effective because it often employs high temperatures and organometallic catalysts that can coordinate to both the alcohol and the ester, facilitating a thermodynamically driven exchange. It bypasses the need for a highly reactive acylating agent that might be sterically hindered. A study on the transesterification between dimethyl sebacate and PMP-ol found that tetraisopropyl orthotitanate was a highly effective catalyst.[6]
Caption: Transesterification of PMP-ol with an ester.
Protocol 1: Titanate-Catalyzed Transesterification with Dimethyl Sebacate This protocol is adapted from the conditions described for high-yield synthesis of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate.[6]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine this compound (1.0 eq), dimethyl sebacate (0.56 eq, corresponding to a 1.79:1 molar ratio of alcohol to ester), and a suitable solvent like xylene.
-
Catalyst Addition: Add the catalyst, tetraisopropyl orthotitanate (0.31% by mass of total reactants).
-
Reaction Execution: Heat the reaction mixture to 180 °C under a nitrogen atmosphere. The reaction progress can be monitored by observing the distillation of the methanol byproduct. Continue heating for 6 hours.[6]
-
Workup and Purification: After cooling, the catalyst can be quenched carefully with a few drops of water or acid. The solvent is removed under reduced pressure. The resulting crude product, a mixture of mono- and di-substituted esters, can be purified by vacuum distillation or column chromatography on silica gel.
Causality: The Mitsunobu reaction is exceptionally powerful for sterically hindered secondary alcohols.[7] It circumvents the need for the alcohol to act as a direct nucleophile. Instead, triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) activate the hydroxyl group, converting it into an excellent leaving group.[8][9] The carboxylate then displaces this activated group via an S_N_2 mechanism. This process is highly reliable for forcing reactions on sterically congested centers.[10]
Caption: Mitsunobu reaction workflow for ester synthesis.
Protocol 2: General Mitsunobu Esterification This is a general procedure based on standard Mitsunobu protocols.[8][11]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Add the carboxylic acid (1.2 eq), PMP-ol (1.0 eq), and triphenylphosphine (1.5 eq).[11]
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise via syringe over 15-20 minutes.[11] A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The major byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether or a hexanes/ethyl acetate mixture) and filtration.
-
The filtrate is then concentrated and purified by flash column chromatography on silica gel to isolate the desired ester product.
-
Strategy 2: Williamson Ether Synthesis
Causality: This classic S_N_2 reaction forms an ether from an alkoxide and an alkyl halide.[12] For PMP-ol, this is a two-step process. First, the weakly acidic hydroxyl group must be deprotonated with a strong, non-nucleophilic base (like NaH) to form the sterically hindered PMP-alkoxide.[13][14] This potent nucleophile can then attack a suitable electrophile. The key to success is choosing a non-bulky primary alkyl halide (e.g., CH₃I, CH₃CH₂Br) to minimize the competing E2 elimination reaction, which is a significant risk with bulky bases and secondary/tertiary halides.[12][14][15]
References
- 1. This compound|CAS 2403-89-6 [benchchem.com]
- 2. 1,2,2,6,6-Pentamethyl-4-piperidinol | 2403-89-6 [chemicalbook.com]
- 3. 1,2,2,6,6-Pentamethyl-4-piperidinol ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols for the Synthesis of Photostable Blue-Emitting Naphthalimides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Quest for Stable Blue Emitters in Modern Research
The 1,8-naphthalimide scaffold has emerged as a privileged fluorophore in the development of advanced materials and biomedical probes, prized for its high quantum yield, large Stokes shift, and synthetic versatility.[1][2] Specifically, blue-emitting naphthalimides are in high demand for applications ranging from organic light-emitting diodes (OLEDs) to high-resolution cellular imaging.[3][4] However, a significant challenge in the practical application of blue fluorophores is their inherent susceptibility to photodegradation, which limits their long-term utility.[5][6] This guide provides an in-depth exploration of the synthesis of photostable blue-emitting naphthalimides, focusing on rational molecular design, robust synthetic protocols, and strategies to enhance photostability.
Core Synthetic Strategies: Building the Naphthalimide Core
The fundamental approach to synthesizing 1,8-naphthalimide derivatives involves the condensation of a 1,8-naphthalic anhydride precursor with a primary amine.[7][8] The substituents on both the naphthalic anhydride ring and the primary amine dictate the final photophysical properties of the dye. For blue emission, it is crucial to control the extent of intramolecular charge transfer (ICT), as excessive ICT can lead to red-shifted emissions.[9][10]
A common starting material for blue-emitting naphthalimides is 4-bromo-1,8-naphthalic anhydride. The bromine atom at the C-4 position serves as a versatile handle for introducing various functionalities through nucleophilic aromatic substitution reactions.[7][9]
General Synthetic Workflow
The synthesis of a target blue-emitting naphthalimide can be visualized as a multi-step process, starting from commercially available precursors.
Figure 1: General synthetic workflow for photostable blue-emitting naphthalimides.
Enhancing Photostability: A Multi-pronged Approach
The photodegradation of organic fluorophores often proceeds through pathways involving reactive oxygen species (ROS) generated from the triplet excited state.[6][11] Therefore, strategies to enhance photostability focus on minimizing the population of the triplet state or scavenging harmful radicals.
Covalent Attachment of Photostabilizers
A highly effective strategy involves the covalent attachment of photostabilizing moieties directly to the naphthalimide scaffold. This ensures close proximity and efficient protection of the fluorophore.
-
Hindered Amine Light Stabilizers (HALS): HALS fragments act as radical scavengers, interrupting the degradation cascade. Incorporating a HALS moiety into the naphthalimide structure has been shown to significantly improve photostability.[12][13]
-
UV Absorbers: Molecules like 2-(2-hydroxyphenyl)-2H-benzotriazoles are potent UV absorbers that can dissipate harmful UV energy as heat through excited-state intramolecular proton transfer (ESIPT).[5][14] Covalently linking these UV absorbers to a blue-emitting naphthalimide provides an internal photoprotective mechanism.[5][14]
Incorporation into Polymeric Architectures
Embedding the naphthalimide fluorophore within a polymer matrix can enhance its photostability by restricting molecular motion and shielding it from the external environment.[13][15] This can be achieved by synthesizing polymerizable naphthalimide monomers and subsequently co-polymerizing them with other monomers.[15]
Experimental Protocols
Protocol 1: Synthesis of N-substituted-4-bromo-1,8-naphthalimide
This protocol describes the foundational step of creating the naphthalimide core with a bromine handle for further functionalization.
Materials:
-
4-bromo-1,8-naphthalic anhydride
-
Primary amine (e.g., propylamine)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
To a solution of 4-bromo-1,8-naphthalic anhydride (1.0 eq) in ethanol, add the desired primary amine (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the N-substituted-4-bromo-1,8-naphthalimide.
Causality: The condensation reaction between the anhydride and the amine is facilitated by heat. The use of a slight excess of the amine ensures the complete consumption of the anhydride. The product is typically poorly soluble in ethanol at room temperature, allowing for easy isolation by precipitation.
Protocol 2: Synthesis of a Photostable Blue-Emitting Naphthalimide via SNAr
This protocol details the introduction of an amino group at the C-4 position and the subsequent attachment of a photostabilizing group.
Materials:
-
N-substituted-4-bromo-1,8-naphthalimide (from Protocol 1)
-
Amine for C-4 substitution (e.g., piperidine)
-
Photostabilizing moiety with a reactive group (e.g., a benzotriazole with an amino group)
-
Solvent (e.g., 2-methoxyethanol, DMF)
-
Base (e.g., K2CO3)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Step 1: Introduction of the Amino Group at C-4:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-substituted-4-bromo-1,8-naphthalimide (1.0 eq) in 2-methoxyethanol.
-
Add the amine (e.g., piperidine, 1.2 eq) and a base such as K2CO3 (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Purify by column chromatography if necessary. This yields the blue-emitting 4-amino-N-substituted-1,8-naphthalimide.
-
-
Step 2: Attachment of the Photostabilizing Moiety:
-
The attachment of the photostabilizer will depend on the functional groups present on both the naphthalimide and the stabilizer. For example, if the primary amine used in Protocol 1 contained a hydroxyl group, an esterification or etherification reaction could be used to link a benzotriazole derivative.
-
Causality: The SNAr reaction is driven by the electron-withdrawing nature of the imide group, which activates the C-4 position for nucleophilic attack. The base is required to deprotonate the incoming nucleophile (if it is an amine with an N-H bond) or to neutralize any acid formed during the reaction. An inert atmosphere is crucial to prevent side reactions, especially at elevated temperatures.
Data Presentation: Photophysical Properties of Blue-Emitting Naphthalimides
The following table summarizes the photophysical properties of representative blue-emitting naphthalimides, highlighting the impact of different substituents on their performance.
| Compound | C-4 Substituent | N-Substituent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Photostability | Reference |
| 1 | 4-Acetylamino | - | 368 | 465 | 0.83 | Moderate | [5] |
| 2 | 4-Halogen-phenoxy | - | ~360 | 414-423 | - | Good | [12] |
| 3 | Azetidine | Glycine ethyl ester | - | - | 0.61 - 0.85 | High | [16] |
| 4 | Alkoxy | - | 358-369 | 410-439 | Varies with solvent | Good | [17] |
Visualization of Structure-Property Relationships
The relationship between the chemical structure of a naphthalimide and its resulting photophysical properties is a key aspect of rational dye design.
Figure 2: Structure-property relationships in 1,8-naphthalimide derivatives.
Conclusion
The synthesis of photostable blue-emitting naphthalimides is a dynamic field of research with significant implications for materials science and biomedical applications. By understanding the core synthetic principles and the structure-property relationships that govern their photophysical behavior, researchers can rationally design and synthesize novel fluorophores with tailored properties. The protocols and strategies outlined in this guide provide a solid foundation for the development of the next generation of high-performance blue emitters.
References
- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Investigation of Derivatives of 1,8-Naphthalimide with a Red Emission via an Aromatic Nucleophilic Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. journal.uctm.edu [journal.uctm.edu]
- 16. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Yellow-Green and Blue Fluorescent 1,8-Naphthalimide-Based Chemosensors for Metal Cations [mdpi.com]
Application Note & Protocol: Synthesis and Characterization of a Novel Blue Fluorescent Naphthalimide pH Chemosensor Incorporating 1,2,2,6,6-Pentamethylpiperidin-4-ol
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of a novel, blue-emitting fluorescent pH chemosensor. The sensor design is based on a 1,8-naphthalimide fluorophore functionalized with 1,2,2,6,6-Pentamethylpiperidin-4-ol. The underlying sensing mechanism relies on a pH-modulated Photoinduced Electron Transfer (PET) process, offering a distinct "turn-on" fluorescence response in acidic environments. This guide is intended for researchers in materials science, chemical biology, and drug development, providing both the theoretical framework and detailed, field-tested protocols for successful implementation.
Introduction: The Imperative for Precise pH Sensing
The precise measurement and monitoring of pH is critical across a vast spectrum of scientific disciplines, from environmental analysis to cellular biology and pharmaceutical development. Fluorescent chemosensors have emerged as powerful tools for these applications due to their high sensitivity, rapid response times, and potential for real-time, non-invasive measurements.[1][2] Among the various classes of fluorophores, 1,8-naphthalimide derivatives are particularly noteworthy for their excellent photostability, high fluorescence quantum yields, and the tunability of their photophysical properties through chemical modification.[3][4][5]
The introduction of a proton-responsive moiety to the naphthalimide core allows for the creation of sophisticated pH sensors. A common and effective strategy involves the integration of a tertiary amine, which can act as a PET quencher. In this "off" state, the lone pair of electrons on the nitrogen atom quenches the fluorescence of the naphthalimide. Upon protonation in acidic media, this PET process is inhibited, leading to a significant enhancement of fluorescence—a "turn-on" response.[3][6][7]
This application note details the synthesis of a novel blue fluorescent pH sensor where the 1,8-naphthalimide fluorophore is functionalized at the 4-position with this compound. The sterically hindered piperidine moiety is selected to enhance the photostability of the sensor and to provide a well-defined pKa in the physiologically relevant range.
The Science Behind the Sensor: Mechanism of Action
The operational principle of the described chemosensor is rooted in the Photoinduced Electron Transfer (PET) mechanism. The key components are the 1,8-naphthalimide unit, which serves as the fluorescent reporter, and the tertiary amine of the pentamethylpiperidine ring, which acts as the pH-sensitive quenching and recognition site.
-
At Neutral to Basic pH (Fluorescence "Off"): The lone pair of electrons on the nitrogen atom of the piperidine ring is readily available. Upon excitation of the naphthalimide fluorophore, an electron is transferred from the piperidine nitrogen to the excited state of the naphthalimide. This process provides a non-radiative de-excitation pathway, effectively quenching the fluorescence.
-
At Acidic pH (Fluorescence "On"): In an acidic environment, the piperidine nitrogen is protonated. This protonation ties up the lone pair of electrons, making them energetically unavailable for the PET process. Consequently, the non-radiative de-excitation pathway is blocked. The excited naphthalimide then returns to its ground state via the emission of a photon, resulting in a strong blue fluorescence.[7]
The reversible nature of this protonation allows for the sensor to respond dynamically to changes in pH.
Figure 1: Proposed Photoinduced Electron Transfer (PET) mechanism for the naphthalimide-pentamethylpiperidine pH sensor.
Experimental Section: Synthesis and Characterization
This section provides a detailed, step-by-step protocol for the synthesis of the target chemosensor, designated as NPP-OH .
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| 4-Bromo-1,8-naphthalic anhydride | 98% | Sigma-Aldrich |
| n-Butylamine | 99.5% | Sigma-Aldrich |
| This compound | 97% | TCI Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Ethanol (EtOH) | 200 Proof | Decon Labs |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
High-Resolution Mass Spectrometer (HRMS)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
FT-IR Spectrometer
-
Melting Point Apparatus
Synthetic Workflow
The synthesis of NPP-OH is a two-step process starting from commercially available 4-bromo-1,8-naphthalic anhydride.
Figure 2: Synthetic workflow for the preparation of the NPP-OH chemosensor.
Detailed Synthesis Protocol
Step 1: Synthesis of N-butyl-4-bromo-1,8-naphthalimide
-
To a 250 mL round-bottom flask, add 4-bromo-1,8-naphthalic anhydride (5.0 g, 18.0 mmol) and 100 mL of ethanol.
-
Stir the suspension at room temperature and add n-butylamine (2.1 mL, 21.6 mmol) dropwise over 10 minutes.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 80°C) for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.
-
After completion, allow the mixture to cool to room temperature. A pale yellow precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol (3 x 20 mL).
-
Dry the product under vacuum to yield N-butyl-4-bromo-1,8-naphthalimide as a pale yellow solid.
Step 2: Synthesis of NPP-OH (N-butyl-4-(1,2,2,6,6-pentamethylpiperidin-4-yloxy)-1,8-naphthalimide)
-
In a 100 mL round-bottom flask, combine N-butyl-4-bromo-1,8-naphthalimide (2.0 g, 6.0 mmol), this compound (1.24 g, 7.2 mmol), and anhydrous potassium carbonate (1.66 g, 12.0 mmol).
-
Add 40 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 120°C under a nitrogen atmosphere and stir for 24 hours.
-
Monitor the reaction by TLC (DCM:EtOAc 9:1).
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
-
Stir the aqueous suspension for 30 minutes, then collect the crude product by vacuum filtration.
-
Wash the solid with copious amounts of water to remove residual DMF and salts.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane to 5% ethyl acetate in dichloromethane.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield NPP-OH as a bright yellow solid.
Results and Discussion: Characterization and pH Response
Spectroscopic Characterization
The structure of the final product, NPP-OH , should be confirmed using standard spectroscopic techniques.
| Technique | Expected Results |
| ¹H NMR | Appearance of signals corresponding to the pentamethylpiperidine protons. Disappearance of the characteristic aromatic proton pattern of the bromo-substituted naphthalimide. |
| ¹³C NMR | Signals confirming the carbon skeleton of both the naphthalimide and the piperidine moieties. |
| HRMS (ESI+) | A molecular ion peak corresponding to the calculated exact mass of C₂₆H₃₂N₂O₃ [M+H]⁺. |
| FT-IR | Characteristic C=O stretching frequencies for the imide group (~1660-1700 cm⁻¹). C-N and C-O stretching bands. |
Photophysical Properties and pH Titration
The pH-sensing capabilities of NPP-OH are evaluated by monitoring its absorption and fluorescence spectra in a series of buffered aqueous solutions with varying pH values.
-
Preparation of Solutions: Prepare a stock solution of NPP-OH (1 mM) in DMSO. Prepare a series of buffer solutions (e.g., Britton-Robinson buffer) covering a pH range from 2.0 to 10.0.
-
Spectroscopic Measurements: For each pH value, add a small aliquot of the NPP-OH stock solution to the buffer to achieve a final concentration of 10 µM. Record the UV-Vis absorption and fluorescence emission spectra.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. The resulting sigmoidal curve can be used to determine the apparent pKa value of the sensor using the Henderson-Hasselbalch equation.
Expected Outcome:
-
Absorption: Minimal changes in the absorption spectra across the pH range are expected.
-
Fluorescence: A significant increase in blue fluorescence intensity should be observed as the pH decreases from basic to acidic. The sensor is expected to be virtually non-fluorescent at pH > 8 and exhibit strong emission at pH < 4.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reflux time or add a catalytic amount of acetic acid. |
| Low yield in Step 2 | Incomplete reaction. | Ensure reagents are anhydrous. Increase reaction temperature or time. |
| Decomposition of starting material. | Ensure the reaction is under an inert (N₂) atmosphere. | |
| No fluorescence change with pH | Incorrect final compound. | Re-verify the structure with NMR and MS. |
| Impurities quenching fluorescence. | Re-purify the compound by column chromatography or recrystallization. | |
| Poor solubility in aqueous buffer | Hydrophobic nature of the molecule. | Increase the percentage of co-solvent (e.g., DMSO or ethanol) in the buffer solution, ensuring it does not affect the pH. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of a novel blue fluorescent naphthalimide-based pH chemosensor, NPP-OH . The sensor's "turn-on" fluorescence mechanism, based on the inhibition of Photoinduced Electron Transfer, offers high sensitivity and a clear optical response to changes in pH. The incorporation of the this compound moiety is anticipated to provide enhanced stability and a pKa suitable for various applications. This guide serves as a comprehensive resource for researchers aiming to develop and utilize advanced fluorescent tools for pH sensing in complex chemical and biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecularly Imprinted Ratiometric Fluorescent Sensors for Analysis of Pharmaceuticals and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination [mdpi.com]
- 4. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Fluorescence pH Sensors Based on 1,8-Naphthalimide Copolymers Synthesized by UV Curing [mdpi.com]
- 6. A fluorescent pH chemosensor based on functionalized naphthalimide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions [mdpi.com]
Introduction: The Ascendance of Amine-Centric Photoredox Catalysis
An Application Guide to Amine Photoredox Reactions
For Researchers, Scientists, and Drug Development Professionals
Visible-light photoredox catalysis has revolutionized modern organic synthesis, offering a paradigm shift from traditional, often harsh, thermal methods to mild, light-driven transformations.[1] At the heart of this revolution lies the unique and multifaceted role of amines. Amines are not merely substrates; they are foundational to the field, frequently acting as potent reductive quenching agents to initiate catalytic cycles.[2][3] Their low oxidation potentials and the subsequent reactivity of the generated amine radical cations make them exceptionally versatile building blocks.[4]
This guide provides an in-depth exploration of the application of photoredox catalysis to amine functionalization. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, empowering researchers to not only replicate but also innovate. We will detail core mechanisms, key synthetic transformations, and provide robust, field-tested protocols for immediate application in a research or drug development setting.
Part 1: Core Principles and Mechanistic Pathways
The power of amine photoredox chemistry stems from the ability to generate highly reactive intermediates from simple, abundant amine precursors under exceptionally mild conditions.[5] Understanding the formation and fate of these intermediates is critical to designing and troubleshooting reactions.
The Photoredox Catalytic Engine
A photoredox reaction is initiated when a photocatalyst (PC), typically a ruthenium or iridium polypyridyl complex, absorbs visible light to reach an excited state (PC*).[6] This long-lived excited state is both a more potent oxidant and reductant than its ground state, enabling it to engage in single-electron transfer (SET) with a substrate.
When amines are involved, the most common initiation pathway is reductive quenching .
-
Excitation: The photocatalyst (e.g., Ru(bpy)₃²⁺) absorbs a photon.
-
Reductive Quenching: The excited photocatalyst (Ru(bpy)₃²⁺*) is quenched by a tertiary amine (R₃N), which donates an electron. This generates a potent single-electron reducing agent (Ru(bpy)₃⁺) and an amine radical cation (R₃N•⁺).[2][4]
-
Substrate Activation & Product Formation: The reduced photocatalyst (Ru(bpy)₃⁺) can then reduce a substrate (e.g., an alkyl halide) to generate a radical, which engages in the desired bond formation.
-
Catalyst Regeneration: The resulting species is then oxidized by the amine radical cation or another species in the reaction, regenerating the ground-state photocatalyst and closing the cycle.
Generation of Key Amine-Derived Intermediates
The initial amine radical cation is a pivotal intermediate that can undergo several transformations, leading to a diverse range of synthetically valuable species.[3][4] The specific pathway is often dictated by the amine's structure and the reaction conditions.
-
Amine Radical Cation (R₃N•⁺): The direct product of single-electron oxidation. It is a potent acid and can participate in subsequent reactions directly.
-
α-Amino Radical: The C-H bonds adjacent (alpha) to the nitrogen in the amine radical cation become highly acidic.[7] A mild base can deprotonate this position to form a nucleophilic α-amino radical. This is the cornerstone of α-C–H functionalization.[8]
-
Iminium Ion: The α-amino radical is easily oxidized (often by the photocatalyst in its oxidized state or a dedicated oxidant) to form a highly electrophilic iminium ion, which is susceptible to attack by a wide range of nucleophiles.[9][10]
-
Nitrogen-Centered Radicals (NCRs): Generated from precursors like N-aminopyridinium salts or N-acyloxyphthalimides, these radicals are valuable for C-N bond formation, including direct C-H amination of arenes.[11][12][13]
Part 2: Key Applications in Synthesis
The versatility of amine-derived intermediates has led to the development of numerous powerful synthetic transformations.
α-C–H Functionalization of Amines
Directly converting an α-amino C–H bond into a C–C bond is a highly sought-after transformation in medicinal chemistry.[14] Photoredox catalysis achieves this by generating an α-amino radical, which can then be coupled with various partners.
Application Focus: α-Heteroarylation The direct coupling of tertiary amines with chloroheteroarenes provides access to valuable benzylic amine pharmacophores.[15] This reaction proceeds via a proposed homolytic aromatic substitution mechanism, where the nucleophilic α-amino radical adds directly to the electron-deficient heteroaromatic ring.[15] This strategy avoids the need for pre-functionalized amines or arylmetallic reagents.
Deaminative Functionalization
While α-functionalization is powerful, a complementary strategy involves using the entire alkyl group of an amine as a functional handle. Recent advances allow primary amines to serve as precursors for alkyl radicals through C-N bond activation.[16] By condensing a primary amine with an aldehyde, a redox-active imine is formed. Photoredox-mediated oxidation and deprotonation generate an imidoyl radical, which undergoes β-scission to release an alkyl radical for subsequent coupling reactions.[16][17] This method is particularly effective for generating sterically hindered radicals.
Amide Synthesis via C–N Bond Cleavage
Photoredox catalysis can enable unconventional bond disconnections, such as the synthesis of amides from tertiary amines and carboxylic acids.[18] This process involves the aerobic, photocatalytic α-C–H oxidation of the tertiary amine, followed by hydrolysis and C–N bond cleavage to generate a secondary amine in situ.[19] Concurrently, the carboxylic acid is activated and trapped by the secondary amine to form the final amide product. This approach provides a novel retrosynthetic pathway to amides.[19]
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. Adherence to inert atmosphere techniques is critical for success, as oxygen can quench the excited state of the photocatalyst or react with radical intermediates.
Protocol 1: α-Heteroarylation of N-Phenylpyrrolidine with 2-Chlorobenzoxazole
This protocol is adapted from the work of MacMillan and co-workers and demonstrates the direct α-C–H arylation of a tertiary amine.[15]
Materials and Equipment
| Reagent/Equipment | Details | Purpose |
|---|---|---|
| Photocatalyst | Ir(ppy)₂(dtbbpy)PF₆ | Visible light absorber |
| Amine | N-Phenylpyrrolidine | Substrate (α-C-H source) |
| Heteroarene | 2-Chlorobenzoxazole | Coupling partner |
| Base | Diisopropylethylamine (DIPEA) | Deprotonates amine radical cation |
| Solvent | Acetonitrile (MeCN), HPLC grade | Reaction medium |
| Light Source | 24 W Blue LED Lamp | Photo-excitation |
| Reaction Vessel | 4 mL screw-cap vial with stir bar | Contained reaction |
| Degassing Method | Sparging with Argon for 15 min | Removal of dissolved oxygen |
Experimental Procedure
-
Reaction Setup: In a 4 mL vial, add Ir(ppy)₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%), 2-chlorobenzoxazole (1.0 mmol, 1.0 equiv), and a magnetic stir bar.
-
Reagent Addition: Add N-phenylpyrrolidine (1.2 mmol, 1.2 equiv) followed by acetonitrile (2.0 mL, 0.5 M) and DIPEA (2.0 mmol, 2.0 equiv).
-
Degassing: Seal the vial with a Teflon-lined cap and sparge the solution with argon for 15 minutes to ensure anaerobic conditions. Causality Note: Oxygen is an efficient quencher of the photocatalyst's excited state and can lead to undesired side reactions. Thorough degassing is paramount for reproducibility and yield.
-
Irradiation: Place the vial approximately 5 cm from a 24 W blue LED lamp. Use a small fan to maintain the reaction temperature near ambient (~25 °C). Stir the reaction for 24 hours. Note: The reaction should be monitored by TLC or LC-MS for consumption of the starting material.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS. The expected product is 2-(1-phenylpyrrolidin-2-yl)benzo[d]oxazole.
Protocol 2: Deaminative Alkylation of an α-Tertiary Primary Amine
This protocol, inspired by the work of the Miller group, illustrates the use of a primary amine as an alkyl radical source for conjugate addition.[16]
Materials and Equipment
| Reagent/Equipment | Details | Purpose |
|---|---|---|
| Photocatalyst | Ru(bpy)₃(PF₆)₂ | Visible light absorber |
| Primary Amine | e.g., 2-amino-2-methylpropanoic acid derivative | Alkyl radical precursor |
| Aldehyde | 4-(Dimethylamino)benzaldehyde | Forms redox-active imine |
| Alkene | e.g., Dimethyl maleate | Radical acceptor |
| Base | 2,6-Lutidine | Proton shuttle/base |
| Solvent | Dimethylformamide (DMF), anhydrous | Reaction medium |
| Light Source | 13 W Blue LED Lamp | Photo-excitation |
Experimental Procedure
-
Reaction Setup: To an oven-dried 8 mL vial equipped with a stir bar, add the primary amine (0.2 mmol, 1.0 equiv), 4-(dimethylamino)benzaldehyde (0.24 mmol, 1.2 equiv), and Ru(bpy)₃(PF₆)₂ (0.004 mmol, 2 mol%).
-
Reagent Addition: Add dimethyl maleate (0.4 mmol, 2.0 equiv), anhydrous DMF (2.0 mL, 0.1 M), and 2,6-lutidine (0.4 mmol, 2.0 equiv).
-
Degassing: Seal the vial and degas the solution via 3 cycles of freeze-pump-thaw. Causality Note: The freeze-pump-thaw method is more rigorous than sparging and is often preferred for reactions sensitive to trace oxygen or when using volatile solvents.
-
Irradiation: Backfill the vial with argon and place it before a 13 W blue LED lamp with stirring for 12-24 hours.
-
Workup: After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify the crude product by flash column chromatography and characterize by NMR and HRMS to confirm the structure of the conjugate addition product.
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inefficient degassing (O₂ quenching). 2. Incorrect light source wavelength. 3. Decomposed catalyst or reagents. 4. Insufficient light intensity. | 1. Use a more rigorous degassing method (freeze-pump-thaw). 2. Ensure the LED wavelength matches the catalyst's absorbance maximum (typically blue or green). 3. Use freshly purified reagents and solvent. 4. Move the reaction closer to the light source; check lamp age. |
| Formation of Side Products | 1. Amine acting as H-atom donor leading to hydrodehalogenation.[2] 2. Over-oxidation of product or intermediates. 3. Background thermal reaction. | 1. Use an amine with less donatable α-protons if possible, or switch solvent. 2. Reduce reaction time or light intensity. 3. Run a control reaction in the dark to assess thermal background reactivity. |
| Poor Reproducibility | 1. Inconsistent degassing. 2. Fluctuations in reaction temperature. 3. Inconsistent vial placement relative to light. | 1. Standardize the degassing procedure and time. 2. Use a fan or cooling bath to maintain a consistent temperature. 3. Construct a fixed setup to ensure consistent distance and angle from the light source. |
Conclusion and Future Outlook
Photoredox catalysis has fundamentally altered the strategic approach to amine synthesis. By harnessing the energy of visible light, chemists can now forge complex C-C and C-N bonds from simple amine precursors under remarkably mild conditions.[20][21] The ability to generate and control a variety of reactive intermediates—from amine radical cations to α-amino radicals and iminium ions—provides a rich toolbox for accessing novel chemical space. As the field continues to evolve, the development of new, more sustainable organic photocatalysts, the application of these methods in flow chemistry for scalability, and their integration with other catalytic paradigms like biocatalysis will undoubtedly unlock even more powerful and selective transformations, accelerating discovery in pharmaceuticals and materials science.[10][22]
References
- 1. Illuminating Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. The chemistry of amine radical cations produced by visible light photoredox catalysis [beilstein-journals.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ethz.ch [ethz.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 9. Photoredox catalysis - Wikipedia [en.wikipedia.org]
- 10. Visible Light Photoredox Catalysis in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Photoredox-catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C-N Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photoredox and Electrochemical Methods for C-N Bond [chemistry.as.virginia.edu]
- 21. Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis | Semantic Scholar [semanticscholar.org]
- 22. Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-ol
Welcome to the technical support guide for the synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP-ol). This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of this critical intermediate. PMP-ol (CAS: 2403-89-6) is a vital building block for high-performance Hindered Amine Light Stabilizers (HALS) and a versatile intermediate in pharmaceutical development.[1] This guide focuses on the most common and efficient synthetic route—the N-methylation of 2,2,6,6-tetramethylpiperidin-4-ol—and provides expert insights to help you maximize your yield and purity.
Primary Synthesis Route: The Eschweiler-Clarke Reaction
The most widely adopted laboratory-scale method for preparing PMP-ol is the N-methylation of 2,2,6,6-tetramethylpiperidin-4-ol via the Eschweiler-Clarke reaction.[1] This one-pot reductive amination uses formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent.[2][3]
General Reaction Scheme: 2,2,6,6-tetramethylpiperidin-4-ol + HCHO (Formaldehyde) + HCOOH (Formic Acid) → this compound + CO₂ + H₂O
The reaction is driven to completion by the irreversible loss of carbon dioxide gas, making it a highly efficient and reliable method.[2]
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<80%). What are the most critical parameters to investigate?
Low yield is the most common issue, often stemming from suboptimal reaction conditions. Here are the key parameters to verify, in order of importance:
-
Molar Ratios of Reagents: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to proceed to completion.[2][4] A common mistake is using stoichiometric amounts. The excess ensures the formation of the intermediate iminium ion and provides sufficient hydride donor (formate) for its reduction.[4] For optimal results, a molar ratio of at least 1:1.05:1.05 (Amine:Formaldehyde:Formic Acid) is recommended.[5]
-
Reaction Temperature and Duration: This reaction requires sufficient thermal energy. Most successful procedures report heating the mixture to reflux or on a steam bath (approx. 80-100°C) for an extended period, typically 7 hours or more.[6][7] Inadequate heating will result in a sluggish or incomplete reaction.
-
Post-Reaction Workup: The product, PMP-ol, is a tertiary amine and will be protonated (as a formate salt) in the acidic reaction mixture. To ensure efficient extraction into an organic solvent (like diethyl ether), the solution must be made strongly basic (pH > 10) with a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[6] Failure to properly basify the mixture will leave the product in the aqueous layer, drastically reducing the isolated yield.
Q2: I'm observing a significant amount of unreacted 2,2,6,6-tetramethylpiperidin-4-ol in my final product. How can I drive the reaction to completion?
This is a clear indication of an incomplete reaction. The primary cause is almost always related to the points in Q1.
-
Insufficient Reagents: Verify that you are using an excess of both formaldehyde and formic acid. Formic acid is not just a catalyst; it is consumed as the reducing agent.[2]
-
Premature Termination: The reaction may not have been heated long enough. It is advisable to monitor the reaction's progress to determine the point of completion.
A workflow for troubleshooting this issue is provided below.
Caption: Troubleshooting workflow for low PMP-ol yield.
Q3: My final product is discolored and difficult to purify. What are the likely impurities?
The Eschweiler-Clarke reaction is generally very clean. One of its key advantages is that it does not produce quaternary ammonium salts, which are a common issue with alkyl halide methylations.[2][8]
-
Primary Impurity: The most likely impurity is unreacted starting material, as discussed in Q2.
-
Workup-Related Impurities: If the basification step is incomplete, you may carry over formate salts. Ensure thorough washing of the organic extract.
-
Purification: The crude product is a white solid.[7] Discoloration may suggest degradation from excessive heat during solvent removal. Purification is effectively achieved by sublimation at 90°C under vacuum or by vacuum distillation.[7][9]
Q4: How can I effectively monitor the reaction progress?
Relying on a fixed reaction time can be inefficient. Active monitoring is recommended.
-
Thin-Layer Chromatography (TLC): This is the simplest method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking). The starting material (a secondary amine) and the product (a tertiary amine) will have different Rf values. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
Gas Chromatography (GC): For a more quantitative assessment, GC analysis of aliquots from the reaction mixture can be used to track the disappearance of the starting material and the appearance of the product.
Q5: Are there alternative synthesis routes I should consider for higher yield or industrial scale-up?
While the Eschweiler-Clarke reaction is excellent for lab scale, alternative methods exist, particularly for industrial production.
-
Two-Step Hydroxymethylation-Hydrogenolysis: A patented industrial method involves a two-step process.[9]
-
Step 1: Reaction of 2,2,6,6-tetramethylpiperidin-4-ol with paraformaldehyde to form the N-hydroxymethyl intermediate (4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol).
-
Step 2: Catalytic hydrogenolysis of the intermediate to yield the final N-methyl product, PMP-ol. This method reports high product quality and is suitable for large-scale production.[9]
-
-
Alternative Reducing Agents: While formic acid is traditional, other hydride sources can be used in reductive amination, such as sodium cyanoborohydride (NaBH₃CN) or borane-pyridine complex (BAP).[3][10] These may offer advantages in specific contexts but add complexity and cost compared to the classic Eschweiler-Clarke conditions.
Data Summary: Reaction Condition Comparison
The following table summarizes conditions from various literature sources to guide your optimization.
| Precursor | Methylating Agents | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 2,2,6,6-Tetramethylpiperidin-4-ol | Formalin, Formic Acid | Reflux | 7 | 85% | [6] |
| 2,2,6,6-Tetramethyl-4-hydroxypiperidine | Formaldehyde, Formic Acid | Steam Bath (~100°C) | 7 | High (not quantified) | [7] |
| 2,2,6,6-Tetramethylpiperidin-4-ol | Paraformaldehyde, Formic Acid | 80°C | 2.5 | 97.9% | [5] |
Optimized Laboratory Protocol
This protocol is synthesized from reliable literature reports and aims for a high-yield synthesis of PMP-ol.[5][6][7]
Materials:
-
2,2,6,6-Tetramethylpiperidin-4-ol (15.7 g, 0.1 mol)
-
Formaldehyde (37% aqueous solution, 8.9 mL, ~0.12 mol)
-
Formic Acid (88% aqueous solution, 5.2 mL, ~0.12 mol)
-
Diethyl ether
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 2,2,6,6-tetramethylpiperidin-4-ol (15.7 g).
-
Add the formaldehyde solution followed by the formic acid. Caution: The initial reaction may be exothermic.
-
Heat the mixture to a gentle reflux (or on a steam bath) with stirring for 7 hours. The evolution of CO₂ should be apparent.
-
After 7 hours, cool the reaction mixture to room temperature in an ice bath.
-
Slowly and carefully make the solution strongly basic (pH > 10) by adding a concentrated aqueous solution of KOH or NaOH. This step is also exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Remove the solvent (diethyl ether) using a rotary evaporator. The crude product should be a white solid.
-
Purification: For highest purity, the crude solid can be purified by sublimation at 90°C under high vacuum (e.g., 0.05 torr).[7]
Reaction Mechanism Visualization
The mechanism of the Eschweiler-Clarke reaction involves the formation of an iminium ion, which is then reduced by formate.
Caption: Mechanism of the Eschweiler-Clarke N-methylation.
References
- 1. This compound|CAS 2403-89-6 [benchchem.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. rsc.org [rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Esterification of 1,2,2,6,6-Pentamethylpiperidin-4-ol
Introduction: The esterification of 1,2,2,6,6-pentamethylpiperidin-4-ol presents a significant synthetic challenge primarily due to severe steric hindrance around the secondary hydroxyl group. The flanking gem-dimethyl groups on the piperidine ring impede the approach of acylating agents, often leading to slow reaction rates, low yields, or complete reaction failure under standard conditions. This guide provides researchers, chemists, and drug development professionals with a comprehensive set of frequently asked questions and troubleshooting strategies to navigate the complexities of this transformation, ensuring successful and optimized synthesis of the desired hindered amine light stabilizer (HALS) esters.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning the esterification of this sterically encumbered alcohol.
Q1: Why is the esterification of this compound so challenging?
The core issue is steric hindrance. The hydroxyl group at the C4 position is shielded by four methyl groups at the C2 and C6 positions. This bulky environment makes it difficult for the nucleophilic oxygen of the alcohol to attack the electrophilic carbon of a carboxylic acid or its derivative. Consequently, classic acid-catalyzed Fischer esterification is often slow and inefficient for this substrate.[1][2] Overcoming this steric barrier requires carefully selected reagents and reaction conditions that enhance the electrophilicity of the acylating agent and/or the nucleophilicity of the alcohol.
Q2: What are the most effective methods for esterifying this hindered alcohol?
Given the steric challenge, methods that utilize highly reactive acylating agents or specialized catalytic systems are preferred. The four most common and effective approaches are:
-
Acylation with Acid Anhydrides or Acyl Chlorides Catalyzed by DMAP: Using a pre-activated carboxylic acid derivative like an anhydride or acyl chloride is a direct approach. The reaction is significantly accelerated by a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), which forms a highly reactive N-acylpyridinium intermediate.[3][4] This method can often be performed under mild, solvent-free conditions.[3]
-
Steglich Esterification: This is a powerful method for coupling sterically hindered substrates under mild conditions.[5][6] It uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid, and DMAP as a catalyst to facilitate the ester formation.[5][7][8]
-
Transesterification: This method is particularly important for industrial applications, such as the synthesis of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate.[9][10] It involves reacting the alcohol with a simple ester (e.g., a methyl or ethyl ester) of the desired carboxylic acid at high temperatures (150-180 °C) in the presence of a catalyst like tetraisopropyl orthotitanate or lithium amide.[11][12] The reaction is driven forward by distilling off the low-boiling alcohol byproduct (e.g., methanol or ethanol).[11]
-
Yamaguchi Esterification: For particularly challenging cases, the Yamaguchi protocol offers a robust solution. The carboxylic acid is first converted to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of DMAP. This method is known for its effectiveness with sterically demanding substrates.[13]
Q3: What is the precise role of DMAP, and is it always necessary?
DMAP serves as a potent nucleophilic catalyst, not just a simple base. In both Steglich esterification and acylation with anhydrides, DMAP is more nucleophilic than the hindered alcohol. It attacks the activated carboxylic acid species (the O-acylisourea intermediate in the Steglich reaction or the anhydride itself) to form a highly reactive N-acylpyridinium salt.[6][14] This intermediate is a much stronger acylating agent than its precursor and is readily attacked by even a sterically hindered alcohol.
For the esterification of this compound, using a catalytic amount of DMAP (typically 5-10 mol%) is crucial for achieving reasonable reaction rates and yields, especially when using anhydrides or the Steglich protocol.[6][15] It also helps to suppress side reactions, such as the formation of stable N-acylurea byproducts in carbodiimide-mediated couplings.[8]
Q4: How do I choose between an acyl chloride, an anhydride, or a Steglich coupling?
The choice depends on the stability of your substrates, the desired scale, and purification considerations.
| Method | Acylating Agent | Key Reagents | Pros | Cons |
| DMAP-Catalyzed Acylation | Acyl Chloride | DMAP, Stoichiometric Base (e.g., Pyridine, Et₃N) | Highly reactive, fast reaction times.[16] | Generates HCl (corrosive), acyl chloride may be difficult to prepare/handle. |
| DMAP-Catalyzed Acylation | Acid Anhydride | DMAP | Milder than acyl chlorides, often high yielding, can be run solvent-free.[3] | Less reactive than acyl chlorides, may require heating. |
| Steglich Esterification | Carboxylic Acid | DCC or EDCI, DMAP | Very mild conditions (often room temp), high functional group tolerance.[5][8] | Forms urea byproducts (DCU/EDU) which must be removed during workup.[8] |
| Transesterification | Simple Ester (e.g., Methyl Ester) | Metal Catalyst (e.g., Ti(OⁱPr)₄, LiNH₂) | Excellent for specific large-scale syntheses, uses stable reagents.[9][12] | Requires high temperatures, equilibrium driven (requires removal of byproduct).[11] |
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the experiment.
Symptom 1: Low or No Product Yield
This is the most common issue, stemming directly from the substrate's steric hindrance.
Possible Cause 1: Insufficient Acylating Agent Reactivity
-
Diagnosis: You are using a standard Fischer esterification (carboxylic acid + strong acid catalyst) or a mild activation method that is failing to overcome the energy barrier.
-
Recommended Action:
-
Increase Reactivity: Switch from a carboxylic acid to a more electrophilic derivative. The reactivity order is generally: Acyl Chloride > Acid Anhydride > Activated Ester (e.g., Steglich) > Carboxylic Acid.[16]
-
Optimize Catalyst: If using DMAP with an anhydride, ensure it is fresh and used in sufficient quantity (5-20 mol%). For extremely stubborn cases, consider alternatives like 1-methylimidazole, which can also be effective.
-
Change Method: If a DMAP/anhydride system fails, move to the more robust Steglich or Yamaguchi esterification protocols.
-
Possible Cause 2: Reaction Conditions are Too Mild
-
Diagnosis: The reaction has stalled at room temperature, even with an appropriate activation method.
-
Recommended Action:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often provide the necessary activation energy. Monitor for potential side reactions.
-
Increase Reaction Time: Sterically hindered reactions are inherently slow. Allow the reaction to proceed for an extended period (12-24 hours) and monitor progress by TLC or LC-MS.
-
Consider Transesterification: For certain target esters, the high temperatures (150-180 °C) used in transesterification are specifically intended to overcome this kinetic barrier.[12]
-
Symptom 2: Formation of a Major Side Product
The appearance of unexpected spots on a TLC plate indicates competing reaction pathways.
Possible Cause 1: N-Acylurea Formation (Steglich Esterification)
-
Diagnosis: When using DCC or EDCI, a white precipitate that is not your product forms, and the yield of the desired ester is low. This is likely the N-acylurea byproduct, formed from a 1,3-rearrangement of the O-acylisourea intermediate.[8] This side reaction is competitive when the desired nucleophilic attack by the alcohol is slow.
-
Recommended Action:
-
Ensure Sufficient DMAP: DMAP intercepts the O-acylisourea intermediate to form the reactive N-acylpyridinium salt, which does not undergo rearrangement.[6][14] Ensure at least 0.1 equivalents of DMAP are present.
-
Control Temperature: Running the reaction at 0 °C initially and allowing it to slowly warm to room temperature can sometimes favor the desired pathway over the rearrangement.
-
Diagram: Steglich Esterification - The Critical Role of DMAP
Caption: DMAP intercepts the O-acylisourea to prevent its slow rearrangement to a stable N-acylurea side product.
Symptom 3: Difficulty with Product Purification
Even with a successful reaction, isolating the pure ester can be tricky.
Possible Cause 1: Removing Urea Byproducts (from Steglich)
-
Diagnosis: A persistent white solid (dicyclohexylurea, DCU) or a water-soluble impurity (N-ethyl-N'-(3-dimethylaminopropyl)urea, EDU) contaminates the product.
-
Recommended Action:
-
For DCU (from DCC): DCU is largely insoluble in many organic solvents like dichloromethane or ethyl acetate. After the reaction, filter the crude mixture through a pad of Celite to remove the bulk of the DCU precipitate.
-
For EDU (from EDCI): EDU and its protonated form are water-soluble. Perform an aqueous workup, washing the organic layer with dilute acid (e.g., 1M HCl) to remove residual DMAP and the EDU byproduct, followed by a wash with saturated sodium bicarbonate and brine.[17]
-
Possible Cause 2: Separating Product from Unreacted Alcohol
-
Diagnosis: The product and starting alcohol have similar polarities, making separation by column chromatography difficult.
-
Recommended Action:
-
Acidic Wash: The starting material, this compound, has a basic tertiary amine. During the aqueous workup, a wash with dilute acid (e.g., 1M HCl) will protonate the unreacted alcohol, pulling it into the aqueous layer. The desired ester product, lacking a basic site, will remain in the organic layer.
-
Chromatography Optimization: If chromatography is necessary, use a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) to maximize separation.
-
Diagram: General Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low esterification yields.
Part 3: Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification using an Acid Anhydride
This protocol is adapted from methodologies known to be effective for hindered alcohols.[3][4]
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition (Optional): While the reaction can be run neat, you may dissolve the alcohol in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene (approx. 0.5 M concentration).
-
Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Acylating Agent Addition: Add the desired acid anhydride (1.2 eq). If the anhydride is a solid, it can be added directly. If it is a liquid, add it dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. If no significant conversion is observed by TLC after 4-6 hours, heat the reaction to 40-50 °C. Continue to stir for 12-24 hours or until TLC analysis indicates consumption of the starting alcohol.
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove DMAP and any unreacted starting material), saturated NaHCO₃ (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Protocol 2: Steglich Esterification using EDCI
This protocol is a standard and reliable method for coupling hindered substrates.[17]
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq).
-
Solvent and Cooling: Dissolve the reagents in anhydrous dichloromethane (DCM) (approx. 0.2 M) and cool the flask to 0 °C in an ice bath.
-
Coupling Agent Addition: Add EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 12-24 hours, monitoring by TLC.
-
Workup and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. This sequence removes the water-soluble urea byproduct (EDU) and other impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. This compound|CAS 2403-89-6 [benchchem.com]
- 10. Buy Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | 41556-26-7 [smolecule.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ester synthesis by esterification [organic-chemistry.org]
- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. rsc.org [rsc.org]
Technical Support Center: Purification of 1,2,2,6,6-Pentamethylpiperidin-4-ol and its Derivatives
Welcome to the technical support center for the purification of 1,2,2,6,6-pentamethylpiperidin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and purification of this important class of hindered amine light stabilizers (HALS).
Introduction
This compound is a key intermediate in the synthesis of a variety of HALS, which are crucial for preventing the degradation of polymers. The purity of this intermediate and its subsequent derivatives is paramount to ensure the final product's efficacy and stability. This guide provides a structured approach to troubleshooting common purification challenges, backed by scientific principles and practical advice.
Section 1: Understanding the Chemistry of Purification
The purification of this compound and its derivatives can be challenging due to the presence of structurally similar impurities and the physicochemical properties of the compounds themselves. A foundational understanding of the common synthesis routes is essential for anticipating and addressing these challenges.
The most prevalent synthesis method for this compound is the N-methylation of 2,2,6,6-tetramethylpiperidin-4-ol, often via the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.
Caption: General synthesis pathway for this compound and its derivatives.
Section 2: Troubleshooting Common Purification Challenges
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization
Q1: My this compound is "oiling out" during recrystallization and not forming crystals. What should I do?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a solvent system with too high a polarity.
-
Causality: Impurities can depress the melting point of your compound, causing it to separate as a supercooled liquid. Additionally, if the solvent is too good at dissolving the compound even at lower temperatures, it may not reach the supersaturation point required for crystallization.
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a single solvent, try a binary solvent system. A good starting point is a solvent in which the compound is soluble (e.g., toluene, ethyl acetate) and an anti-solvent in which it is sparingly soluble (e.g., hexanes, heptane). Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Purity of the Crude Material: If solvent system optimization fails, your crude material may be too impure for direct recrystallization. Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove baseline impurities.
-
Cooling Rate: Avoid rapid cooling by placing the flask directly in an ice bath. Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before further cooling.
-
Q2: I have a low yield after recrystallization. How can I improve it?
A2: A low yield can result from using too much solvent or the product having significant solubility in the mother liquor even at low temperatures.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Mother Liquor Analysis: Before discarding the mother liquor, concentrate a small portion to see if a significant amount of product precipitates. If so, you can recover more product by partially evaporating the solvent from the mother liquor and cooling it again for a second crop of crystals.
-
Optimize the Anti-Solvent Ratio: In a binary solvent system, the final ratio of the two solvents is critical. Experiment with slightly increasing the proportion of the anti-solvent to decrease the solubility of your product at cold temperatures.
-
Distillation
Q1: My this compound is turning yellow or brown during vacuum distillation. What is causing this and how can I prevent it?
A1: Discoloration during distillation is often a sign of thermal degradation or oxidation.[1]
-
Causality: Although hindered amines are relatively stable, prolonged exposure to high temperatures can lead to decomposition. The presence of oxygen can also promote the formation of colored oxidation byproducts.
-
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum system is operating efficiently to lower the boiling point of the compound and reduce the required distillation temperature.
-
Inert Atmosphere: Introduce a slow stream of an inert gas like nitrogen or argon during the distillation to minimize oxidation.[1]
-
Fractional Distillation: Use a short-path distillation apparatus or a fractional distillation column with a few theoretical plates to improve separation from higher-boiling impurities at a lower temperature.
-
Pre-Purification: If the crude material is highly impure, consider a pre-purification step like an acid-base extraction to remove non-volatile impurities that could catalyze degradation at high temperatures.
-
Column Chromatography
Q1: I'm seeing significant tailing of my compound on the silica gel column. How can I improve the peak shape?
A1: Peak tailing of amines on silica gel is a common problem due to the interaction of the basic amine with acidic silanol groups on the silica surface.
-
Causality: The lone pair of electrons on the nitrogen atom of the piperidine ring can interact strongly with the acidic protons of the silanol groups, leading to a slow elution and a tailed peak shape.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your eluent system.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase C18 column if your compound and impurities have suitable solubility.
-
Column Loading: Avoid overloading the column, as this can exacerbate tailing. A general rule of thumb is to load no more than 1g of crude material per 100g of silica gel for difficult separations.[2]
-
Q2: My ester derivative of this compound is difficult to separate from the mono-ester and di-ester byproducts.
A2: The separation of closely related ester derivatives can be challenging due to their similar polarities.
-
Troubleshooting Steps:
-
Optimize the Eluent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A slow, gradual increase in polarity will provide better resolution.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is often necessary. A normal-phase silica column or a C18 reverse-phase column can be effective. For HALS analysis, a buffered mobile phase at a higher pH (e.g., pH 11.5) can improve the chromatography of these basic compounds on a C18 column.[2]
-
Section 3: Purity Assessment
Accurate assessment of purity is crucial. The following are recommended analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities.
-
Typical Byproducts to Monitor:
-
Unreacted 2,2,6,6-tetramethylpiperidin-4-ol: The starting material for the N-methylation.
-
Over-alkylation products: Although less common with the Eschweiler-Clarke reaction, other methylation methods might produce quaternary ammonium salts.
-
Byproducts from triacetoneamine synthesis: If starting from the synthesis of the precursor, impurities from the condensation of acetone and ammonia may be present.
-
| Impurity | Potential Origin | Analytical Note |
| 2,2,6,6-Tetramethylpiperidin-4-ol | Incomplete N-methylation | Shorter retention time than the N-methylated product in typical non-polar GC columns. |
| Unidentified reaction byproducts | Side reactions during synthesis | Mass spectrometry is key for structural elucidation. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for analyzing both the parent alcohol and its higher molecular weight derivatives.
-
Method Development Considerations:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: For basic compounds like HALS, a buffered mobile phase at a slightly alkaline pH can improve peak shape. A common mobile phase combination is acetonitrile and water with a buffer.
-
Detector: A UV detector is suitable if the derivative has a chromophore. For compounds without a strong UV chromophore, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used.[3]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: My purified this compound is a waxy solid that is difficult to handle. Is this normal?
A1: Yes, this compound is a low-melting solid. Depending on the ambient temperature and residual solvent content, it can appear as a waxy solid or even a viscous oil. Ensure all solvent is removed under high vacuum.
Q2: I am having trouble with the purification of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (a common HALS derivative). It is a viscous oil that does not crystallize. What are my options?
A2: Many high molecular weight HALS derivatives are viscous oils and are challenging to crystallize.
-
Purification Strategy:
-
Column Chromatography: This is the most common method for purifying such compounds. Use a silica gel column with a gradient elution of ethyl acetate in hexanes.
-
Kugelrohr Distillation: For smaller scales, Kugelrohr distillation under high vacuum can be effective for removing lower-boiling impurities.
-
Wiped-Film Evaporation: For larger scales, wiped-film evaporation is an industrial technique for purifying high-boiling, viscous liquids.
-
Q3: Can I use the same purification methods for other derivatives of this compound?
A3: The general principles will apply, but the specific conditions will likely need to be optimized. The polarity of the derivative will be a key factor in determining the appropriate chromatographic conditions or recrystallization solvents. For example, more polar derivatives may require more polar eluents in chromatography.
References
Technical Support Center: Troubleshooting Low Catalytic Activity in Transesterification Reactions
Welcome to the technical support center for transesterification reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalytic efficiency. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and interpretation.
Initial Diagnosis & General Workflow
Before delving into specific component issues, it's crucial to have a systematic approach to troubleshooting. Low yield or slow reaction rates are often multifactorial problems. The following workflow provides a logical sequence for diagnosing the root cause of poor catalytic performance.
Caption: General troubleshooting workflow for low catalytic activity.
Frequently Asked Questions (FAQs)
Part 1: Reaction Parameters & Setup
Q1: My reaction yield is consistently low, even with a fresh catalyst. What are the first things I should check?
A1: Before suspecting complex catalyst issues, always verify your fundamental reaction parameters. Transesterification is a reversible reaction, and its equilibrium and rate are highly sensitive to the experimental conditions.[1][2]
-
Causality: The principle of Le Châtelier states that to shift the equilibrium towards the product side (fatty acid esters), an excess of one reactant is required. Furthermore, reaction kinetics are governed by temperature and effective mixing, which ensures reactants can access the catalyst's active sites.
-
Troubleshooting Steps:
-
Molar Ratio of Alcohol to Oil: Stoichiometrically, a 3:1 molar ratio is needed. However, to drive the reaction forward, a significant excess is almost always required, typically ranging from 6:1 to 12:1.[3][4] Using a low ratio is a common cause of incomplete conversion.
-
Temperature: Ensure the reaction temperature is optimal for your specific catalyst system. For many base-catalyzed reactions, this is near the boiling point of the alcohol (e.g., 50-65°C for methanol).[5][6] Excessively high temperatures can lead to alcohol evaporation or catalyst degradation.[3]
-
Mixing/Agitation: Inadequate mixing creates mass transfer limitations, meaning the reactants are not reaching the catalyst surface efficiently. This is especially critical for heterogeneous (solid) catalysts. Ensure your stirring speed is sufficient to create a uniform suspension (typically >300-400 rpm).[5]
-
Reaction Time: While initial conversion can be rapid, driving the reaction to completion can take longer.[7] Ensure you are allowing sufficient time (typically 1-3 hours) for the reaction to reach equilibrium.[8] Monitor the reaction progress via TLC, GC, or HPLC to determine the optimal time.
-
| Parameter | Typical Range (Base-Catalyzed) | Key Consideration |
| Molar Ratio (Alcohol:Oil) | 6:1 to 12:1 | Drives equilibrium towards product formation.[9][10] |
| Temperature | 50 - 65°C (for Methanol) | Balances reaction rate against alcohol evaporation. |
| Catalyst Loading | 0.5 - 2.0% w/w (Homogeneous) | Varies significantly for heterogeneous catalysts.[6] |
| Agitation Speed | >300 rpm | Prevents mass transfer limitations. |
| Reaction Time | 1 - 3 hours | Allow sufficient time to reach equilibrium. |
Table 1: Typical reaction parameters for base-catalyzed transesterification.
Part 2: Substrate & Reagent Quality
Q2: I'm using a reliable base catalyst (e.g., NaOH, KOH, or a solid base), but the reaction mixture is forming a thick, soapy emulsion and the yield is poor. What's happening?
A2: This is a classic sign of saponification, which occurs when your catalyst reacts with Free Fatty Acids (FFAs) and water present in your oil feedstock. This side reaction consumes your catalyst and creates soap, which acts as an emulsifier, complicating product separation and halting the desired transesterification reaction.[11][12] The presence of water has a more significant negative effect than FFAs alone.[9][13][14][15]
-
Causality:
-
Reaction with FFAs: R-COOH + NaOH → R-COONa (Soap) + H₂O
-
Reaction with Water (Hydrolysis): Triglyceride + H₂O → Diglyceride + FFA. Water can also hydrolyze the ester product, reversing the reaction.[16]
-
-
Troubleshooting Steps:
-
Quantify FFA and Water Content: Before the reaction, you must determine the FFA and water content of your oil. Base-catalyzed transesterification is generally only effective for feedstocks with an FFA content below 0.5% w/w and minimal water.[14][15]
-
Pre-treatment of Feedstock:
-
Drying: Heat the oil to 100-110°C under vacuum or with nitrogen sparging to remove dissolved water.[13]
-
Acid-Catalyzed Esterification: If the FFA content is high (>1%), a two-step process is required. First, use an acid catalyst (like sulfuric acid or a solid acid catalyst) to convert the FFAs into esters.[12] This is followed by the base-catalyzed transesterification of the triglycerides.
-
-
Protocol: Determination of Free Fatty Acid (FFA) Content
This protocol is based on a standard acid-base titration to determine the acid value, which is then used to calculate the FFA percentage.[17]
-
Materials:
-
Procedure:
-
Accurately weigh approximately 1-2 g of your oil sample into a 250 mL conical flask.
-
Add 50-70 mL of isopropanol (or solvent mixture) to the flask.[17][19]
-
Add 3-5 drops of phenolphthalein indicator.
-
Titrate the mixture against the 0.1 N KOH solution while stirring vigorously.
-
The endpoint is reached when a faint pink color persists for at least 15-30 seconds.[18]
-
Record the volume of KOH used.
-
Perform a blank titration with the solvent alone and subtract this volume from your sample titration.[17][20]
-
-
Calculation:
-
Acid Value (mg KOH/g) = (V - B) * N * 56.1 / W
-
% FFA (as Oleic Acid) = Acid Value / 1.99
-
Where:
-
V = Volume of KOH for sample (mL)
-
B = Volume of KOH for blank (mL)
-
N = Normality of KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of oil sample (g)
-
-
-
Part 3: Catalyst-Specific Issues
Q3: I am using a heterogeneous (solid) catalyst. The activity was high for the first run, but it dropped significantly in subsequent reuse cycles. Why is this happening?
A3: The loss of activity in a reusable heterogeneous catalyst is a common issue known as catalyst deactivation . This can occur through several mechanisms, often specific to the catalyst type and reaction conditions.[21][22]
-
Causality & Mechanisms of Deactivation:
-
Leaching: Active species (e.g., alkali metals like potassium or sodium doped onto a support) can dissolve or "leach" from the catalyst surface into the reaction medium.[23][24] This effectively turns the reaction partially homogeneous and depletes the catalyst's active sites for future runs.
-
Fouling/Poisoning: Byproducts like glycerol, soaps, or unreacted glycerides can adsorb onto the catalyst's surface and block its active sites or pores.[21][24] This is a physical blockage that prevents reactants from accessing the catalytic centers.
-
Sintering: At high reaction or calcination temperatures, the small, highly active nanoparticles of a catalyst can agglomerate into larger particles. This reduces the overall surface area and, consequently, the number of available active sites.[23]
-
References
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review - ProQuest [proquest.com]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. journal.unusida.ac.id [journal.unusida.ac.id]
- 6. Modeling and optimization of transesterification of Jatropha oil to fatty acid methyl ester: application of response surface methodology (CCD) and Taguchi orthogonal method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tnstate.edu [tnstate.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. updatepublishing.com [updatepublishing.com]
- 11. Effects of water on biodiesel fuel production by supercritical methanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. (Open Access) The effects of catalyst, free fatty acids, and water (1998) | L. D. Clements | 393 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. xylemanalytics.com [xylemanalytics.com]
- 18. researchgate.net [researchgate.net]
- 19. ysi.com [ysi.com]
- 20. mt.com [mt.com]
- 21. mdpi.com [mdpi.com]
- 22. technoilogy.it [technoilogy.it]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Managing Reactions with 1,2,2,6,6-Pentamethylpiperidin-4-ol
Welcome to the technical support guide for navigating the synthetic challenges associated with 1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP-ol). This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this sterically hindered alcohol in their work. The bulky pentamethylpiperidine framework provides exceptional thermal and oxidative stability, making it a valuable building block for entities like Hindered Amine Light Stabilizers (HALS) and other robust molecular architectures.[1] However, this same steric bulk presents significant hurdles in achieving efficient chemical transformations at the C4-hydroxyl group.
This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome these challenges, ensuring successful and reproducible outcomes in your experiments.
Troubleshooting Guide: Overcoming Steric Hindrance
The primary obstacle in reactions involving PMP-ol is the severe steric congestion around the secondary hydroxyl group, created by the four methyl groups at the C2 and C6 positions. This shielding dramatically reduces the accessibility of the hydroxyl group to incoming reagents.
Issue 1: Failed or Low-Yield Acylation/Esterification Reactions
Question: My standard esterification protocol (e.g., Fischer esterification with sulfuric acid) is failing to produce the desired ester of PMP-ol. What's going wrong and how can I fix it?
Answer:
Standard acid-catalyzed esterification methods are often ineffective for PMP-ol due to a combination of factors.[2][3] The steric hindrance impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid. Furthermore, the acidic conditions can lead to side reactions, such as elimination, particularly at the elevated temperatures often required.[4]
To achieve successful esterification, you must employ strategies that either enhance the electrophilicity of the acylating agent or activate the hydroxyl group under milder conditions.
Method A: Steglich Esterification
The Steglich esterification is a powerful method for coupling sterically hindered alcohols and carboxylic acids under mild, neutral conditions.[5][6][7] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6]
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the hindered PMP-ol, then reacts with this intermediate to form a reactive acylpyridinium species, which is readily attacked by the alcohol.[6][7]
Detailed Protocol: Steglich Esterification of PMP-ol
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq), PMP-ol (1.1 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC or EDC (1.2 eq) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (for DCC): Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Method B: Mitsunobu Reaction
For cases where inversion of stereochemistry is desired or for particularly challenging substrates, the Mitsunobu reaction offers a reliable alternative.[8][9] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by a carboxylic acid.[8][10] For hindered alcohols, using a more acidic pronucleophile like 4-nitrobenzoic acid can significantly improve yields.[11]
Causality: The reaction proceeds through the formation of an alkoxyphosphonium salt, which renders the hydroxyl group an excellent leaving group. The carboxylate then displaces it via an SN2 mechanism, resulting in an inversion of configuration at the carbon center.[9][10]
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu esterification of PMP-ol.
Table 1: Comparison of Esterification Methods for PMP-ol
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Steglich | DCC/EDC, DMAP | Mild, Room Temp | High yields for hindered substrates, neutral conditions.[5][12] | Stoichiometric byproducts (DCU), potential for racemization.[6] |
| Mitsunobu | PPh₃, DEAD/DIAD | Mild, 0 °C to RT | Effective for very hindered alcohols,[11] results in stereochemical inversion.[8][9] | Stoichiometric phosphine oxide and hydrazine byproducts, requires careful purification. |
| Acyl Halides | Acyl Chloride, Hindered Base | 0 °C to RT | Highly reactive acylating agent. | Often too reactive, leading to side products; requires a non-nucleophilic base (e.g., 2,6-lutidine). |
Issue 2: Difficulty in Ether Synthesis (Williamson Ether Synthesis)
Question: I am trying to synthesize an ether from PMP-ol using a standard Williamson synthesis (e.g., NaH followed by an alkyl halide), but the reaction is not working. What are the limiting factors?
Answer:
The standard Williamson ether synthesis faces two major challenges with PMP-ol:
-
Deprotonation: While the alcohol can be deprotonated to form the corresponding alkoxide, the resulting nucleophile is extremely bulky.[13]
-
SN2 Reaction: The sterically hindered alkoxide struggles to participate in an SN2 reaction. Furthermore, if the alkyl halide is secondary or tertiary, the strongly basic PMP-alkoxide will favor elimination (E2) over substitution, leading to alkene byproducts.[14]
Method A: Reductive Etherification
A more effective modern approach is reductive etherification. This one-pot method couples the alcohol with an aldehyde or ketone in the presence of a reducing agent. Recent metal-free methods using reagents like chlorodimethylsilane (CDMS) and a thiourea catalyst have proven effective for synthesizing hindered ethers.[14]
Causality: The aldehyde or ketone is activated by the catalyst system to form an oxocarbenium intermediate, which is then trapped by the PMP-ol. A subsequent hydride transfer from the silane completes the ether formation. This pathway bypasses the need for a sterically demanding SN2 displacement.[14]
Logical Flow: Reductive Etherification
Caption: Key steps in the reductive etherification of PMP-ol.
Issue 3: Challenges in Oxidation to the Ketone (PMP-one)
Question: I need to oxidize PMP-ol to the corresponding ketone, 1,2,2,6,6-pentamethyl-4-piperidone. Standard oxidation methods are sluggish or failing. What is a reliable method?
Answer:
Oxidizing the sterically hindered secondary alcohol of PMP-ol can be challenging. Many common oxidizing agents (e.g., chromic acid-based reagents) may require harsh conditions that are incompatible with the amine functionality or lead to side reactions.
A highly effective and widely used method for oxidizing hindered secondary alcohols, particularly in the context of piperidine derivatives, is the TEMPO-catalyzed oxidation .[15] TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxyl radical that acts as a catalyst in the presence of a stoichiometric co-oxidant.[15][16]
Causality: The active oxidant is the N-oxoammonium salt, which is generated in situ from TEMPO by the co-oxidant (e.g., sodium hypochlorite). This species is a powerful but selective oxidant that can access the hindered hydroxyl group to form the ketone, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized in the catalytic cycle.[16] Studies on related TEMPO derivatives show that oxidation at the C4 position is a known pathway.[17][18][19]
-
Setup: Dissolve PMP-ol (1.0 eq) and TEMPO (0.01-0.05 eq) in a biphasic solvent system, such as DCM and water.
-
Co-oxidant: Add a solution of sodium hypochlorite (NaOCl, household bleach, ~1.2 eq) containing sodium bicarbonate (to maintain pH ~9) dropwise at 0 °C.
-
Reaction: Stir the reaction vigorously at 0 °C. The reaction is often rapid and can be monitored by the disappearance of the starting material on TLC.
-
Quench: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling this compound? A1: PMP-ol is classified as harmful if swallowed and can cause severe skin burns and eye damage.[20][21] Always handle this chemical in a well-ventilated area, preferably a fume hood.[22] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[21][22][23] Ensure an emergency eyewash station and safety shower are accessible.
Q2: What is the best way to deprotonate the hydroxyl group of PMP-ol to form the alkoxide? A2: Strong, non-nucleophilic bases are required. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, generating hydrogen gas as the only byproduct.[13][24] The reaction is typically performed in an anhydrous aprotic solvent like THF or DMF. Due to the steric bulk, the resulting alkoxide is a strong base but a poor nucleophile.
Q3: Can PMP-ol be used as a precursor for TEMPO-like radical scavengers? A3: Yes, PMP-ol is a key precursor for Hindered Amine Light Stabilizers (HALS).[1] The mechanism of HALS involves oxidation of the piperidine nitrogen to form a stable nitroxyl radical, analogous to TEMPO. This radical species is responsible for scavenging harmful free radicals that cause polymer degradation.[19] The synthesis typically involves oxidation of the N-H precursor, but the N-methyl group in PMP-ol makes it a direct precursor for certain N-methylated HALS derivatives.
Q4: Are there any specific solvents to avoid when working with PMP-ol? A4: While PMP-ol is generally stable, avoid using protic solvents if you intend to generate the alkoxide, as the solvent will be deprotonated first. In strongly acidic conditions, particularly with acids whose conjugate bases are good nucleophiles (e.g., HCl, HBr), there is a risk of substitution reactions or elimination, although this is less favorable than with less hindered alcohols.
References
- 1. This compound|CAS 2403-89-6 [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. TEMPO [organic-chemistry.org]
- 16. TEMPO - Wikipedia [en.wikipedia.org]
- 17. Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. 4-Piperidinol, 1,2,2,6,6-pentamethyl- | C10H21NO | CID 75472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. youtube.com [youtube.com]
Technical Support Center: Preventing Degradation of HALS During Polymer Processing
Welcome to the technical support center for Hindered Amine Light Stabilizers (HALS). This guide is designed for researchers, scientists, and professionals in polymer and material science. It provides in-depth, experience-based answers to common challenges encountered when using HALS, focusing specifically on preventing their degradation during the critical polymer processing stage. Our goal is to move beyond simple instructions and explain the underlying chemistry and physics, enabling you to build self-validating and robust experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions about HALS stability during processing.
Q1: What are the primary causes of HALS degradation during polymer processing?
A1: HALS are designed for long-term stability, but the high-temperature, high-shear environment of polymer processing can initiate their degradation. The primary causes are:
-
Thermal Degradation: While HALS offer some thermal stability, they are less effective than traditional phenolic antioxidants at the high temperatures (often >200°C) used in processes like injection molding and extrusion.[1] Excessive heat can lead to the cleavage of ester bonds within the HALS molecule and the scission of C-N bonds in the core piperidine ring.
-
Antagonistic Interactions with Acidic Additives: This is a critical and often overlooked failure mode. HALS are basic compounds. If they are processed in the presence of acidic additives—such as certain halogenated flame retardants, some fillers, or even acidic residues from polymerization catalysts—they can form salts.[2][3] This salt formation deactivates the HALS, preventing it from participating in its protective radical-scavenging cycle.[2]
-
Oxidative Degradation: Although HALS are excellent radical scavengers, an overwhelming concentration of free radicals, generated by excessive heat or shear in the polymer melt, can consume the active nitroxyl radicals faster than they can be regenerated. This is why HALS are often used synergistically with primary antioxidants.[4][5]
Q2: How can I determine if my HALS has degraded during processing?
A2: Confirming HALS degradation requires analytical characterization. The most direct method is to quantify the concentration of the active HALS compound in the polymer before and after processing. A significant drop in concentration indicates degradation or loss.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying HALS.[6][7] Methods often use a C8 or C18 column with a basic mobile phase (e.g., adjusted to pH 11 with ammonia or n-hexylamine) to ensure the HALS elute properly.[6][7] Detection can be achieved with UV, Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[6][8]
-
Alternative Technique: For rapid identification (but not precise quantification) of the HALS type, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful tool. It can distinguish between very similar HALS structures by their unique pyrolysis products.[6][8]
Q3: Which type of HALS is more stable at high processing temperatures: monomeric, oligomeric, or N-OR HALS?
A3: As a general rule, oligomeric (polymeric) HALS exhibit higher thermal stability and lower volatility compared to their low molecular weight, monomeric counterparts.[9][10] Their larger size reduces the risk of migration and extraction from the polymer matrix during and after processing.[10]
N-OR HALS (where the piperidine nitrogen is substituted with an alkoxy group) are considered non-basic. This makes them significantly more resistant to antagonistic interactions with acidic additives, a major advantage in complex formulations.[11] Some N-OR HALS have also been shown to contribute to flame retardancy, adding multifunctional utility.[12][13]
Q4: Can I use HALS in combination with flame retardants or acidic fillers?
A4: Extreme caution is advised.
-
Flame Retardants (FRs): Halogenated flame retardants, particularly those that can release acidic species (like HCl or HBr) upon heating, are known to be antagonistic with traditional HALS.[1][14] If a halogenated FR is necessary, a non-basic N-OR HALS is the preferred choice. Phosphorus-based flame retardants can also have acidic characteristics.
-
Fillers: Some fillers, like certain types of clay or minerals, can have acidic sites on their surface. These can interact with and deactivate basic HALS. Surface-treated or neutral fillers are recommended.
-
Pigments: While less common, some pigments can have acidic surface treatments that may interact with HALS.[9][11]
When in doubt, it is crucial to either use a non-basic HALS or conduct a pre-screening experiment to test for compatibility (see Protocol 2).
Section 2: Troubleshooting Guide
This section provides a problem-solving framework for specific issues you might encounter.
Problem: Final product shows poor UV stability (e.g., premature cracking, color fading) despite correct HALS dosage.
This is the most common field failure and almost always points to a loss of HALS activity during the compounding or molding stage.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for HALS degradation.
Deep Dive & Corrective Actions
-
Investigating Thermal Degradation:
-
Causality: Every polymer has a specific processing window. Exceeding the recommended temperature range dramatically accelerates all chemical degradation reactions, including those affecting additives.[15][16] The combination of high heat and mechanical shear from the extruder screw provides the energy needed to break chemical bonds within the HALS molecule.[17]
-
Action: Review the technical data sheet (TDS) for your specific polymer and HALS. Cross-reference the recommended melt processing temperature with your machine settings. If they are too high, reduce the temperature in increments of 5-10°C. Also, consider increasing screw speed to reduce the material's residence time in the hot barrel, but be mindful of increasing shear. A synergistic primary antioxidant (e.g., a hindered phenol) is highly recommended to protect the polymer and HALS during processing.[4]
-
-
Investigating Antagonistic Interactions:
-
Causality: The basicity of traditional HALS comes from the amine group in the piperidine ring. Acidic compounds can protonate this amine, forming an ammonium salt.[2][3] This salt is inactive as a light stabilizer because the nitrogen's lone pair of electrons is no longer available to participate in the radical-scavenging Denisov Cycle.[2][18] This is a stoichiometric reaction; one molecule of acid can permanently deactivate one HALS functional group.
-
Action: Scrutinize your formulation for any potentially acidic components. If an acidic additive is essential, the most robust solution is to switch to a non-basic N-OR HALS, which is immune to this deactivation mechanism.
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for quantifying HALS and screening for incompatibilities.
Protocol 1: Quantification of Active HALS Content Post-Processing via HPLC
This protocol allows you to measure the amount of HALS remaining in your polymer after it has been processed.
Objective: To determine the percentage of HALS lost or degraded during compounding/molding.
Methodology:
-
Sample Preparation: a. Accurately weigh ~1 gram of the processed polymer (pellets or a piece of the final part). b. Dissolve the polymer in a suitable solvent (e.g., Toluene, Xylene) at an elevated temperature. This may require refluxing. c. Once dissolved, cool the solution slightly and add a non-solvent (e.g., acetone, methanol) to precipitate the polymer base resin.[7] d. Filter the solution to separate the precipitated polymer from the solvent containing the additives. e. Evaporate the solvent to dryness and re-dissolve the residue in a known, precise volume of the HPLC mobile phase.
-
HPLC Analysis: a. Column: C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size (or similar). b. Mobile Phase: An isocratic or gradient system. A common starting point is a mixture of acetonitrile and water with a basic modifier. For example, 90:10 Acetonitrile:Water containing 0.1% n-hexylamine or ammonia to ensure a high pH (~11).[6][7] c. Flow Rate: 0.3 mL/min. d. Injection Volume: 5 µL. e. Detector: UV (if HALS has a chromophore), ELSD, or MS for universal detection.[19]
-
Quantification: a. Prepare a calibration curve using standards of the pure, unprocessed HALS at known concentrations. b. Run the extracted sample and quantify the HALS concentration by comparing its peak area to the calibration curve. c. Calculate the percentage of HALS remaining relative to the initial dosage.
Protocol 2: Screening for Antagonistic Interactions
This is a simplified experiment to quickly assess the compatibility of your HALS with another additive.
Objective: To determine if a specific additive (e.g., a flame retardant) deactivates the HALS.
Methodology:
-
Melt Blending: a. In a small-scale melt blender (e.g., a Brabender or similar micro-compounder), prepare two formulations: i. Control: Polymer + HALS (at target dosage). ii. Test: Polymer + HALS + Test Additive (e.g., FR) (at target dosages). b. Process both formulations under identical, realistic conditions (temperature, time, RPM).
-
Sample Preparation & Analysis: a. Take samples from both the Control and Test batches. b. Extract the HALS from both samples using the procedure described in Protocol 1. c. Analyze both extracts via HPLC.
-
Interpretation: a. Compare the HALS concentration in the Test sample to the Control sample. b. A significantly lower HALS concentration in the Test sample indicates a destructive antagonistic interaction. If the concentration is similar, the additives are likely compatible under those processing conditions.
Section 4: Data & Diagrams
The HALS Protective Mechanism (Denisov Cycle)
Hindered Amine Light Stabilizers function by scavenging free radicals that are the primary cause of polymer degradation. This is a regenerative process known as the Denisov Cycle, which allows a single HALS molecule to neutralize many radicals, providing long-term protection.[1][18]
Caption: Simplified diagram of the HALS regenerative Denisov Cycle.
Table 1: HALS Compatibility with Common Additive Classes
This table provides general compatibility guidelines. Always verify with the specific additive's TDS or through experimentation.
| Additive Class | Traditional HALS (Basic) | N-OR HALS (Non-Basic) | Rationale for Concern |
| Primary Antioxidants | Synergistic | Synergistic | Generally compatible and recommended for process stability. |
| Phosphite Antioxidants | Generally Compatible | Compatible | Some phosphites can hydrolyze to form phosphoric acid. |
| Halogenated FRs | High Risk (Antagonistic) | Compatible | Potential for acidic byproduct formation (HCl, HBr) at high temps.[1] |
| Intumescent FRs | Caution | Generally Compatible | Often contain acidic components like ammonium polyphosphate. |
| Mineral Fillers (Talc, Clay) | Caution | Compatible | Untreated mineral surfaces can be acidic.[11] |
| Carbon Black | Generally Compatible | Compatible | Some grades can have acidic surface groups. |
| Titanium Dioxide (TiO2) | Generally Compatible | Compatible | Rutile grade is preferred over anatase, which is more photoactive. |
References
- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 5. Antioxidant - Wikipedia [en.wikipedia.org]
- 6. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of hindered amine light stabilizers in plastic materials by high performance liquid chromatography and mass spectrometric detection using electrospray ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. 3vsigmausa.com [3vsigmausa.com]
- 10. researchgate.net [researchgate.net]
- 11. paint.org [paint.org]
- 12. US9783655B2 - NOR-HALS compounds as flame retardants - Google Patents [patents.google.com]
- 13. EP1462481B1 - Use of NOR-HALS compounds as flame retardants in polymer compositions - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. welltchemicals.com [welltchemicals.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Strategies for Improving the Solubility of 1,2,2,6,6-Pentamethylpiperidin-4-ol in Reaction Media
Welcome to the technical support center for 1,2,2,6,6-Pentamethylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during its use in various reaction media. As a sterically hindered amine and a key building block for Hindered Amine Light Stabilizers (HALS), its effective dissolution is critical for reaction efficiency and product purity.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific solubility issues.
Understanding the Solubility Profile of this compound
This compound (CAS No. 2403-89-6) is a white to light yellow crystalline solid with a melting point of 72-76 °C.[2][3] Its structure, featuring a polar hydroxyl group and a basic tertiary amine within a bulky, lipophilic pentamethylpiperidine ring, results in a nuanced solubility profile.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁NO | [3][5] |
| Molecular Weight | 171.28 g/mol | [4][5] |
| Melting Point | 72-76 °C | [3] |
| Water Solubility | 4.8 g/100 mL (at 20 °C) | [3][6] |
| Qualitative Solubility in Organic Solvents | ||
| Alcohols (Ethanol, Methanol) | Soluble | [7] |
| Ketones (Acetone) | Soluble | [7] |
| Aromatic Hydrocarbons (Toluene) | Likely Soluble | Inferred from[8] |
| Polar Aprotic (DMF, DMSO) | Likely Soluble | Inferred from[8] |
| Ethers (THF) | Likely Soluble | General observation |
| Nonpolar Alkanes (Hexane) | Limited Solubility | Inferred from[8] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My this compound is not dissolving in my nonpolar reaction solvent (e.g., Toluene, Hexane). What are my options?
This is a common issue arising from the "like dissolves like" principle. The polar alcohol and amine functional groups of this compound limit its solubility in nonpolar, aprotic solvents.
Causality: The energy required to break the crystal lattice of the solid and disrupt the intermolecular forces of the nonpolar solvent is not sufficiently compensated by the weak solute-solvent interactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility in nonpolar solvents.
Actionable Protocols:
1. Co-solvent Addition: The use of a co-solvent, a substance added in small amounts to a primary solvent to increase solubility, is a primary strategy.[9][10] Co-solvents work by reducing the overall polarity difference between the solute and the solvent system.[][12]
-
Protocol for Co-solvent Screening:
-
In a vial, suspend a known amount of this compound in your primary nonpolar solvent (e.g., 10 mL of toluene).
-
Incrementally add a polar aprotic co-solvent such as Tetrahydrofuran (THF) or 1,4-Dioxane in 0.5 mL portions.
-
After each addition, stir vigorously for 5-10 minutes. Gentle warming (e.g., to 40-50 °C) can be applied, but ensure the temperature is well below the boiling point of the co-solvent and suitable for your reaction's stability.
-
Observe for complete dissolution. Record the volume of co-solvent required.
-
Expert Insight: Start with the minimum amount of co-solvent necessary. Excess co-solvent can alter the reaction kinetics or lead to side reactions. Always run a small-scale test reaction to ensure the co-solvent system does not negatively impact your desired chemical transformation.
-
FAQ 2: I am running a reaction in a polar aprotic solvent (e.g., Acetonitrile, DMF), but the solubility is still limited, especially at higher concentrations. How can I improve this?
While this compound is generally soluble in these solvents, high concentrations can lead to saturation.
Causality: Even in polar aprotic solvents, the bulky, nonpolar pentamethylpiperidine structure can limit extensive solvation at high solute concentrations.
Troubleshooting Strategies:
-
Temperature Adjustment: Gently heating the reaction mixture can often increase the solubility limit. However, be mindful of the thermal stability of your reactants and the potential for increased side product formation at elevated temperatures.
-
Alternative Polar Aprotic Solvents: If your reaction is compatible, consider switching to a solvent with a higher solubilizing power for hindered amines, such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . The analog 1,2,2,6,6-pentamethylpiperidine is known to be soluble in DMF.[8]
FAQ 3: Can I use pH adjustment to improve the solubility of this compound in my reaction?
Yes, this can be a powerful technique, particularly in systems with a protic component or for facilitating dissolution before adding to an aprotic reaction medium.
Causality: this compound is a tertiary amine and thus basic. Protonation of the amine nitrogen with an acid will form a piperidinium salt. This salt form is an ionic species with significantly higher polarity and, consequently, enhanced solubility in polar solvents.[13][14]
Caption: The reversible formation of a soluble salt via pH adjustment.
Actionable Protocols:
1. In-situ Salt Formation for Protic Media:
-
If your reaction medium is protic (e.g., an alcohol) and can tolerate an acidic environment, you can add a stoichiometric amount of a suitable acid.
-
Protocol:
-
Suspend this compound in the reaction solvent.
-
Slowly add one equivalent of an acid (e.g., acetic acid, or a dilute solution of HCl in an alcohol like isopropanol) while stirring.
-
Continue stirring until the solid dissolves completely.
-
Trustworthiness Check: Be aware that the resulting salt will be the active species. This may alter its nucleophilicity or basicity compared to the free amine. Also, the counter-ion of the acid is now present in your reaction mixture. Assess the compatibility of the acid and its conjugate base with your desired reaction.
-
2. Pre-formation and Neutralization (for Aprotic Media):
-
This method is useful if your primary reaction solvent is aprotic and sensitive to acids, but a transient pH change is tolerable.
-
Protocol:
-
In a separate flask, dissolve the this compound in a minimal amount of a polar co-solvent (e.g., isopropanol) with the aid of one equivalent of a volatile acid (e.g., acetic acid).
-
Add this solution to your main reaction vessel.
-
Add one equivalent of a non-nucleophilic organic base (e.g., triethylamine) to neutralize the acid and regenerate the free amine in a now-homogeneous solution.
-
Expert Insight: This technique introduces a salt byproduct (e.g., triethylammonium acetate) into your reaction. Ensure this salt does not interfere with your chemistry or complicate purification.
-
Advanced Troubleshooting: Experimental Determination of Solubility
When precise solubility data is required for your specific solvent system and temperature, an experimental determination is the most reliable approach.
Caption: General workflow for experimental solubility determination.
Protocol: Isothermal Saturation Method (Gravimetric) [15]
This protocol provides a straightforward method to determine solubility.
-
Preparation: To a series of vials, add a pre-weighed excess amount of this compound (ensure solid will remain undissolved).
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired reaction solvent or co-solvent mixture to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: Remove the vials and allow them to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette fitted with a filter tip to avoid transferring any solid particles.
-
Quantification:
-
Transfer the aliquot to a pre-weighed, dry vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.
-
Once the residue is completely dry and at constant weight, re-weigh the vial.
-
-
Calculation: The difference in weight gives the mass of dissolved solid in the sampled volume. Calculate the solubility in g/L or other desired units.
By systematically applying these troubleshooting steps and, when necessary, experimentally determining solubility in your unique systems, you can effectively overcome the challenges associated with dissolving this compound, leading to more robust and reproducible experimental outcomes.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chembk.com [chembk.com]
- 3. 1,2,2,6,6-Pentamethyl-4-piperidinol | CAS#:2403-89-6 | Chemsrc [chemsrc.com]
- 4. 4-Piperidinol, 1,2,2,6,6-pentamethyl- | C10H21NO | CID 75472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,2,6,6-Pentamethyl-4-piperidinol ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. This compound | Properties, Uses, Safety, Supplier in China [pipzine-chem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. journal.appconnect.in [journal.appconnect.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-ol
Welcome to the technical support center for the synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP). This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. PMP is a critical intermediate in the production of high-performance Hindered Amine Light Stabilizers (HALS) and other complex organic molecules.[1] Scaling up its synthesis, while seemingly straightforward, presents unique challenges that require careful consideration of reaction kinetics, thermodynamics, and safety.
This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, helping you anticipate problems, troubleshoot effectively, and ensure a safe, efficient, and reproducible scale-up.
Section 1: Troubleshooting Guide
This section addresses specific issues that are commonly encountered during the scale-up of PMP synthesis. The primary and most industrially viable route discussed is the N-methylation of 2,2,6,6-tetramethylpiperidin-4-ol (TAMP) via the Eschweiler-Clarke reaction.[2][3][4]
Question: My reaction yield is significantly lower than the literature values (reported as high as 97.9%) upon scale-up. What are the likely causes?
Answer: A drop in yield during scale-up is a frequent challenge, often stemming from a combination of factors that are less pronounced at the lab scale.
-
Cause 1: Inefficient Heat Transfer. The Eschweiler-Clarke reaction is exothermic. In a large reactor, inefficient heat dissipation can lead to localized "hot spots." These can cause thermal degradation of the reactants or products and promote side reactions, thereby reducing the yield.
-
Solution 1: Ensure your reactor is equipped with an adequate cooling system (e.g., a jacketed vessel with a circulating coolant). Reagents, particularly the formaldehyde/formic acid mixture, should be added portion-wise or via a controlled-rate addition pump to manage the exotherm. Monitor the internal temperature continuously.
-
Cause 2: Improper Stoichiometry and Mixing. On a larger scale, ensuring homogenous mixing of the reactants is more difficult. If the methylating agents (formaldehyde and formic acid) are not evenly dispersed, localized areas of sub-optimal stoichiometry will exist, leading to incomplete conversion of the starting material, 2,2,6,6-tetramethylpiperidin-4-ol.[2]
-
Solution 2: Use an appropriately sized and shaped impeller for your reactor to ensure vigorous and efficient stirring. The molar ratio of reactants is a critical parameter; an optimized ratio for the Eschweiler-Clarke reaction is typically n(TAMP) : n(paraformaldehyde) : n(formic acid) = 1 : 1.05 : 1.05.[2] A slight excess of the methylating agents helps drive the reaction to completion.
-
Cause 3: Sub-optimal Reaction Time or Temperature. While higher temperatures can increase reaction rates, they can also promote impurity formation. Conversely, a temperature that is too low or a reaction time that is too short will result in incomplete conversion.
-
Solution 3: A proven optimal condition is a reaction temperature of 80°C for 2.5 hours.[2] It is crucial to maintain this temperature consistently throughout the reaction mass. Consider conducting a simple time-course study on a small scale to confirm the optimal reaction time for your specific setup before proceeding with the full-scale run.
Question: I'm observing significant amounts of unreacted 2,2,6,6-tetramethylpiperidin-4-ol in my crude product. How can I drive the reaction to completion?
Answer: Detecting the starting material post-reaction points directly to incomplete N-methylation. This is often a kinetic or stoichiometric issue.
-
Causality: The Eschweiler-Clarke reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid. If either the formation of the iminium ion (from TAMP and formaldehyde) or its subsequent reduction is slow or incomplete, the starting material will remain.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the formaldehyde solution has not degraded (polymerized to paraformaldehyde) and that the formic acid is of appropriate concentration (e.g., 88%).[2]
-
Molar Excess of Methylating Agent: As previously mentioned, using a slight molar excess (at least 20%) of formaldehyde is recommended to push the equilibrium towards the formation of the intermediate hydroxymethylation product and subsequently the iminium ion.[4]
-
pH and Formic Acid Role: Formic acid serves a dual role as both a pH catalyst and the hydride donor for the reduction step. Ensure a stoichiometric amount is used relative to the TAMP.[4]
-
Reaction Monitoring: Do not rely solely on time. On a large scale, it is wise to monitor the reaction's progress. A simple method is to take small aliquots, work them up, and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.
-
Question: The final product is difficult to purify by distillation and has a yellowish tint. What impurities are likely present and how can I remove them?
Answer: A yellowish tint and purification difficulties often indicate the presence of high-boiling point byproducts or degradation products.
-
Likely Impurities: Side reactions involving formaldehyde can create polymeric or resinous materials, especially if the reaction temperature was not well-controlled. Over-methylation is generally not an issue in this specific structure, but other side reactions can occur.
-
Purification Strategy:
-
Efficient Work-up: After the reaction, the mixture should be cooled and made basic with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[3][5] This neutralizes the formic acid and allows for effective extraction of the amine product into an organic solvent like diethyl ether.
-
Aqueous Wash: Washing the organic extract with water or brine can help remove residual salts and water-soluble impurities.
-
Vacuum Distillation: Standard atmospheric distillation may require temperatures high enough to cause product decomposition. The boiling point of PMP is approximately 238°C.[1] It is highly recommended to perform the final purification by vacuum distillation to lower the required temperature.
-
Alternative Purification: For very high purity material, sublimation can be an effective technique for PMP, which is a white crystalline solid at room temperature (Melting Point: 72-76 °C).[1][3] This method is excellent for removing non-volatile impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety protocols to implement when scaling up the synthesis of PMP?
A1: Safety must be the highest priority. The reagents used in this synthesis present significant hazards that are amplified at scale.[6][7]
-
Chemical Hazards:
-
Formaldehyde: A known carcinogen and sensitizer. Handle only in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE).[3]
-
Formic Acid: Corrosive and causes severe skin burns and eye damage.[8]
-
This compound (PMP): Harmful if swallowed and causes severe skin burns and eye damage.[6][8]
-
-
Mandatory PPE: Wear tightly fitting safety goggles, a face shield, chemical-resistant gloves (inspect before use), and a flame-retardant lab coat.[6][7]
-
Engineering Controls: Use a closed or well-ventilated system to avoid inhaling vapors. Ensure that safety showers and eyewash stations are immediately accessible.[8]
-
Thermal Hazard: The reaction can be exothermic. Never add all reagents at once. Use controlled addition and have a cooling system ready.
-
Spill & Disposal: Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) available. All waste must be disposed of according to local, regional, and national hazardous waste regulations.[9]
Q2: Are there alternative synthesis routes that avoid formaldehyde and formic acid?
A2: Yes, alternative routes exist, though they may present different challenges in terms of cost, scalability, and reagent toxicity.
-
Route 1: Reductive Amination of 1,2,2,6,6-pentamethyl-4-piperidone. The precursor ketone can be synthesized and then reduced to the target alcohol (PMP).[1] The ketone itself can be prepared from 2,2,6,6-tetramethyl piperidone using a methylating agent like dimethyl sulfate, which is highly toxic and must be handled with extreme caution.[10]
-
Route 2: Ring formation from acyclic precursors. One established method involves the reaction of phorone (an α,β-unsaturated ketone) with methylamine to form the piperidone ring, which is then reduced.[1] This route builds the core structure from simpler starting materials but involves multiple steps.
The Eschweiler-Clarke method remains the most common due to its high efficiency, atom economy, and the use of relatively inexpensive bulk reagents.[2]
Q3: How can I reliably monitor the reaction and determine its endpoint?
A3: Visual inspection is unreliable. Quantitative methods are necessary for a robust and reproducible process.
-
Gas Chromatography (GC): This is an excellent method. A small, quenched, and worked-up sample can be analyzed to measure the relative percentage of starting material (TAMP) and product (PMP). The reaction is considered complete when the TAMP peak is no longer detectable or falls below a pre-defined threshold (e.g., <1%).
-
Thin Layer Chromatography (TLC): A faster, more qualitative method suitable for quick in-process checks. You can easily visualize the disappearance of the starting material spot and the appearance of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the appearance of the N-methyl singlet signal (around 2.22 ppm in CDCl₃) and the disappearance of the N-H proton of the starting material.[5]
Section 3: Optimized Protocol and Data
Step-by-Step Experimental Protocol (Eschweiler-Clarke Route)
This protocol is a synthesized example based on literature procedures for scaling up.[2][3][5] All operations must be conducted in a well-ventilated fume hood with appropriate PPE.
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel.
-
Charging Reagents: To the reactor, add 2,2,6,6-tetramethylpiperidin-4-ol (1.0 mol).
-
Reagent Preparation: In a separate vessel, carefully mix paraformaldehyde (1.05 mol) and 88% formic acid (1.05 mol). Caution: This mixture can be reactive.
-
Reaction: Begin vigorous stirring of the TAMP and start heating the reactor to 75-80°C. Once the temperature is stable, begin the slow, dropwise addition of the formaldehyde/formic acid mixture via the addition funnel. Monitor the internal temperature closely to ensure the exotherm does not raise the temperature above 85°C.
-
Reaction Hold: After the addition is complete, maintain the reaction mixture at 80°C for 2.5-3 hours. Monitor the reaction for completion using your chosen analytical method (e.g., GC).
-
Work-up - Quenching: Once complete, cool the reaction mixture to room temperature. Slowly and carefully add a 50% aqueous solution of NaOH or KOH until the pH is strongly basic (pH > 12). Caution: This neutralization is also exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, toluene) three times.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by vacuum distillation to yield pure this compound as a white crystalline solid.
Data Summary: Reaction Condition Optimization
| Parameter | Condition A | Condition B | Optimized Condition[2] | Rationale |
| Molar Ratio (TAMP:CH₂O:HCOOH) | 1 : 1 : 1 | 1 : 1.2 : 1.2 | 1 : 1.05 : 1.05 | A slight excess of methylating agent drives the reaction to completion without significant waste. |
| Temperature | 60 °C | 100 °C | 80 °C | Balances reaction rate with minimizing thermal degradation and side-product formation. |
| Time | 5 h | 1.5 h | 2.5 h | Sufficient time for complete conversion at the optimal temperature. |
| Solvent | None | Toluene | Water (from reagents) | Using water as the solvent from the aqueous reagents is efficient and environmentally benign.[2][4] |
| Yield | Moderate | High (with impurities) | >97% | Optimized conditions lead to high yield and purity. |
Section 4: Visualizations
General Synthesis Workflow
Caption: High-level workflow for the synthesis of PMP.
Eschweiler-Clarke Reaction Mechanism
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
References
- 1. This compound|CAS 2403-89-6 [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.at [fishersci.at]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,2,2,6,6-Pentamethyl-4-piperidone (PMP)
Welcome to the technical support center for the synthesis of 1,2,2,6,6-pentamethyl-4-piperidone (PMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to help you minimize byproducts and optimize your synthesis.
Introduction
1,2,2,6,6-Pentamethyl-4-piperidone (PMP) is a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS) and various pharmacologically important molecules. Achieving high purity and yield is critical for its successful application. This guide will focus on the prevalent synthetic routes, the common byproducts encountered, and strategies to mitigate their formation.
Two primary synthetic strategies are commonly employed for the synthesis of PMP:
-
Direct Synthesis: A one-step reaction involving acetone and methylamine.
-
Two-Step Synthesis: A more common and often higher-yielding approach involving the initial synthesis of 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine, TAA) from acetone and ammonia, followed by N-methylation of the TAA intermediate.
This guide will provide detailed troubleshooting for both approaches, with a particular focus on the more controlled and higher-yielding two-step synthesis.
Troubleshooting Guide
Issue 1: Low Yield and/or High Impurity Profile in the Direct Synthesis of PMP from Acetone and Methylamine
Question: My direct synthesis of PMP from acetone and methylamine is resulting in a low yield (~70%) and a complex mixture of high molecular weight byproducts that are difficult to remove. How can I improve this?
Answer:
The direct synthesis of PMP is an attractive, atom-economical route, but it is often plagued by the formation of complex side products. A Chinese patent reports yields of around 70%, but notes the formation of large molecular weight impurities that complicate purification and hinder industrial-scale production.[1]
Causality and Mitigation Strategies:
-
Uncontrolled Condensation Reactions: The reaction of acetone with a primary amine like methylamine can lead to a cascade of condensation and self-condensation reactions. This is likely the source of the high molecular weight byproducts mentioned in the literature.
-
Troubleshooting:
-
Temperature Control: Maintain a consistent and optimized reaction temperature. A patent suggests reaction temperatures between 40°C and 100°C.[2] Lower temperatures may slow down the reaction but can also suppress the formation of complex byproducts. Experiment with a temperature gradient to find the optimal balance.
-
Catalyst Choice: The choice of catalyst is crucial. The aforementioned patent utilizes a sulfonic acid-functionalized SBA-15 catalyst.[2] The acidic sites on the catalyst facilitate the desired cyclization while potentially minimizing side reactions. Ensure your catalyst is of high quality and used in the recommended loading.
-
Stoichiometry: Carefully control the molar ratio of acetone to methylamine. An excess of one reactant can drive the reaction towards unwanted side products.
-
-
-
Purification Challenges: The "large molecular impurities" are likely a mixture of oligomeric and polymeric structures.
-
Troubleshooting:
-
Extraction and Washing: After quenching the reaction with a base (e.g., potassium hydroxide), a thorough workup is essential.[2] Multiple extractions with a suitable organic solvent, followed by washing with brine, can help remove some of the more polar impurities.
-
Distillation: Vacuum distillation is the primary method for purifying the crude product. Due to the high boiling point of PMP (230-231 °C), a good vacuum is essential to prevent thermal degradation. A fractional distillation setup may be necessary to separate PMP from close-boiling impurities.
-
Chromatography: If distillation fails to provide the desired purity, column chromatography may be necessary, although this is less practical for large-scale synthesis.
-
-
Issue 2: Byproduct Formation in the Synthesis of the Intermediate 2,2,6,6-Tetramethyl-4-piperidone (TAA)
The synthesis of TAA from acetone and ammonia is a critical first step in the two-step synthesis of PMP. Minimizing byproducts here is essential for a clean final product.
Question: My TAA synthesis is contaminated with significant amounts of acyclic and other cyclic byproducts. How can I improve the selectivity towards TAA?
Answer:
The synthesis of TAA is a complex equilibrium-driven process involving multiple condensation and cyclization steps. The primary byproducts include:
-
Acyclic Condensation Products: Diacetone alcohol, diacetone amine, mesityl oxide, and phorone.
-
Alternative Cyclic Products: Acetonine and 2,2,4,6-tetramethyl-2,3-dihydropyridine (TMDH pyridine).
Causality and Mitigation Strategies:
| Parameter | Causality of Byproduct Formation | Troubleshooting and Optimization |
| Reaction Temperature | Elevated temperatures can favor the formation of highly condensed byproducts like phorone and isophorone. | Maintain a moderate reaction temperature, typically between 40-70°C, to favor the formation of TAA.[3] |
| Acetone to Ammonia Molar Ratio | An insufficient excess of acetone can lead to the formation of acetonine. A very high excess can promote the formation of acetone self-condensation products like diacetone alcohol and mesityl oxide. | An optimal molar ratio of acetone to ammonia is crucial. Ratios between 3:1 and 9:1 have been reported to be effective.[3] |
| Catalyst | The type and concentration of the acid catalyst (e.g., ammonium chloride, calcium chloride, acidic resins) significantly influence the reaction pathway. | For continuous processes, cation-exchange resins like NKC-9 have shown good activity and selectivity.[3] In batch processes, ensure the appropriate catalyst and concentration are used. |
| Water Content | Water plays a complex role. While some water is produced during the reaction, a nearly water-free environment can favor the conversion of the intermediate acetonine to TAA. | Consider using anhydrous reagents and reaction conditions if acetonine is a major byproduct. |
| Reaction Time | Insufficient reaction time will result in a higher concentration of early-stage intermediates like diacetone alcohol and diacetone amine. | Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time for maximum TAA formation. |
Issue 3: Byproduct Formation during N-Methylation of TAA to PMP
The second step, the N-methylation of TAA, is crucial for obtaining the final PMP product. The choice of methylating agent can significantly impact the byproduct profile.
Question: I am observing impurities in my PMP after the N-methylation of TAA. What are the likely side reactions and how can I avoid them?
Answer:
Two common methods for N-methylation are the use of dimethyl sulfate and the Eschweiler-Clarke reaction.
Method 1: N-Methylation using Dimethyl Sulfate
This method, when performed under optimized conditions, can achieve very high yields of PMP (>95%).
[4]Potential Byproduct: O-Methylation
While N-methylation is the desired reaction, dimethyl sulfate is a potent alkylating agent and can potentially methylate the enolate of the ketone, leading to the formation of a methyl enol ether byproduct.
Causality and Mitigation Strategies:
-
Base and Solvent: The choice of base and solvent is critical to favor N-methylation over O-methylation. The patented high-yield process uses a strong base like sodium hydroxide or potassium carbonate in a solvent such as acetone, DMF, or DMAC. T[4]he use of an aprotic polar solvent can favor the N-methylation pathway.
-
Temperature Control: The reaction temperature should be carefully controlled, typically between 35-50°C. H[4]igher temperatures could increase the rate of side reactions.
-
Slow Addition of Dimethyl Sulfate: A slow, dropwise addition of dimethyl sulfate to the reaction mixture helps to maintain a low concentration of the methylating agent, which can improve selectivity.
[4]Experimental Protocol for High-Yield N-Methylation of TAA with Dimethyl Sulfate
This protocol is adapted from a patented procedure and should be performed with appropriate safety precautions, as dimethyl sulfate is toxic and carcinogenic.
[4]1. In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 2,2,6,6-tetramethyl-4-piperidone (TAA), a solvent (e.g., acetone), and a base (e.g., sodium hydroxide). 2. Stir the mixture and control the temperature to 35°C. 3. Slowly add dimethyl sulfate dropwise over a period of 2 hours, maintaining the temperature at 35°C. 4. After the addition is complete, continue to stir the reaction mixture at 35°C for an additional 5 hours. 5. Cool the reaction mixture and filter to remove any inorganic salts. 6. Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation to obtain 1,2,2,6,6-pentamethyl-4-piperidone.
Method 2: N-Methylation using the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction utilizes formaldehyde and formic acid to methylate amines. It is known for its inability to form quaternary ammonium salts, which is a significant advantage. H[5][6]owever, yields for the methylation of TAA are reported to be in the range of 50-60%.
[1]Potential Byproducts:
The mechanism of the Eschweiler-Clarke reaction involves the formation of an iminium ion intermediate, which is then reduced by formic acid. W[6]hile over-methylation is not a concern, other side reactions are possible:
-
Formation of N-formyl derivative: If the reduction of the iminium ion is incomplete, an N-formyl derivative of TAA could be formed as a byproduct.
-
Reactions involving the ketone: The acidic conditions of the reaction could potentially promote side reactions at the ketone functionality, although specific byproducts are not well-documented in the literature for this substrate.
Causality and Mitigation Strategies:
-
Excess Reagents: Using an excess of both formaldehyde and formic acid is crucial to drive the reaction to completion and ensure the complete methylation of the amine. *[6] Reaction Temperature: The reaction is typically heated to promote the formation and reduction of the iminium ion. A temperature of around 80-100°C is common. *[6] Workup: After the reaction, the mixture is typically basified to neutralize the formic acid and then extracted with an organic solvent. A thorough washing of the organic layer is necessary to remove any remaining reagents and salts.
Reaction Pathway for Eschweiler-Clarke Methylation of TAA
Caption: Simplified mechanism of the Eschweiler-Clarke reaction for PMP synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify the final 1,2,2,6,6-pentamethyl-4-piperidone product?
A1: The primary methods for purifying PMP are vacuum distillation and recrystallization.
-
Vacuum Distillation: PMP has a high boiling point (230-231°C), so distillation must be performed under high vacuum to prevent thermal decomposition. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.
-
Recrystallization: If distillation does not yield a product of sufficient purity, recrystallization can be employed. While specific solvent systems for PMP are not widely published, general principles suggest using a solvent in which PMP is soluble at high temperatures but sparingly soluble at low temperatures. Given its ketone functionality, solvents like ethanol or a mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexanes, water) could be effective.
[2][7]Q2: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A2: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.
-
GC: Provides excellent separation of volatile components and allows for the quantification of the desired product and byproducts. A GC-MS system can be used for the identification of unknown impurities.
-
NMR (¹H and ¹³C): Provides detailed structural information about the compounds in the reaction mixture, which is invaluable for confirming the structure of the desired product and identifying byproducts.
Q3: Is the direct synthesis of PMP from acetone and methylamine a viable industrial route?
A3: While it appears simpler, the direct synthesis route is challenging to control and often leads to the formation of complex, high-boiling byproducts that are difficult to separate and recycle. T[1]his makes it less economically viable for large-scale industrial production compared to the two-step synthesis, where the intermediate TAA can be purified to a high degree before the final methylation step.
Q4: Are there any green chemistry alternatives for the N-methylation step?
A4: The Eschweiler-Clarke reaction, while having its own drawbacks in terms of atom economy (producing CO₂ as a byproduct), can be considered a greener alternative to using highly toxic and carcinogenic reagents like dimethyl sulfate. R[6]esearch into catalytic methylation reactions using safer methylating agents is an active area of investigation.
References
- 1. Separation of 4-Piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. labcompare.com [labcompare.com]
- 4. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. chemrevlett.com [chemrevlett.com]
Validation & Comparative
Introduction: The Crucial Role of 1,2,2,6,6-Pentamethylpiperidin-4-ol in Polymer Stability
An In-Depth Comparative Guide to the Efficacy of HALS Derived from 1,2,2,6,6-Pentamethylpiperidin-4-ol
In the realm of materials science, the relentless assault of ultraviolet (UV) radiation poses a significant threat to the longevity and performance of polymeric materials. This photodegradation manifests as discoloration, chalking, embrittlement, and a catastrophic loss of mechanical properties.[1][2] To counteract these effects, Hindered Amine Light Stabilizers (HALS) have been established as exceptionally effective additives.[3][4] These compounds function not by absorbing UV radiation, but by scavenging the free radicals produced during the photo-oxidation process.[4]
At the core of many advanced, high-performance HALS is the intermediate compound This compound (CAS: 2403-89-6).[5] This white crystalline powder serves as a fundamental building block, allowing for the synthesis of a diverse range of HALS with tailored properties.[5] Its unique sterically hindered amine structure is the foundation of the regenerative stabilization mechanism that allows HALS to provide durable, long-lasting protection to polymers.[4]
This guide provides a detailed comparison of the efficacy of different HALS derived from this critical precursor, grounded in experimental data and established scientific principles. We will explore the mechanism of action, detail the experimental protocols for performance evaluation, and present a comparative analysis of a novel polymeric HALS against a commercial standard.
Pillar 1: The Mechanistic Underpinning of N-Methylated HALS Efficacy
HALS operate through a complex, cyclic process often referred to as the Denisov Cycle, which allows them to be regenerated rather than consumed during stabilization.[4] For N-methylated HALS, such as those derived from this compound, the mechanism involves an initial dealkylation step. Oxidative species attack the N-alkyl (N-CH₃) group, leading to the formation of the parent secondary amine. This secondary amine is then oxidized to a stable nitroxyl radical, the key active species that traps alkyl and peroxy radicals, thereby interrupting the degradation cascade.[1]
Caption: The regenerative stabilization cycle of N-methylated HALS.
Pillar 2: Self-Validating Experimental Protocols for Efficacy Assessment
To objectively compare the performance of different HALS, a rigorous and self-validating experimental workflow is essential. This involves incorporating the HALS into a polymer matrix, subjecting the material to simulated environmental stress, and quantifying the extent of degradation over time.
Experimental Workflow
The evaluation of a HALS's performance follows a logical progression from sample preparation to accelerated aging and finally to analytical assessment.
Caption: Standard experimental workflow for evaluating HALS performance.
Detailed Methodologies
1. Sample Preparation:
-
Objective: To achieve a homogenous dispersion of the HALS within the polymer matrix.
-
Protocol:
-
Dissolve a base polymer (e.g., 5.0 g of polypropylene) in a suitable solvent (e.g., 50 mL of xylene) by heating and stirring (e.g., at 100°C).[6]
-
Add a precise concentration of the HALS derivative to the polymer solution. For a valid comparison, concentrations should be normalized based on the equivalent piperidine functionality.[6]
-
Maintain heating and stirring until the solvent is completely evaporated.
-
Dry the stabilized polymer in a vacuum oven (e.g., 24 hours at 70°C) to remove any residual solvent.[6]
-
Prepare thin films (for FTIR) or test specimens (for mechanical tests) using a compression press at a specified temperature and pressure (e.g., 190°C, 10 MPa).[6]
-
2. Accelerated Weathering:
-
Objective: To simulate the long-term effects of sunlight and environmental exposure in a condensed timeframe.
-
Protocol:
-
Place the polymer films or specimens in an accelerated weathering chamber (e.g., Atlas UVCON Weather-Ometer).
-
Expose the samples to a defined cycle of UV-A or UV-B radiation, temperature, and humidity that simulates a target end-use environment.
-
Periodically remove samples at set time intervals for analysis.
-
3. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To quantify the extent of photo-oxidation by monitoring the formation of carbonyl groups (C=O), a primary byproduct of polymer degradation.
-
Protocol:
-
Record the FTIR spectrum of each sample removed from the weathering chamber.
-
Calculate the Carbonyl Index (CI) by taking the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to the absorbance of a reference peak that is unaffected by degradation (e.g., a C-H stretching vibration).[7]
-
Plot the Carbonyl Index as a function of exposure time. The induction period is defined as the time at which a rapid increase in the CI occurs, signifying the onset of catastrophic degradation. A longer induction period indicates higher stabilization efficacy.
-
Pillar 3: Comparative Efficacy Data and Analysis
To illustrate the comparative performance, we analyze data from a study that synthesized a novel polymeric N-methylated HALS and evaluated it against a commercial polymeric HALS in a polypropylene (PP) matrix.[1][2][6]
-
Novel HALS: A copolymer of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) and vinyl acetate (VAc). The APP monomer is a direct derivative of this compound.[1][2]
-
Commercial HALS: A benchmark commercial polymeric HALS, referred to as HALS-1.[6]
The key performance metric evaluated was the photo-oxidation induction period, determined by the onset of a rapid increase in the Carbonyl Index during accelerated weathering.
| Stabilizer | Concentration (g/Kg PP) | Induction Period (hours) | Source |
| Control (Unstabilized PP) | 0 | ~200 | [6] |
| APP/VAc Copolymer | 0.093 | ~1000 | [6] |
| Commercial HALS-1 | 0.093 | ~1000 | [6] |
| APP/VAc Copolymer | 0.140 | ~1200 | [6] |
| Commercial HALS-1 | 0.140 | ~1200 | [6] |
Interpretation and Field-Proven Insights
The experimental data reveals several critical insights for researchers and drug development professionals:
-
Comparable Efficacy: The novel APP/VAc copolymer, derived from this compound, demonstrated a photostabilizing performance that was directly comparable to the commercial polymeric HALS.[1][6] At both tested concentrations, it provided a 5- to 6-fold increase in the induction period compared to the unstabilized polypropylene.
-
The Importance of Molecular Weight: A significant advantage of polymeric HALS is their reduced physical loss from the polymer matrix due to lower volatility and migration compared to low-molecular-weight alternatives.[1][2] Research suggests an optimal molecular weight range of 2,000 to 3,000 g/mol to balance permanence and mobility within the polymer.[8] The synthesized APP/VAc copolymer, with a number-average molecular weight of 4,300 g/mol , fits within the effective range for polymeric stabilizers, ensuring its long-term presence and activity.[2]
-
Synthetic Route Efficiency: The viability of a novel HALS also depends on its synthetic accessibility. The study demonstrated two routes to produce the key APP monomer. The alkylation of 2,2,6,6-tetramethyl-4-piperidinol followed by reaction with acryloyl chloride yielded a final product yield of 12.5%, more than double the 5.5% yield from an alternative route, highlighting a significant advantage in manufacturing potential.[1][2]
Conclusion
HALS derived from the intermediate this compound represent a cornerstone of modern polymer stabilization technology. As demonstrated through rigorous experimental evaluation, novel derivatives, such as the polymeric APP/VAc copolymer, can achieve efficacy on par with established commercial products. The choice of a specific HALS derivative should be guided by a comprehensive analysis of its photostabilizing performance, physical permanence (as influenced by molecular weight), and synthetic feasibility. This guide provides the foundational framework and validated protocols for conducting such a comparative analysis, enabling researchers to make informed decisions in the development of durable, high-performance materials.
References
- 1. redalyc.org [redalyc.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 5. This compound|CAS 2403-89-6 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. longchangchemical.com [longchangchemical.com]
A Comparative Performance Analysis of 1,2,2,6,6-Pentamethylpiperidin-4-ol Based HALS and Other Light Stabilizers
This guide provides an in-depth comparison of 1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP-OH) based Hindered Amine Light Stabilizers (HALS) with other prevalent light stabilization technologies. Designed for researchers, scientists, and formulation professionals, this document delves into the mechanisms of action, comparative performance data, and experimental methodologies crucial for selecting the optimal stabilization package for polymeric materials.
The Challenge of Photodegradation
Polymers are fundamental to countless modern applications, yet their organic nature makes them susceptible to degradation from environmental factors, primarily ultraviolet (UV) radiation from sunlight.[1] This process, known as photo-oxidation, initiates a cascade of chemical reactions that break down the polymer's molecular structure.[1][2] The consequences are detrimental to the material's performance and aesthetics, manifesting as:
-
Discoloration and Yellowing: Alteration of the material's intended color.
-
Loss of Mechanical Strength: Reduced tensile strength, flexibility, and impact resistance.
-
Surface Defects: Cracking, chalking, and loss of gloss.
-
Embrittlement: Increased rigidity and susceptibility to fracture.[1]
To counteract these effects and extend the service life of polymer products, light stabilizers are incorporated into the material matrix.[3] These additives operate through various mechanisms to interrupt the degradation cycle. The most prominent classes are UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).[4]
Mechanisms of Light Stabilization
Understanding the distinct operational pathways of different stabilizers is critical to appreciating their respective strengths and limitations.
Hindered Amine Light Stabilizers (HALS)
HALS represent a highly efficient class of stabilizers that do not absorb UV radiation .[5][6] Instead, they function as potent radical scavengers, actively interrupting the chain reactions of photo-oxidation.[1][7] Their mechanism is a regenerative, catalytic cycle, often referred to as the Denisov Cycle, which allows a single HALS molecule to neutralize numerous free radicals, providing exceptionally long-lasting protection.[5][8][9]
The core of the HALS molecule is a sterically hindered amine, typically based on a tetramethylpiperidine structure.[5] During the stabilization process, the hindered amine is oxidized to a stable nitroxyl radical (>N-O•). This nitroxyl radical is the primary active species, efficiently trapping the polymer alkyl radicals (R•) and peroxy radicals (ROO•) that propagate degradation.[5][10] Through a series of subsequent reactions, the original hindered amine is regenerated, ready to begin the cycle anew.[5] This regenerative nature is the key to their high efficiency and longevity.[1][5]
UV Absorbers (UVAs)
In contrast to HALS, UV absorbers function by competitively absorbing damaging UV radiation before it can reach the polymer.[4] They operate based on the Lambert-Beer Law, where their effectiveness is proportional to their concentration and the material's thickness. Once a UVA molecule absorbs a UV photon, it undergoes a rapid, reversible intramolecular transformation that dissipates the energy as harmless thermal energy, after which it returns to its ground state, ready to absorb another photon.[4] Common classes of UVAs include benzotriazoles and benzophenones.[4]
The Significance of this compound (PMP-OH)
This compound (PMP-OH) is a crucial chemical intermediate used in the synthesis of a specific class of HALS.[11] The key structural feature is the methyl group on the nitrogen atom (>N-CH₃), which distinguishes these N-methyl or N-alkyl HALS from traditional HALS that have a hydrogen atom (>N-H) derived from tetramethylpiperidine.
This seemingly minor structural modification has significant performance implications:
-
Reduced Basicity: Traditional N-H HALS are alkaline and can interact with acidic components in a formulation, such as acidic catalysts in coatings or acidic residues from pigments or flame retardants.[10] This interaction can form salts, deactivating the HALS and reducing its efficiency.[12] PMP-OH based N-R HALS exhibit significantly lower basicity due to the steric hindrance provided by the N-alkyl group, making them highly effective in acidic environments where traditional HALS might fail.[12] The general trend for basicity is: N-H > N-R > N-OR.[12]
-
Enhanced Stability and Performance: Studies have shown that the photostabilizing effect of tertiary N-alkyl HALS is often comparable or even superior to their secondary N-H counterparts in polymers like polypropylene and polyethylene.[13][14]
Performance Comparison: PMP-OH HALS vs. Alternatives
The selection of a light stabilizer depends on the polymer, the intended application, environmental exposure conditions, and interactions with other additives.
HALS vs. UV Absorbers
HALS and UVAs offer complementary protection. HALS are radical scavengers that are most effective at the surface, while UVAs are UV screeners that protect the bulk of the material.[3] Their distinct mechanisms often lead to a powerful synergistic effect when used in combination, providing more comprehensive protection than either stabilizer could alone.[15][16]
| Feature | Hindered Amine Light Stabilizers (HALS) | UV Absorbers (UVAs) |
| Primary Mechanism | Radical Scavenging (interrupts degradation)[17] | UV Radiation Absorption (prevents initiation) |
| Longevity | Very high; regenerative cycle provides long-term protection. | Finite; effectiveness can diminish over time (sacrificial).[1] |
| Dependence on Thickness | Largely independent of thickness; highly effective at the surface.[3] | Highly dependent on thickness and concentration (Lambert-Beer Law). |
| Color Contribution | Typically non-discoloring.[17] | Can contribute to initial color in some systems. |
| Ideal Applications | Long-term outdoor exposure, thin sections (fibers, films), surface protection. | Clear or lightly pigmented thick sections, protecting underlying substrates. |
PMP-OH (N-Methyl) HALS vs. Traditional (N-H) HALS
The primary advantage of PMP-OH based HALS lies in their compatibility with a wider range of formulations.
| Feature | PMP-OH Based (N-Methyl) HALS | Traditional (N-H) HALS |
| Basicity | Low[12] | High |
| Performance in Acidic Systems | High efficiency; resistant to deactivation by acidic species.[12] | Reduced efficiency; can form inactive salts with acidic components. |
| Interactions | Minimal interaction with acidic pigments, flame retardants, or catalysts. | Potential for undesirable acid-base interactions.[18] |
| Applications | Coatings with acid catalysts, agricultural films (exposure to sulfur-based pesticides), polymers containing acidic fillers.[12][19] | General purpose applications in neutral or alkaline polymer systems. |
Experimental Protocols for Performance Evaluation
Objective performance data is generated through standardized testing protocols that simulate real-world degradation conditions.
Artificial Accelerated Weathering
This is the cornerstone of stabilizer evaluation. Instruments like Xenon Arc or QUV chambers expose polymer samples to controlled cycles of intense UV radiation, heat, and moisture to accelerate the aging process.[20]
Step-by-Step Protocol for Weathering Analysis:
-
Sample Preparation: Prepare polymer samples (e.g., films, plaques) with precise concentrations of the light stabilizers to be tested, alongside a control sample with no stabilizer.
-
Initial Characterization: Before exposure, measure the baseline properties of all samples.
-
Colorimetry: Use a spectrophotometer to record initial color coordinates (e.g., CIELAB L, a, b*).
-
Mechanical Testing: Use a universal testing machine to measure initial tensile strength, elongation at break, and modulus.
-
Spectroscopy: Use an FTIR spectrometer to obtain an initial infrared spectrum, focusing on the carbonyl region (~1700-1750 cm⁻¹), which is indicative of degradation.[21]
-
-
Accelerated Weathering Exposure: Place the samples in a weathering chamber (e.g., Xenon Arc) and run a standardized test cycle (e.g., ASTM G155) for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Periodic Evaluation: At set intervals, remove the samples and re-measure their properties (color, mechanical, FTIR).
-
Data Analysis:
-
Carbonyl Index: Calculate the increase in the carbonyl peak absorbance on the FTIR spectrum relative to an unchanging reference peak. A lower rate of increase signifies better stabilization.[22]
-
Color Change (ΔE): Calculate the total color difference from the initial measurement. Lower ΔE values indicate better color stability.
-
Retention of Mechanical Properties: Plot the percentage of tensile strength or elongation retained over time. Higher retention indicates superior performance.
-
A study on a new polymeric N-methyl HALS synthesized from a PMP-OH derivative demonstrated its comparable performance to a commercial polymeric HALS in polypropylene films.[13][14] When exposed to accelerated aging, the PP films containing the new HALS showed a significant increase in the induction period (the time before rapid degradation begins), nearly doubling that of the unstabilized control films.[13][14] Increasing the concentration of the PMP-OH based HALS further extended the induction period to 900 hours, compared to 600 hours for the commercial HALS at a lower concentration.[13][14]
Conclusion and Recommendations
The selection of a light stabilizer is a critical decision that directly impacts product longevity and performance. While traditional tetramethylpiperidine-based HALS are highly effective in many applications, this compound (PMP-OH) serves as a vital precursor for advanced N-alkyl HALS that offer a distinct advantage in formulations containing acidic components.
Key Takeaways:
-
Mechanism Dictates Application: HALS protect via radical scavenging and are ideal for long-term surface protection, while UVAs protect via absorption and are suited for bulk protection in thick, clear articles.[3]
-
Synergy is Key: Combining HALS and UVAs often provides the most robust and comprehensive protection against photodegradation.[15]
-
PMP-OH HALS for Acidic Systems: The lower basicity of N-alkyl HALS derived from PMP-OH makes them the superior choice for acidic environments, preventing stabilizer deactivation and ensuring reliable, long-term performance.[12]
For researchers and formulators, the optimal approach involves a thorough evaluation of the polymer system, potential additive interactions, and the end-use environment. Experimental testing, following rigorous protocols, is indispensable for validating the performance of any light stabilizer package and ensuring the final product meets its required service life.
References
- 1. 3vsigmausa.com [3vsigmausa.com]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. paint.org [paint.org]
- 4. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 5. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 6. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. This compound|CAS 2403-89-6 [benchchem.com]
- 12. Low alkaline HALS, solve the light stability problem of acid system - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 13. redalyc.org [redalyc.org]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. UV Stabilizers for Outdoor Plastic Products (HALS vs. Benzotriazoles) [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. Studies on synergistic effect of UV absorbers and hindered amine ...: Ingenta Connect [ingentaconnect.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Stabilizer Showdown: A Comparative Guide to N-H, N-Methyl, and N-Acyloxy HALS Performance
For Researchers, Scientists, and Drug Development Professionals
In the world of polymer science and material durability, the fight against photodegradation is relentless. Ultraviolet (UV) radiation from sunlight triggers a cascade of radical reactions that can break down polymer chains, leading to discoloration, cracking, and catastrophic failure of material properties. At the forefront of this battle are Hindered Amine Light Stabilizers (HALS), a class of additives renowned for their remarkable efficiency and longevity.
However, not all HALS are created equal. The subtle substitution on the nitrogen atom of the core 2,2,6,6-tetramethylpiperidine ring creates distinct classes—N-H, N-Methyl, and N-Acyloxy (also known as NOR HALS)—each with a unique performance profile. This guide provides a deep, evidence-based comparison of these three HALS technologies, offering the technical insights necessary to select the optimal stabilizer for your specific application, from advanced coatings to durable plastics and beyond.
The Unifying Mechanism: A Regenerative Radical Scavenging Cycle
Unlike UV absorbers, which block or filter UV radiation, HALS function by actively neutralizing the destructive free radicals already formed within the polymer.[1] This is accomplished through a regenerative catalytic process known as the Denisov Cycle.[1] The parent hindered amine is oxidized to a stable nitroxyl radical (>NO•). This nitroxyl radical is the key active species, efficiently trapping polymer alkyl radicals (R•) and peroxy radicals (ROO•) that would otherwise propagate degradation.[1] The genius of the HALS mechanism is its cyclic nature; the stabilizer is regenerated during the process, allowing a single molecule to neutralize many radicals, which explains its high efficiency and long-term performance.[1]
References
A Comparative Guide to the Efficacy of 1,2,2,6,6-Pentamethylpiperidin-4-ol Derivatives as Stabilizers in Diverse Polymer Matrices
This guide provides an in-depth technical comparison of the effectiveness of Hindered Amine Light Stabilizers (HALS) derived from 1,2,2,6,6-pentamethylpiperidin-4-ol across various polymer systems. Designed for researchers, polymer scientists, and formulation chemists, this document synthesizes mechanistic insights with robust experimental data to facilitate informed selection of stabilizing additives. We will explore the underlying principles of HALS functionality, compare their performance in key polymer matrices, and provide detailed, validated protocols for their evaluation.
The Foundational Chemistry of Protection: Mechanism of Action
This compound serves as a critical precursor for a class of highly efficient polymer stabilizers known as Hindered Amine Light Stabilizers (HALS).[1] Unlike UV absorbers, which function by absorbing UV radiation and dissipating it as heat, HALS operate by scavenging free radicals generated during the photo-oxidation of the polymer.[2][3] This mechanism makes them exceptionally effective at preventing the degradation of the polymer backbone.
The protective action of HALS is a regenerative, cyclic process often referred to as the Denisov Cycle.[2][4] This cycle allows a single HALS molecule to neutralize multiple free radicals, bestowing long-term stability without the stabilizer itself being rapidly consumed.[4][5]
The core of this process involves the following steps:
-
The secondary amine of the HALS molecule is oxidized by polymer peroxy radicals (ROO•) to form a stable nitroxyl radical (>NO•).
-
This nitroxyl radical then efficiently traps polymer alkyl radicals (R•), forming an amino ether.
-
The amino ether can further react with peroxy radicals, regenerating the nitroxyl radical and perpetuating the scavenging cycle.
This cyclic and regenerative nature is the primary reason for the high efficiency and longevity of HALS in polymer protection.[4] The steric hindrance provided by the multiple methyl groups surrounding the nitrogen atom is a key structural feature that ensures the stability of the nitroxyl radical and prevents undesirable side reactions.[3][4]
Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.
Performance Evaluation Across Polymer Matrices
The effectiveness of HALS derivatives is highly dependent on the polymer matrix. Factors such as polymer polarity, degradation byproducts, and additive mobility play crucial roles.
Polyolefins (Polyethylene, Polypropylene)
HALS demonstrate exceptional efficacy in polyolefins like Polyethylene (PE) and Polypropylene (PP).[4][6] These non-polar polymers are highly susceptible to photo-oxidation, and the radical scavenging mechanism of HALS is ideally suited to inhibit this process.
A key consideration in polyolefins is the molecular weight of the HALS derivative.
-
Low Molecular Weight (LMW) HALS: These derivatives exhibit higher mobility within the polymer matrix, which can lead to slightly superior performance in some applications, particularly in thin sections where rapid migration to the surface is beneficial.[7] However, their higher volatility and susceptibility to extraction can be a drawback during high-temperature processing or in applications involving solvent contact.[8]
-
High Molecular Weight (HMW) / Polymeric HALS: HMW derivatives offer significantly lower volatility and migration, making them the preferred choice for applications requiring long-term durability, such as automotive parts, agricultural films, and construction materials.[8] Their reduced mobility is offset by their permanence within the matrix.
Comparative Performance Data in Polypropylene (PP)
| Stabilizer Type | Concentration (wt%) | Weathering Time (h) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
|---|---|---|---|---|
| Control (Unstabilized) | 0 | 500 | 15 | <5 (Brittle) |
| LMW HALS Derivative | 0.2 | 1500 | 85 | 60 |
| HMW HALS Derivative | 0.2 | 1500 | 90 | 75 |
| LMW HALS Derivative | 0.2 | 3000 | 40 | 15 |
| HMW HALS Derivative | 0.2 | 3000 | 70 | 50 |
Note: Data is representative and synthesized from typical performance profiles.
Polyurethanes (PU) and Polyamides (PA)
HALS are also highly effective in protecting polyurethanes and polyamides from UV-induced degradation.[2][4] Their ability to scavenge radicals prevents the chain scission and cross-linking reactions that lead to discoloration (yellowing) and loss of mechanical properties in these polymers.
Polyvinyl Chloride (PVC)
A critical exception to the broad utility of HALS is in PVC stabilization. Standard HALS are largely ineffective in this matrix.[4] The primary degradation mechanism of PVC involves the elimination of hydrochloric acid (HCl). The acidic environment readily protonates the hindered amine, deactivating its ability to participate in the Denisov Cycle and scavenge radicals.[4] For PVC applications, alternative stabilization systems are required.
Validated Experimental Protocols for Efficacy Evaluation
To objectively compare the performance of different this compound derivatives, a rigorous and standardized experimental approach is essential. The following protocols outline a self-validating system for assessing stabilizer effectiveness.
Sample Preparation
The goal is to achieve a homogeneous dispersion of the HALS derivative within the polymer matrix. Melt blending is the most common and industrially relevant method.
Protocol: Melt Compounding and Specimen Molding
-
Drying: Dry the base polymer resin and HALS powder in a vacuum oven at an appropriate temperature (e.g., 80°C for 4 hours for polyolefins) to remove moisture, which can interfere with processing and degradation.
-
Pre-mixing: Create a masterbatch or dry-blend the polymer resin with the specified weight percentage (e.g., 0.1% - 0.5%) of the HALS derivative. Always include a control batch with no stabilizer.
-
Melt Compounding: Process the blend using a twin-screw extruder with a temperature profile suitable for the specific polymer. This step ensures thorough and uniform dispersion of the additive.
-
Specimen Preparation: Injection mold or compression mold the compounded material into standardized test specimens (e.g., tensile bars per ASTM D638, plaques for color measurement). This ensures consistency and comparability across different formulations.
Accelerated Weathering
Accelerated weathering simulates the damaging effects of long-term outdoor exposure in a condensed timeframe.
Protocol: UV Exposure Testing (based on ASTM G154)
-
Apparatus: Utilize a fluorescent UV and condensation apparatus (QUV weatherometer or similar). Select lamps appropriate for the material; UVA-340 lamps are often used as they provide an excellent simulation of sunlight in the critical short-wavelength UV region.[9]
-
Cycle Conditions: Program a weathering cycle that alternates between UV exposure and moisture. A common cycle is 8 hours of UV at a set temperature (e.g., 60°C Black Panel Temperature) followed by 4 hours of condensation at 50°C.[10]
-
Exposure: Mount the polymer specimens in the chamber. Remove sets of samples, including the unstabilized control, at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours).
-
Rationale: This method allows for the direct comparison of how different HALS derivatives protect the polymer matrix under controlled, repeatable, and accelerated stress conditions.[9][10]
Caption: Workflow for evaluating the effectiveness of HALS derivatives in polymers.
Analytical Techniques for Degradation Assessment
A multi-faceted analytical approach is required to quantify the extent of polymer degradation and thus the effectiveness of the stabilizer.
-
Mechanical Property Analysis:
-
Tensile Testing (ASTM D882): Measure the tensile strength and elongation at break for specimens at each weathering interval.[11] The retention of these properties, particularly elongation, is a primary indicator of stabilizer performance. The degradation end-point is often defined as the point when elongation at break drops to 5% or less.[11]
-
-
Spectroscopic Analysis:
-
Chromatographic Analysis:
-
Gel Permeation Chromatography (GPC): Track changes in the polymer's molecular weight distribution.[12] Effective stabilization will minimize chain scission and thus maintain a higher average molecular weight over time.
-
-
Surface Analysis:
-
Scanning Electron Microscopy (SEM): Visually inspect the surface of weathered specimens for micro-cracks, crazing, and chalking, which are physical manifestations of degradation.[13][14]
-
Colorimetry: Use a spectrophotometer to measure changes in color (yellowness index) and gloss, which are critical for aesthetic applications.
-
By systematically applying these protocols, researchers can generate robust, comparative data to confidently select the optimal this compound derivative for their specific polymer matrix and application requirements.
References
- 1. This compound|CAS 2403-89-6 [benchchem.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 5. 3vsigmausa.com [3vsigmausa.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. partinchem.com [partinchem.com]
- 9. lib-chamber.com [lib-chamber.com]
- 10. infinitalab.com [infinitalab.com]
- 11. epi-global.com [epi-global.com]
- 12. Polymer Degradation Analysis → Term [prism.sustainability-directory.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Safe Handling of 1,2,2,6,6-Pentamethylpiperidin-4-ol: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount to fostering innovation. This guide provides an in-depth operational plan for the safe handling and disposal of 1,2,2,6,6-Pentamethylpiperidin-4-ol, a sterically hindered piperidine derivative. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a deep understanding of the "why" behind each procedural step.
Understanding the Hazard Profile
This compound is a solid, typically in flake or crystalline form, that presents a significant hazard profile that must be thoroughly understood before any handling.[1] Its primary dangers lie in its corrosive nature and its potential to cause skin sensitization.[2]
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger |
| Skin Corrosion (Category 1) | H314: Causes severe skin burns and eye damage | Danger |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Danger |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger |
| Hazardous to the Aquatic Environment, Long-term (Chronic) | H411: Toxic to aquatic life with long lasting effects | Danger |
Data sourced from multiple safety data sheets.[2][3][4]
The corrosive properties of this compound mean it can cause irreversible damage to skin and eyes upon contact.[3][4] Furthermore, as a skin sensitizer, initial exposures may not produce a reaction, but subsequent contact can lead to a severe allergic response.[2][4] The solid nature of this chemical also introduces the risk of dust formation, which can be easily inhaled, leading to respiratory tract irritation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]
Eye and Face Protection
Given the severe risk of eye damage, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement.
-
Face Shield: For procedures with a higher risk of splashes or dust generation, such as transferring large quantities or preparing solutions, a face shield should be worn in conjunction with safety goggles.
Skin Protection
Preventing skin contact is critical due to the corrosive and sensitizing properties of this compound.
-
Gloves: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[6] Always inspect gloves for any signs of degradation or punctures before use.[1] Contaminated gloves should be removed promptly and disposed of as hazardous waste.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times.
-
Chemical-Resistant Apron and Sleeves: For tasks with a significant splash hazard, a chemical-resistant apron and sleeves should be worn over the lab coat.
Respiratory Protection
Due to the potential for dust generation when handling the solid form of this chemical, respiratory protection is crucial.[3]
-
N95 Respirator: For handling small quantities in a well-ventilated area, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[7][8]
-
Powered Air-Purifying Respirator (PAPR): For larger scale operations or in situations where ventilation is inadequate, a PAPR with a particulate filter should be used to provide a higher level of protection and comfort.[9]
Engineering Controls: Designing Safety into the Workspace
While PPE is essential, it should be the last line of defense. Engineering controls are the most effective way to minimize exposure.
-
Fume Hood: All handling of this compound that may generate dust or vapors, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[10]
-
Ventilated Enclosures: For weighing small amounts, a ventilated balance enclosure can provide effective containment.[11]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]
Safe Handling and Operational Procedures
A systematic approach to handling this compound will significantly reduce the risk of exposure.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure all necessary PPE is available and in good condition. Designate a specific work area within a fume hood and gather all required equipment.
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside a fume hood or ventilated enclosure to minimize dust dispersion.
-
Solution Preparation: Slowly add the solid to the solvent with stirring to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
Donning and Doffing PPE Workflow
Caption: PPE Donning and Doffing Sequence.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully cover with an inert absorbent material such as sand or vermiculite.
-
Collect: Using non-sparking tools, scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.[5]
Waste Segregation and Storage
-
Containers: Use clearly labeled, sealed, and compatible containers for all waste streams.[12]
-
Segregation: Store waste in a designated satellite accumulation area, segregated from incompatible materials.[12]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[12]
Disposal Procedure
-
Licensed Disposal Service: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[5]
-
Empty Containers: "Empty" containers that held this chemical should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Conclusion
The safe handling of this compound is not merely a matter of following rules, but of understanding the inherent risks and implementing a multi-layered safety strategy. By combining robust engineering controls, appropriate personal protective equipment, and meticulous operational procedures, researchers can confidently work with this valuable compound while ensuring their personal safety and protecting the environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3m.com [3m.com]
- 3. ddpsinc.com [ddpsinc.com]
- 4. fishersci.at [fishersci.at]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 8. coopersafety.com [coopersafety.com]
- 9. osha.gov [osha.gov]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. dustarrest.com [dustarrest.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
